Product packaging for 5-Ethyl-2-nonanol(Cat. No.:CAS No. 103-08-2)

5-Ethyl-2-nonanol

Cat. No.: B092646
CAS No.: 103-08-2
M. Wt: 172.31 g/mol
InChI Key: WYXKGYXADPUOOM-UHFFFAOYSA-N
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Description

5-Ethyl-2-nonanol is a useful research compound. Its molecular formula is C11H24O and its molecular weight is 172.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15686. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B092646 5-Ethyl-2-nonanol CAS No. 103-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylnonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WYXKGYXADPUOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10908149
Record name 5-Ethylnonan-2-ol
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Molecular Weight

172.31 g/mol
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CAS No.

103-08-2
Record name 5-Ethyl-2-nonanol
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Record name 2-Nonanol, 5-ethyl-
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Record name 5-ETHYL-2-NONANOL
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Record name 5-Ethylnonan-2-ol
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Foundational & Exploratory

5-Ethyl-2-nonanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103-08-2

This technical guide provides an in-depth overview of 5-Ethyl-2-nonanol, a secondary alcohol with applications in the fragrance, flavor, and chemical synthesis industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, along with standardized experimental protocols for their determination.

Chemical and Physical Properties

This compound is a branched-chain alcohol. Its structure, featuring an ethyl group on the fifth carbon of a nonanol backbone, imparts unique characteristics relevant to its various applications.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 103-08-2[1][2][3][4][5][6]
IUPAC Name 5-ethylnonan-2-ol[1][5]
Synonyms (3-Ethyl-n-heptyl)methylcarbinol[3], this compound[3]
Molecular Formula C₁₁H₂₄O[1][2][3][5]
Molecular Weight 172.31 g/mol [1][2][5]
InChI InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3[1][3][5]
InChI Key WYXKGYXADPUOOM-UHFFFAOYSA-N[1][3][5]
Canonical SMILES CCCCC(CC)CCC(C)O[1][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 223.04 °C @ 760 mmHg (estimated)[2]
Density 0.826 - 0.845 g/cm³[1]
Vapor Pressure 0.020 mmHg @ 25 °C (estimated)[2]
Flash Point 99.20 °C (estimated)[2]
Water Solubility 57.47 mg/L @ 25 °C (estimated)[2]
logP (o/w) 4.093 (estimated)[2]

Safety Information

Table 3: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatement
Hazard Statement H411Toxic to aquatic life with long lasting effects.[5]
Precautionary Statement P273Avoid release to the environment.[5]
Precautionary Statement P391Collect spillage.[5]
Precautionary Statement P501Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These are generalized procedures adaptable for a standard laboratory setting.

Synthesis Protocol: Reduction of 5-Ethyl-2-nonanone

This compound can be synthesized via the reduction of its corresponding ketone, 5-ethyl-2-nonanone.

Materials:

Procedure:

  • Dissolve 5-ethyl-2-nonanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Physicochemical Property Determination

Boiling Point Determination (Micro Method):

  • Place a few drops of this compound into a small test tube.

  • Invert a sealed-end capillary tube and place it inside the test tube.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a Thiele tube containing mineral oil.

  • Observe for a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube; this is the boiling point.

Density Determination:

  • Measure the mass of a clean, dry pycnometer (a specific gravity bottle).

  • Fill the pycnometer with this compound, ensuring no air bubbles are present, and measure the combined mass.

  • Determine the mass of the alcohol by subtraction.

  • The density is calculated by dividing the mass of the alcohol by the known volume of the pycnometer.

Water Solubility Determination (Qualitative):

  • Add approximately 1 mL of this compound to a test tube containing 3 mL of deionized water.

  • Vortex the mixture for 30 seconds.

  • Allow the mixture to stand and observe for the presence of a single phase (soluble) or two distinct layers (insoluble). The estimated low water solubility suggests two phases will be observed.

Logical Workflow for Chemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a liquid chemical substance like this compound.

G cluster_synthesis Synthesis & Purification cluster_identification Identification cluster_properties Property Determination cluster_safety Safety Assessment synthesis Chemical Synthesis (e.g., Ketone Reduction) purification Purification (e.g., Distillation) synthesis->purification cas_id CAS Number Assignment (103-08-2) purification->cas_id spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy phys_chem_props Physicochemical Properties purification->phys_chem_props boiling_point Boiling Point density Density solubility Solubility phys_chem_props->boiling_point phys_chem_props->density phys_chem_props->solubility ghs GHS Classification phys_chem_props->ghs sds Safety Data Sheet Generation ghs->sds

Caption: General workflow for the synthesis, identification, and characterization of a chemical compound.

Applications

This compound is utilized in several industrial sectors:

  • Fragrance and Flavors: Its specific olfactory properties contribute to the scent profiles of various products.[1]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, such as surfactants and emulsifiers.[1]

  • Solvent: Its amphiphilic nature makes it a useful solvent in certain industrial applications.[1]

References

Physicochemical Characteristics of 5-Ethyl-2-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Ethyl-2-nonanol (CAS No. 103-08-2). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key physical and chemical data, outlines experimental methodologies for their determination, and presents logical workflows relevant to the compound's synthesis and application.

Core Physicochemical Data

This compound is a branched-chain secondary alcohol.[1] Its molecular structure, consisting of a nine-carbon chain with an ethyl group at the fifth position and a hydroxyl group at the second, imparts specific properties that are valuable in various chemical applications, including as a fragrance, flavoring agent, and a chemical intermediate.[1]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1][2]
IUPAC Name 5-ethylnonan-2-ol[1][2]
CAS Registry Number 103-08-2[1][2]
Appearance Colorless liquid[1]
Boiling Point 223-225 °C @ 760 mmHg[1]
Density 0.826-0.845 g/cm³[1]
Flash Point 99.2 °C (211.0 °F) TCC[1][3]
Vapor Pressure 0.02 mmHg @ 25 °C (estimated)[1][3]
Solubility in Water 57.47 mg/L @ 25 °C (estimated)[3]
logP (Octanol/Water Partition Coefficient) 4.093 (estimated)[3]
Refractive Index 1.435[1]
InChI InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3[1][2]
SMILES CCCCC(CC)CCC(C)O[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are outlined below. These are generalized procedures and may be adapted based on specific laboratory conditions and equipment.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[4]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of this compound (a few milliliters) is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube filled with heating oil, ensuring the heat is distributed evenly.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Thermostat or water bath

Procedure (using a pycnometer):

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

  • The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The filled pycnometer is brought to the desired temperature (e.g., 20 °C) in a thermostat.

  • The pycnometer is weighed again to determine the mass of the this compound.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Solubility in Water

The aqueous solubility of this compound can be determined by the shake-flask method.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a conical flask.

  • The flask is sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the mixture is allowed to stand to allow for phase separation.

  • An aliquot of the aqueous phase is carefully removed and centrifuged to separate any undissolved micro-droplets.

  • The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique like GC-MS.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound can be recorded on an instrument such as a Varian A-60.[5] The sample can be prepared by dissolving it in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹³C NMR: The ¹³C NMR spectrum can be obtained from a sample prepared in a suitable deuterated solvent.[2]

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a vapor.[2] For a condensed phase spectrum, the sample can be prepared as a solution in a solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[6]

Synthesis and Application Workflows

This compound can be synthesized through various routes, with the choice of method often depending on the desired purity and yield.[1] It finds applications in several industries due to its characteristic odor and solvent properties.[1]

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 2-Nonanone 2-Nonanone Grignard Reaction Grignard Reaction 2-Nonanone->Grignard Reaction Acidic Workup Acidic Workup Grignard Reaction->Acidic Workup Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Grignard Reaction This compound This compound Acidic Workup->this compound

Caption: A plausible synthetic workflow for this compound via a Grignard reaction.

Industrial Applications

The diverse applications of this compound stem from its unique molecular structure.

Industrial_Applications cluster_applications Key Industrial Sectors This compound This compound Fragrance Industry Fragrance Industry This compound->Fragrance Industry as a scent component Flavor Industry Flavor Industry This compound->Flavor Industry as a flavoring agent Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis as an intermediate

References

An In-depth Technical Guide to 5-Ethyl-2-nonanol: Structural Elucidation, Isomerism, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-2-nonanol, a branched secondary alcohol with applications in the fragrance industry and as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and surfactants.[1] This document details its structural formula, explores its constitutional and stereoisomeric forms, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization.

Introduction to this compound

This compound, with the IUPAC name 5-ethylnonan-2-ol, is an organic compound belonging to the alcohol family.[2] Its molecular formula is C₁₁H₂₄O, and it has a molecular weight of 172.31 g/mol .[1][2] The structure consists of a nine-carbon chain (nonane) with an ethyl group attached to the fifth carbon and a hydroxyl group (-OH) at the second carbon position. This structure, featuring a long hydrophobic carbon chain and a secondary alcohol functional group, imparts unique properties relevant to its various applications.[1]

A logical overview of the topics covered in this guide is presented below.

logical_relationship A This compound Core Concepts B Structural Formula A->B C Isomerism A->C D Physicochemical Properties A->D E Experimental Protocols A->E F Constitutional Isomers C->F G Stereoisomers C->G H Synthesis E->H I Characterization E->I

Caption: Overview of the technical guide's structure.

Structural Formula and Physicochemical Properties

The chemical structure of this compound is fundamental to its properties and reactivity. Its canonical SMILES representation is CCCCC(CC)CCC(C)O.[1]

structural_formula mol

Caption: 2D Structural Formula of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name5-ethylnonan-2-ol[2]
CAS Number103-08-2[3][4]
Molecular FormulaC₁₁H₂₄O[1][2]
Molecular Weight172.31 g/mol [1][2]
Boiling Point223.04 °C (estimated)[5]
Flash Point99.2 °C (estimated)[5]
Density0.826 g/cm³ (estimated)[6]
Water Solubility57.47 mg/L at 25 °C (estimated)[5]
logP (o/w)4.093 (estimated)[5]

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[7] For C₁₁H₂₄O, there are numerous isomers, which can be broadly classified into constitutional isomers and stereoisomers.[3]

Constitutional isomers have different connectivity of atoms.[7] For the molecular formula C₁₁H₂₄O, this can include variations in the carbon skeleton (e.g., different branching), the position of the hydroxyl group (e.g., 1-undecanol, 2-undecanol), or a different functional group (e.g., ethers like methyl decyl ether).[3]

constitutional_isomers cluster_0 C11H24O Isomers A This compound (Secondary Alcohol) B 1-Undecanol (Primary Alcohol) C Methyl Decyl Ether (Ether)

Caption: Examples of constitutional isomers of C₁₁H₂₄O.

Stereoisomers have the same connectivity but a different spatial arrangement of atoms. This compound possesses two chiral centers, at carbon 2 (C2) and carbon 5 (C5), where the hydroxyl and ethyl groups are attached, respectively. The number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. Thus, there are 2² = 4 stereoisomers of this compound. These exist as two pairs of enantiomers.

stereoisomers cluster_main Stereoisomers of this compound cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 A (2R, 5R) B (2S, 5S) A->B Enantiomers C (2R, 5S) A->C Diastereomers D (2S, 5R) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Relationships between the four stereoisomers of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

A common and effective method for synthesizing a secondary alcohol like this compound is the reduction of its corresponding ketone, 5-ethyl-2-nonanone.[1]

Protocol: Reduction of 5-Ethyl-2-nonanone using Sodium Borohydride (B1222165)

This protocol describes the reduction of 5-ethyl-2-nonanone to this compound.

Materials:

  • 5-ethyl-2-nonanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-ethyl-2-nonanone in methanol. Cool the flask in an ice bath to 0 °C.

  • Reduction: Slowly add sodium borohydride in small portions to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

synthesis_workflow A Dissolve 5-ethyl-2-nonanone in Methanol B Cool to 0°C A->B C Add NaBH4 (Reduction) B->C D Stir at Room Temperature C->D E Quench with HCl D->E F Extract with Diethyl Ether E->F G Wash with NaHCO3 and Brine F->G H Dry and Evaporate G->H I Purify (Chromatography) H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Protocol: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals. Protons on the carbon adjacent to the hydroxyl group (at C2) will appear in the 3.4-4.5 ppm region.[8] The proton of the hydroxyl group itself will likely be a broad singlet between 2.0 and 2.5 ppm.[8] A "D₂O shake" experiment can be performed to confirm the -OH peak, which will disappear upon addition of deuterium (B1214612) oxide.[9]

  • ¹³C NMR: The carbon attached to the hydroxyl group (C2) is expected to have a chemical shift in the 50-65 ppm range.[8]

2. Mass Spectrometry (MS):

  • The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[10]

  • Characteristic fragmentation patterns include alpha-cleavage (breaking the C-C bond next to the oxygen) and dehydration (loss of a water molecule, M-18).[8][10] For this compound, alpha-cleavage could lead to fragments with m/z values corresponding to the loss of a methyl radical or a hexyl radical from the molecular ion.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will show a characteristic broad O-H stretching absorption band in the region of 3200-3600 cm⁻¹.[9]

  • Strong C-O stretching absorption will be observed around 1050-1150 cm⁻¹.[9]

  • C-H stretching from the alkyl groups will appear just below 3000 cm⁻¹.[9]

This guide provides foundational technical information for professionals working with this compound. For specific applications, further optimization of protocols and in-depth analysis may be required.

References

Spectroscopic Data and Analysis of 5-Ethyl-2-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2-nonanol, a significant organic compound with applications in various chemical syntheses. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualization to facilitate advanced research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₂₄O, with a molecular weight of 172.31 g/mol .[1] The spectroscopic data presented below has been aggregated from various public databases and is intended to provide a foundational dataset for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

¹³C NMR Data

Chemical Shift (ppm)Assignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Note: Specific chemical shift and coupling constant data for this compound are available in spectral databases, though explicit peak lists were not publicly available at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500–3200Strong, BroadO-H stretch (Alcohol)
3000–2850StrongC-H stretch (Alkane)
1470–1450MediumC-H bend (Alkane)
1320–1000StrongC-O stretch (Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Key Mass Spectrometry Peaks

m/zRelative Intensity (%)Assignment
45100[C₂H₅O]⁺
57High[C₄H₉]⁺
55High[C₄H₇]⁺

The most abundant fragment at an m/z of 45 corresponds to the cleavage that forms the [CH₃CHOH]⁺ ion.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectrometer (e.g., a 300 or 500 MHz instrument) is tuned to the appropriate frequency for either proton (¹H) or carbon-13 (¹³C) nuclei.[3] The magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, and relaxation delay. To identify the hydroxyl proton, a "D₂O shake" can be performed where a drop of deuterium (B1214612) oxide is added to the sample, causing the -OH peak to disappear from the spectrum.[4]

    • For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.[2] Key parameters include the spectral width, number of scans (as ¹³C has a low natural abundance), and relaxation delay.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[7]

  • Instrument Setup: A background spectrum of the clean, empty ATR crystal or salt plates is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.[5]

  • Data Acquisition: The sample is placed on the ATR crystal or between the salt plates, and the IR spectrum is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio.[5]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: The this compound sample is typically diluted in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). An internal standard may be added for quantitative analysis.

  • Instrument Setup: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. A capillary column suitable for the analysis of volatile organic compounds is installed in the GC. The GC oven temperature program is set to separate the components of the sample. The MS is typically operated in electron ionization (EI) mode.

  • Data Acquisition: The prepared sample is injected into the GC inlet, where it is vaporized. The volatile components are separated on the GC column and then introduced into the MS. The MS scans a range of mass-to-charge ratios (m/z) to detect the parent ion and its fragments.

  • Data Processing: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for each peak is used for identification by comparing the fragmentation pattern to spectral libraries.

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data described.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry (GC-MS) NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing NMR_Interpretation Structural Elucidation NMR_Processing->NMR_Interpretation IR_Sample_Prep Sample Preparation (ATR or Thin Film) IR_Acquisition Data Acquisition (Background and Sample Scan) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Ratioing against Background) IR_Acquisition->IR_Processing IR_Interpretation Functional Group Identification IR_Processing->IR_Interpretation MS_Sample_Prep Sample Preparation (Dilution in Volatile Solvent) MS_Acquisition Data Acquisition (GC Separation, MS Detection) MS_Sample_Prep->MS_Acquisition MS_Processing Data Processing (Chromatogram and Mass Spectra) MS_Acquisition->MS_Processing MS_Interpretation Molecular Weight and Fragmentation Analysis MS_Processing->MS_Interpretation

General workflow for spectroscopic analysis of this compound.

Logical_Relationship cluster_Techniques Analytical Techniques cluster_Information Derived Information Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Carbon-Hydrogen Framework NMR->Structure Functional_Groups Functional Groups (e.g., -OH) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Relationship between spectroscopic techniques and derived molecular information.

References

5-Ethyl-2-nonanol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Ethyl-2-nonanol, a branched-chain secondary alcohol with applications in the fragrance, flavor, and chemical synthesis industries. Due to its specific molecular structure, understanding its physicochemical properties is crucial for its effective application and formulation. This document details its solubility in various solvents, outlines its expected stability under different conditions, and provides detailed experimental protocols for researchers to determine these properties empirically.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1][2]
CAS Number 103-08-2[1][2]
IUPAC Name 5-ethylnonan-2-ol[2]
Boiling Point 223-225 °C[2]
Density 0.826-0.845 g/cm³[2]
Water Solubility 57.47 mg/L at 25 °C (estimated)[3]

Solubility Profile

The solubility of this compound is dictated by its amphiphilic nature, possessing a polar hydroxyl (-OH) group and a long, nonpolar alkyl chain.[2] The long hydrophobic chain significantly limits its solubility in water.[2] Conversely, it is expected to be readily soluble in a wide range of organic solvents.

SolventPolarityExpected Solubility
WaterHighVery Low
MethanolHighSoluble
EthanolHighSoluble
AcetoneMediumVery Soluble
Acetonitrile (B52724)MediumSoluble
Ethyl AcetateMediumVery Soluble
DichloromethaneLowVery Soluble
Diethyl EtherLowVery Soluble
TolueneLowVery Soluble
HexaneLowVery Soluble
Dimethyl Sulfoxide (DMSO)HighModerately Soluble

Stability Profile

The chemical stability of this compound is a key property for its application in various formulations and synthetic processes.[2] As a secondary alcohol, its stability is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.

Thermal Stability

Long-chain secondary alcohols are generally stable under normal storage conditions. At elevated temperatures, the primary degradation pathway is likely to be dehydration, leading to the formation of alkenes.[4] This process is typically acid-catalyzed.

pH Stability

This compound is expected to be stable across a neutral and alkaline pH range. In strongly acidic conditions, particularly at elevated temperatures, acid-catalyzed dehydration may occur.

Oxidative Stability

As a secondary alcohol, this compound can be oxidized to a ketone, specifically 5-ethylnonan-2-one.[5][6] This reaction can be initiated by strong oxidizing agents or through auto-oxidation in the presence of oxygen, potentially accelerated by heat or light.

Photostability

Exposure to UV light can potentially lead to the formation of radical species, initiating degradation pathways such as oxidation. The extent of photodegradation will depend on the intensity and wavelength of the light source, as well as the presence of photosensitizers.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents at a specified temperature.

Objective: To quantify the solubility of this compound in a range of solvents.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Volumetric flasks and pipettes

  • Syringes and filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in each solvent.

    • Analyze the calibration standards and the diluted samples by GC-FID or GC-MS.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original saturated solution, taking into account the dilution factor.

Data Presentation: The results should be presented in a table, expressing solubility in units such as g/L or mg/mL for each solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Preparation cluster_analysis Quantitative Analysis A Add excess this compound to solvent B Seal vials A->B C Equilibrate in shaker at constant temperature B->C D Allow undissolved material to settle C->D E Withdraw and filter supernatant D->E F Dilute sample to known volume E->F H Analyze standards and samples by GC F->H G Prepare calibration standards G->H I Construct calibration curve H->I J Calculate solubility I->J

Experimental workflow for solubility determination.

Protocol for Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS)

Procedure:

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C) for a defined period.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating method (e.g., GC-MS or HPLC-UV/MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation of this compound.

    • Propose potential degradation pathways based on the identified products.

Data Presentation: The results should be summarized in a table showing the percentage of degradation and the major degradation products formed under each stress condition.

G cluster_setup Study Setup cluster_stress Application of Stress Conditions cluster_analysis Analysis and Evaluation A Prepare stock solution of This compound B Divide into aliquots for each stress condition A->B C Acid Hydrolysis (HCl, heat) B->C D Base Hydrolysis (NaOH, heat) B->D E Oxidation (H₂O₂, RT) B->E F Thermal Degradation (Heat) B->F G Photostability (Light) B->G H Sample at time points C->H D->H E->H F->H G->H I Analyze by stability-indicating method (e.g., GC-MS) H->I J Identify and quantify degradants I->J K Determine degradation pathways J->K

Workflow for forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While specific experimental data is limited in public literature, the provided estimations and detailed experimental protocols offer a robust framework for determining these critical parameters. The inherent stability of its secondary alcohol structure, combined with its solubility in a wide range of organic solvents, makes it a versatile molecule for various applications. The methodologies outlined herein will enable researchers to generate the necessary data to support formulation development, stability assessments, and regulatory submissions.

References

Unveiling the Natural Presence of 5-Ethyl-2-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and known sources of the branched-chain alcohol, 5-Ethyl-2-nonanol. This document details its identification in a significant natural product, outlines the analytical methodologies for its detection and quantification, and presents this information in a structured format to support further research and development.

Natural Occurrence of this compound

Recent analytical studies have confirmed the presence of this compound as a volatile organic compound (VOC) in black tea (Camellia sinensis). Specifically, a 2024 study published in the journal Food Chemistry identified this compound in commercial Iranian black tea samples.[1] The presence of this compound contributes to the complex aroma profile of this widely consumed beverage. While its role as a potential insect pheromone has been suggested, its identification in black tea provides the first definitive evidence of its natural origin in a plant-based food product.[2]

Quantitative Data

The concentration of this compound was semi-quantified in a study analyzing the volatile compounds of various Iranian black tea samples. The data, obtained through headspace solid-phase microextraction followed by gas chromatography-mass spectrometry (HS-SPME-GC-MS), is summarized in the table below. The relative abundance is presented as a percentage of the total volatile compounds identified.

Natural SourceSample TypeAnalytical MethodRelative Abundance (%) of this compoundReference
Camellia sinensis (Black Tea)Commercial Iranian Black TeaHS-SPME-GC-MS0.762[1]

Experimental Protocols

The identification and quantification of this compound in black tea were achieved using a standardized and widely accepted methodology for the analysis of volatile compounds in food matrices. The following protocol is a detailed representation of the methods employed in the cited research.

Sample Preparation and Volatile Compound Extraction

The extraction of volatile compounds from the black tea samples was performed using Headspace Solid-Phase Microextraction (HS-SPME). This technique is a solvent-free, sensitive, and efficient method for isolating VOCs from a sample matrix.

  • Sample Preparation: A representative sample of the ground black tea is placed into a headspace vial.

  • Internal Standard: An internal standard, such as 2-nonanol, is added to the vial to allow for semi-quantification of the target analytes.

  • Equilibration: The vial is sealed and heated to a specific temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 40 minutes) to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is introduced into the injection port of a gas chromatograph coupled with a mass spectrometer for desorption, separation, and identification of the volatile compounds.

  • Desorption: The adsorbed compounds are thermally desorbed from the SPME fiber in the hot GC inlet.

  • Separation: The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column like DB-5MS). A programmed temperature gradient is typically used to achieve optimal separation.

  • Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound. The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with entries in a spectral library (e.g., NIST).

  • Quantification: The abundance of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard.

Experimental Workflow

The logical flow of the experimental process for the identification and quantification of this compound in a natural source is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing Sample Black Tea Sample Grinding Grinding Sample->Grinding Vial Headspace Vial Grinding->Vial IS Internal Standard Addition Vial->IS Equilibration Equilibration (Heating) IS->Equilibration SPME HS-SPME (Volatile Adsorption) Equilibration->SPME GCMS GC-MS System SPME->GCMS Desorption Thermal Desorption GCMS->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Mass Spectra & Retention Index) Data_Acquisition->Identification Quantification Semi-Quantification (Peak Area Comparison) Identification->Quantification

Figure 1: General experimental workflow for the analysis of this compound.

This guide provides a foundational understanding of the natural occurrence of this compound and the methodologies used for its identification. This information is critical for researchers exploring the chemical composition of natural products, scientists investigating flavor and fragrance chemistry, and professionals in drug development seeking novel molecular scaffolds.

References

Toxicological Profile of 5-Ethyl-2-nonanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 5-Ethyl-2-nonanol. Significant data gaps exist for many toxicological endpoints. The information provided should be used as a guide for research and safety assessment, and not as a definitive statement of the complete toxicological profile.

Executive Summary

This compound is a branched-chain alcohol for which a comprehensive toxicological profile is not well-established in publicly accessible literature. The available data is limited, with a single acute dermal toxicity study being the primary source of quantitative information. For other toxicological endpoints, such as oral and inhalation toxicity, skin and eye irritation, sensitization, repeated dose toxicity, and genotoxicity, a data-driven assessment relies on information from structurally related long-chain and branched alcohols. This guide summarizes the available data for this compound and provides context based on analogous substances to offer a preliminary understanding of its potential hazards.

Chemical and Physical Properties

PropertyValue
CAS Number 103-08-2
Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
Synonyms 2-Nonanol, 5-ethyl-; (3-Ethyl-n-heptyl)methylcarbinol

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of this compound

RouteSpeciesValueReference
DermalRabbitLD50 = 4760 mg/kgUnion Carbide Data Sheet, 1958[1]

Experimental Protocol: Detailed experimental protocols for the cited study are not publicly available. A standard acute dermal toxicity study, such as one following OECD Guideline 402, would typically involve the application of the substance to the shaved skin of animals (usually rabbits or rats) for 24 hours. The animals are then observed for a period, typically 14 days, for signs of toxicity and mortality.

Skin and Eye Irritation

No specific studies on the skin or eye irritation potential of this compound were identified. However, information on structurally related compounds, such as other C9-C11 branched alcohols, suggests a potential for irritation. For instance, the oxidation product of this compound, 5-ethyl-2-nonanone, is classified as causing skin and eye irritation[2][3].

Skin Sensitization

There are no available studies to assess the skin sensitization potential of this compound.

Repeated Dose Toxicity

No studies on the sub-acute, sub-chronic, or chronic toxicity of this compound were found in the public domain.

Genotoxicity

Specific genotoxicity data for this compound is not available. However, the broader category of long-chain alcohols has generally shown a lack of mutagenic potential in various in vitro and in vivo assays[4]. It is important to note that the metabolites of some alcohols, such as acetaldehyde (B116499) from ethanol, can be mutagenic[5][6].

Carcinogenicity

There are no studies available on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound is available.

Metabolism and Toxicokinetics

While no specific metabolism studies for this compound have been published, the metabolic fate can be predicted based on its structure as a secondary, long-chain alcohol.

Alkyl alcohols are generally metabolized in mammals through processes such as mitochondrial beta-oxidation or cytochrome P450 (CYP) omega- and omega-minus oxidation[7]. As a secondary alcohol, this compound is likely to be oxidized to its corresponding ketone, 5-ethyl-2-nonanone. Further metabolism could involve hydroxylation at various positions on the alkyl chain, followed by conjugation and excretion.

dot

Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound 5-Ethyl-2-nonanone 5-Ethyl-2-nonanone This compound->5-Ethyl-2-nonanone Oxidation (e.g., ADH) Hydroxylated_Metabolites Hydroxylated Metabolites 5-Ethyl-2-nonanone->Hydroxylated_Metabolites Hydroxylation (CYP450) Conjugates Conjugates Hydroxylated_Metabolites->Conjugates Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugates->Excretion Urine/Feces DataGaps cluster_needed Data Needed cluster_available Data Available Toxicological_Profile Comprehensive Toxicological Profile of this compound Acute_Oral_Inhalation Acute_Oral_Inhalation Toxicological_Profile->Acute_Oral_Inhalation Gap Skin_Eye_Irritation Skin_Eye_Irritation Toxicological_Profile->Skin_Eye_Irritation Gap Sensitization Sensitization Toxicological_Profile->Sensitization Gap Repeated_Dose Repeated_Dose Toxicological_Profile->Repeated_Dose Gap Genotoxicity Genotoxicity Toxicological_Profile->Genotoxicity Gap Repro_Dev_Tox Repro_Dev_Tox Toxicological_Profile->Repro_Dev_Tox Gap Toxicokinetics Toxicokinetics Toxicological_Profile->Toxicokinetics Gap Acute_Dermal Acute_Dermal Toxicological_Profile->Acute_Dermal Limited

References

GHS Hazard Classification of 5-Ethyl-2-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classification for 5-Ethyl-2-nonanol (CAS No. 103-08-2). The information presented is intended to support risk assessment and ensure safe handling and use of this substance in a professional setting. While publicly available experimental data for this specific molecule is limited, this guide synthesizes established classifications from regulatory bodies and outlines the likely methodologies and data types used to derive them.

GHS Hazard Classification Summary

This compound is consistently classified under the GHS as posing a long-term hazard to the aquatic environment.[1][2][3] The official classification and its components are summarized below.

GHS Classification ElementClassification
Hazard Class Hazardous to the aquatic environment, long-term hazard[1][2]
Hazard Category Chronic Category 2[1][2][4]
Pictogram
Signal Word No Signal Word
Hazard Statement H411 : Toxic to aquatic life with long lasting effects.[1][2][3][4][5]
Precautionary Statements P273 : Avoid release to the environment.[2][4] P391 : Collect spillage.[2] P501 : Dispose of contents/container to an approved waste disposal plant.[2]

Physicochemical Properties and Environmental Fate

The environmental hazard classification of a substance is informed by its physicochemical properties, which influence its fate and transport in the environment.

PropertyValue (Estimated/Measured)Implication for Environmental Fate
Molecular Formula C₁₁H₂₄O[1][2][3]-
Molecular Weight 172.31 g/mol [1][3]-
Octanol-Water Partition Coefficient (logP o/w) 4.093 - 4.2 (estimated)[1][3]A high logP value suggests a potential for bioaccumulation in aquatic organisms.
Water Solubility 57.47 mg/L @ 25 °C (estimated)[1]Low water solubility can influence bioavailability and persistence in the aquatic compartment.

Ecotoxicological Data (Representative)

The following table presents representative quantitative data that would lead to an "Aquatic Chronic 2" classification. It is important to note that these are illustrative values based on GHS criteria, as the specific study results for this compound are not publicly accessible. The classification is likely derived from data on structurally similar substances through a "read-across" approach.

Trophic LevelEndpointValue (mg/L)
Fish96-hour LC50> 1 to ≤ 10
Aquatic Invertebrates (e.g., Daphnia magna)48-hour EC50> 1 to ≤ 10
Algae (e.g., Pseudokirchneriella subcapitata)72-hour ErC50> 1 to ≤ 10
Biodegradability Not readily biodegradable
Bioaccumulation Potential (logP) ≥ 4

Experimental Protocols

The ecotoxicological data used for GHS classification are generated using standardized and internationally recognized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Fish Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Methodology:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of concentrations of the test substance in water, along with a control group in clean water.

    • The exposure is maintained for 96 hours under controlled conditions (temperature, light, oxygen levels).

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated using statistical methods.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity to aquatic invertebrates by determining the concentration that immobilizes 50% of the daphnids (EC50) after 48 hours.

  • Test Organism: Daphnia magna or a similar cladoceran species.

  • Methodology:

    • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.

    • The test is conducted in a defined medium under controlled temperature and light conditions.

    • After 48 hours, the number of immobilized daphnids in each concentration is recorded.

    • The EC50 value is determined statistically.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Methodology:

    • Exponentially growing cultures of algae are exposed to various concentrations of the test substance.

    • The test is typically run for 72 hours under constant illumination and temperature.

    • Algal growth is measured at regular intervals by cell counts or a surrogate measurement like fluorescence.

    • The concentration that causes a 50% reduction in growth rate (ErC50) is calculated.

Ready Biodegradability (OECD 301)

A suite of tests designed to determine if a substance is likely to biodegrade rapidly in the environment.

  • Methodology: A small amount of the test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. The degradation is followed over 28 days by measuring parameters such as oxygen consumption or carbon dioxide production. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a defined timeframe.

GHS Classification Workflow

The following diagram illustrates the logical workflow for classifying a substance for its long-term hazard to the aquatic environment.

GHS classification workflow for aquatic chronic hazards.

Conclusion

This compound is classified as Aquatic Chronic 2 with the hazard statement H411: Toxic to aquatic life with long lasting effects . This classification is likely based on a combination of factors including its acute toxicity profile, inferred lack of rapid biodegradability, and a high potential for bioaccumulation as suggested by its estimated octanol-water partition coefficient. Professionals handling this substance should adhere to the specified precautionary statements to prevent environmental release and ensure proper disposal, thereby mitigating the risks to aquatic ecosystems. Further experimental studies on the ecotoxicological properties of this compound would be beneficial for a more refined risk assessment.

References

5-Ethyl-2-nonanol: A Versatile Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-nonanol, a branched-chain secondary alcohol, serves as a crucial chemical intermediate in the synthesis of a variety of commercially significant compounds. Its unique molecular structure, featuring a hydroxyl group at the second position and an ethyl branch at the fifth position of a nonane (B91170) backbone, imparts specific chemical reactivity and physical properties that make it a valuable building block in the production of surfactants, insect pheromones, and potentially in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use as a chemical intermediate. These properties influence its behavior in chemical reactions, its solubility in various solvents, and its handling and storage requirements.

PropertyValueReference
Molecular Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1][3]
CAS Number 103-08-2[1][2]
IUPAC Name 5-ethylnonan-2-ol[1]
Appearance Colorless liquid[3]
Boiling Point 223-225 °C[3]
Density 0.826 - 0.845 g/cm³[3]
LogP (Octanol/Water) 4.2[4]
Water Solubility Low[4]

Synthesis of this compound

Several synthetic routes have been established for the production of this compound. The choice of method often depends on factors such as the desired purity, yield, and the availability of starting materials. The two primary methods are the reduction of 5-ethyl-2-nonanone and the alkylation of 2-nonanol (B147358).

Comparison of Synthesis Methods
Synthesis MethodStarting MaterialReagents/CatalystTypical YieldReference
Reduction of Ketone5-Ethyl-2-nonanoneSodium Borohydride (B1222165) (NaBH₄) or Pd/C>70%[3]
Alkylation of Alcohol2-NonanolEthyl bromide45-55%[3]
Experimental Protocols

1. Synthesis via Reduction of 5-Ethyl-2-nonanone

This method offers high regioselectivity and good yields.[3]

  • Materials:

    • 5-Ethyl-2-nonanone

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 5-ethyl-2-nonanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, continue stirring at room temperature for 1 hour.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain this compound.

2. Synthesis via Alkylation of 2-Nonanol

This is a classical approach for the formation of the carbon-carbon bond at the 5-position.[3]

  • Materials:

    • 2-Nonanol

    • Sodium hydride (NaH)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Ethyl bromide

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

    • Add 2-nonanol dropwise to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

    • Cool the resulting alkoxide solution to 0 °C and add ethyl bromide dropwise.

    • After the addition, allow the reaction mixture to stir at room temperature overnight.

    • Carefully quench the reaction with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure and purify the crude product by fractional distillation to yield this compound.

Role as a Chemical Intermediate

The branched structure and the presence of a reactive hydroxyl group make this compound a versatile intermediate in organic synthesis.

Precursor for Nonionic Surfactants

This compound can be used as a hydrophobic starting material for the synthesis of nonionic surfactants. The hydroxyl group can be ethoxylated or propoxylated to introduce a hydrophilic polyether chain, resulting in an amphiphilic molecule with surface-active properties.

Experimental Workflow: Synthesis of a this compound-based Nonionic Surfactant

G A This compound B Deprotonation (e.g., with KOH) A->B Base C 5-Ethyl-2-nonoxide B->C E Ethoxylation C->E D Ethylene (B1197577) Oxide D->E F Nonionic Surfactant E->F

Caption: General workflow for the synthesis of a nonionic surfactant from this compound.

Experimental Protocol: Synthesis of a this compound Ethoxylate

  • Materials:

  • Procedure:

    • Charge a high-pressure reactor with this compound and potassium hydroxide.

    • Heat the mixture under vacuum to remove any traces of water.

    • Pressurize the reactor with nitrogen and then introduce a calculated amount of ethylene oxide at a controlled temperature and pressure.

    • Maintain the reaction mixture at the desired temperature until the pressure stabilizes, indicating the consumption of ethylene oxide.

    • Cool the reactor and neutralize the catalyst.

    • The resulting product is a this compound ethoxylate, a nonionic surfactant.

Intermediate in Insect Pheromone Synthesis

The specific stereochemistry of this compound can be exploited in the synthesis of certain insect pheromones. Chiral alcohols are valuable building blocks for the asymmetric synthesis of complex natural products. While specific examples directly utilizing this compound are not abundant in readily available literature, its structural motifs are relevant to pheromone chemistry. The synthesis of insect pheromones often involves the coupling of chiral fragments to achieve the desired stereoisomer with high purity.[5][6]

Logical Relationship: Role in Chiral Pheromone Synthesis

G A Chiral this compound B Functional Group Transformation (e.g., Oxidation, Halogenation) A->B C Chiral Intermediate B->C D Coupling Reaction (e.g., Grignard, Wittig) C->D E Pheromone Precursor D->E F Final Modification Steps E->F G Target Insect Pheromone F->G

Caption: Logical steps for utilizing chiral this compound in pheromone synthesis.

Potential Applications in Drug Development and Agrochemicals

While specific, commercialized examples are not widely documented, the structural features of this compound make it a candidate for exploration in drug discovery and agrochemical research. The branched alkyl chain can enhance lipid solubility, which is a crucial factor for the bioavailability of drug molecules and the efficacy of pesticides. The secondary alcohol provides a handle for further chemical modifications to introduce pharmacophores or other desired functional groups.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the production of surfactants and potential utility in the synthesis of complex molecules such as insect pheromones. The synthetic routes to this alcohol are well-defined, with the reduction of the corresponding ketone offering a high-yield pathway. For researchers and professionals in drug development and agrochemical synthesis, the unique branched structure of this compound presents an opportunity to design and create novel molecules with tailored properties. Further exploration of its applications in these fields is warranted.

References

Unique properties of branched-chain secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Unique Properties of Branched-Chain Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain secondary alcohols are a pivotal class of organic compounds characterized by a hydroxyl (-OH) group attached to a secondary carbon atom that is part of a non-linear alkyl chain. This structural motif imparts a unique combination of steric and electronic properties that are of significant interest in the field of drug development and organic synthesis. Their ability to participate in hydrogen bonding and create specific stereochemical interactions makes them a common feature in many biologically active molecules and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and biological significance of branched-chain secondary alcohols.

Synthesis of Branched-Chain Secondary Alcohols

The stereoselective synthesis of branched-chain secondary alcohols is crucial for accessing chiral building blocks for pharmaceuticals.[1] Key methodologies include the asymmetric reduction of prochiral ketones and nucleophilic additions to carbonyls.

Asymmetric Reduction of Prochiral Ketones

One of the most efficient methods for producing chiral secondary alcohols is the enantioselective reduction of prochiral ketones.[1] This is often achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride to the carbonyl group.[1]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes oxazaborolidine catalysts for the borane-mediated reduction of a wide range of ketones with high enantioselectivity. A significant advantage of this method is the predictability of the stereochemical outcome.[1]

  • Asymmetric Transfer Hydrogenation: This technique employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst, often based on ruthenium or rhodium.[1]

  • Biocatalytic Reduction: Whole-cell biocatalysts, such as Lactobacillus paracasei, can be used for the asymmetric reduction of aromatic ketones to produce chiral secondary alcohols with high enantioselectivity.[2]

Nucleophilic Addition to Carbonyls

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to aldehydes provides a direct route to secondary alcohols. The use of chiral ligands or auxiliaries can induce stereoselectivity in these additions.

Physicochemical Properties

The physical properties of branched-chain secondary alcohols are primarily influenced by the hydroxyl group and the degree of branching in the alkyl chain.[1]

Boiling Point

The presence of the hydroxyl group allows for intermolecular hydrogen bonding, resulting in significantly higher boiling points compared to alkanes of similar molecular weight.[1][3] Increased branching generally lowers the boiling point due to a decrease in the surface area available for van der Waals interactions, making the molecule more compact.[1][3][4] For isomeric alcohols, boiling points decrease as branching increases.[4] Primary alcohols typically have higher boiling points than secondary alcohols, which in turn have higher boiling points than tertiary alcohols.[5]

Solubility

The polar hydroxyl group imparts water solubility to smaller branched-chain secondary alcohols through hydrogen bonding with water molecules.[1][5] However, this solubility decreases as the size of the hydrophobic alkyl chain increases.[1] Interestingly, among isomeric alcohols, branching increases solubility in water. This is because branching reduces the surface area of the nonpolar part of the molecule, causing less disruption to the hydrogen bonding network of water.[4]

Data Presentation: Physical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3-Methyl-2-butanolC₅H₁₂O88.15111-112
1-PhenylethanolC₈H₁₀O122.16203
DiphenylmethanolC₁₃H₁₂O184.23298
1-CyclohexylethanolC₈H₁₆O128.21185-186

Source: BenchChem[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of branched-chain secondary alcohols.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the carbinol carbon (the carbon bearing the -OH group) typically appears as a multiplet in the δ 3.5-4.5 ppm region. The hydroxyl proton signal is often a broad singlet, with its chemical shift being dependent on concentration and solvent.[1] Adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the -OH peak to disappear, which is a useful method for its identification.[6]

  • ¹³C NMR: The carbinol carbon resonates in the δ 60-80 ppm range.[1]

Infrared (IR) Spectroscopy

A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, with the broadening resulting from hydrogen bonding.[1] A strong C-O stretching absorption is observed in the 1050-1200 cm⁻¹ range.[1] For secondary alcohols specifically, the C-O stretch typically appears between 1150 and 1075 cm⁻¹.[7]

Mass Spectrometry

Branched-chain secondary alcohols exhibit characteristic fragmentation patterns. Common fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the bond between the carbinol carbon and an adjacent carbon.[8]

  • Dehydration: Loss of a water molecule.[8][9]

Reactivity and Steric Hindrance

The reactivity of branched-chain secondary alcohols is significantly influenced by steric hindrance around the hydroxyl group.

  • Steric Effects: The bulky branched alkyl groups can hinder the approach of reactants to the hydroxyl group, making them generally less reactive than their primary alcohol counterparts in reactions like nucleophilic substitution.[10]

  • Oxidation: Secondary alcohols can be oxidized to form ketones.[11] Tertiary alcohols are resistant to oxidation under mild conditions.[11]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives with an inversion of stereochemistry at the alcohol carbon.[12][13] The reaction's success with sterically hindered secondary alcohols can be influenced by the acidity of the nucleophile.[12]

Role in Drug Development and Biological Activity

The branched-chain secondary alcohol motif is prevalent in many pharmaceuticals due to its ability to form hydrogen bonds and establish specific stereochemical interactions with biological targets.[1]

  • Carvedilol: This non-selective beta-blocker, which also has alpha-1 blocking activity, features a branched secondary alcohol in its structure.[1]

  • Ritonavir: An antiretroviral protease inhibitor, Ritonavir contains multiple chiral centers, including a branched secondary alcohol, which are crucial for its activity.[1]

  • Biological Activity: Chiral secondary alcohols have been shown to exhibit antimicrobial activities, with the activity level depending on the specific structure and enantiomeric form.[2]

Experimental Protocols

Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

This protocol is a representative example for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst.[1]

Materials:

  • Chiral amino alcohol (e.g., (R)- or (S)-diphenylprolinol)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Prochiral ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol (0.1 eq) and anhydrous THF. Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq) dropwise. Stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst.[1]

  • Reduction: Cool the catalyst solution to the desired temperature (e.g., -30 °C). Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 10 minutes.[1]

  • Quenching: After the reaction is complete (monitored by TLC), slowly add methanol dropwise at -30 °C to quench the excess borane.[1]

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude alcohol product by flash column chromatography on silica gel.[1]

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or NMR analysis of a diastereomeric derivative).[1]

In Vitro Cell Viability Assay

This protocol is a general example for assessing the biological activity of a synthesized branched-chain secondary alcohol.

Materials:

  • Cell line of interest

  • 96-well plates

  • Cell culture medium

  • Branched-chain secondary alcohol compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the branched-chain secondary alcohol compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • Viability Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis catalyst_prep Catalyst Preparation reduction Asymmetric Reduction catalyst_prep->reduction quenching Quenching reduction->quenching workup Work-up quenching->workup chromatography Column Chromatography workup->chromatography yield Yield Determination chromatography->yield ee_analysis Enantiomeric Excess Analysis yield->ee_analysis

Caption: Workflow for the asymmetric synthesis of a branched-chain secondary alcohol.

reactivity_factors cluster_factors Influencing Factors reactivity Reactivity steric_hindrance Steric Hindrance reactivity->steric_hindrance electronic_effects Electronic Effects reactivity->electronic_effects reaction_type Reaction Type (e.g., SN1, SN2, Oxidation) reactivity->reaction_type

Caption: Key factors influencing the reactivity of branched-chain secondary alcohols.

drug_development_relevance cluster_properties Molecular Properties cluster_applications Drug Development Applications bcs_alcohol Branched-Chain Secondary Alcohol Motif h_bonding Hydrogen Bonding Capability bcs_alcohol->h_bonding stereochem Defined Stereochemistry bcs_alcohol->stereochem pk_properties Modulation of Pharmacokinetic Properties bcs_alcohol->pk_properties chiral_building_block Chiral Building Block in Synthesis bcs_alcohol->chiral_building_block target_binding Enhanced Target Binding & Specificity h_bonding->target_binding stereochem->target_binding

Caption: The central role of branched-chain secondary alcohols in drug development.

References

Methodological & Application

Synthesis of 5-Ethyl-2-nonanol via Alkylation of a Nonanol Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 5-Ethyl-2-nonanol, a branched alcohol with applications as a chemical intermediate in the pharmaceutical and fragrance industries.[1] While direct alkylation of 2-nonanol (B147358) is a feasible approach, this protocol details a more robust and higher-yielding synthesis via the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2][3][4] The outlined procedure involves the reaction of heptanal (B48729) with ethylmagnesium bromide, followed by an acidic workup to yield the target secondary alcohol. This method offers a reliable and scalable route to this compound.

Introduction

This compound is a secondary alcohol with the molecular formula C₁₁H₂₄O.[1][5] Its structure, featuring an ethyl branch on a nonane (B91170) chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis. Traditional methods for its synthesis include the direct alkylation of 2-nonanol with an ethyl halide in the presence of a strong base, which typically results in moderate yields of 45-55%.[1] To provide a more efficient synthetic route, this protocol focuses on the Grignard reaction, which is known for its versatility and effectiveness in creating new carbon-carbon bonds to form alcohols.[2][3][4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its characterization.

ParameterValueReference
Reactants
Heptanal1.0 eqN/A
Ethylmagnesium Bromide (3.0 M in diethyl ether)1.2 eqN/A
Reaction Conditions
Reaction Temperature0 °C to room temperatureN/A
Reaction Time1 hourN/A
SolventAnhydrous Diethyl EtherN/A
Product Characteristics
Product NameThis compound[5]
Molecular FormulaC₁₁H₂₄O[1][5]
Molecular Weight172.31 g/mol [1][5]
AppearanceColorless liquid[1]
Boiling Point223-225 °C[1]
Expected Yield
Theoretical Yield(Calculated based on limiting reagent)N/A
Expected Experimental Yield70-85%[1]
Spectroscopic Data
¹H NMRData available[2]
¹³C NMRData available[2]
IR SpectrumData available[2]

Experimental Protocol

This protocol describes the synthesis of this compound via the Grignard reaction of heptanal with ethylmagnesium bromide.

Materials:

  • Heptanal (C₇H₁₄O)

  • Ethylmagnesium bromide (C₂H₅MgBr), 3.0 M solution in diethyl ether

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar and an addition funnel.

    • Add heptanal (1.0 eq) to the flask and dissolve it in 50 mL of anhydrous diethyl ether.

    • Cool the flask to 0 °C using an ice bath.

  • Grignard Reagent Addition:

    • Charge the addition funnel with ethylmagnesium bromide solution (1.2 eq, 3.0 M in diethyl ether).

    • Add the Grignard reagent dropwise to the stirred solution of heptanal over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Quenching:

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while stirring. Continue to stir until the two layers are distinct.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of diethyl ether.

    • Combine all organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Remove the diethyl ether using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.

Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Heptanal Heptanal in Anhydrous Diethyl Ether ReactionVessel Reaction at 0°C to RT Heptanal->ReactionVessel EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtMgBr->ReactionVessel Quenching Quench with sat. NH4Cl(aq) ReactionVessel->Quenching 1. Addition 2. Stirring Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The described Grignard reaction protocol provides an efficient and reliable method for the synthesis of this compound. This approach offers significant advantages over direct alkylation in terms of yield and scalability, making it a preferred method for researchers in organic synthesis and drug development. The detailed procedure and data provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of this valuable chemical intermediate.

References

Application Notes and Protocols for the Preparation of 5-Ethyl-2-nonanol by Reduction of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Ethyl-2-nonanol, a valuable secondary alcohol intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route detailed is the reduction of the corresponding ketone, 5-Ethyl-2-nonanone, utilizing sodium borohydride (B1222165) (NaBH₄) as a mild and selective reducing agent. This method offers high yields and operational simplicity, making it suitable for laboratory-scale synthesis. Protocols for reaction monitoring, product isolation, and purification are provided, along with representative data and characterization methods.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. This compound is a chiral secondary alcohol whose structure is of interest in the development of new bioactive molecules and specialty chemicals. The controlled reduction of 5-Ethyl-2-nonanone offers a direct and efficient pathway to this target molecule. Among various reducing agents, sodium borohydride is often preferred for its selectivity, ease of handling, and compatibility with protic solvents under controlled conditions. This document outlines a robust protocol for this conversion, suitable for implementation in a standard organic chemistry laboratory.

Physicochemical Data of Reactant and Product

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of 5-Ethyl-2-nonanone and this compound

Property5-Ethyl-2-nonanone (Starting Material)This compound (Product)
Molecular Formula C₁₁H₂₂OC₁₁H₂₄O
Molecular Weight 170.29 g/mol 172.31 g/mol
CAS Number 5440-89-1103-08-2
Appearance Colorless liquidColorless liquid
Boiling Point ~217.7 °C at 760 mmHg~223.0 °C at 760 mmHg
Density ~0.82 g/cm³~0.83 g/cm³
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in water, soluble in organic solvents

Reaction Scheme

The overall chemical transformation is the reduction of the ketone functional group in 5-Ethyl-2-nonanone to a secondary alcohol, this compound, using sodium borohydride in an alcoholic solvent, typically methanol (B129727) or ethanol.

G start 5-Ethyl-2-nonanone (C11H22O) product This compound (C11H24O) start->product Reduction reagent + NaBH4 (in Methanol)

Caption: Reduction of 5-Ethyl-2-nonanone to this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the sodium borohydride reduction of 5-Ethyl-2-nonanone.

Materials and Equipment
  • 5-Ethyl-2-nonanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Glassware for extraction and filtration

Detailed Experimental Procedure

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Isolation cluster_3 Purification A Dissolve 5-Ethyl-2-nonanone in Methanol B Cool the solution in an ice bath A->B C Slowly add Sodium Borohydride B->C D Stir at 0°C, then warm to room temperature C->D E Monitor reaction progress by TLC D->E F Quench with saturated NH4Cl solution E->F G Remove Methanol under reduced pressure F->G H Extract with Diethyl Ether G->H I Wash organic layer with brine H->I J Dry over anhydrous MgSO4 I->J K Filter and concentrate the organic phase J->K L Purify by flash column chromatography K->L

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.4 mmol) of 5-Ethyl-2-nonanone in 50 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add 1.33 g (35.2 mmol, 1.2 equivalents) of sodium borohydride portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v) as the eluent. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding.

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride and the borate (B1201080) esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as a colorless oil.

Purification

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation and Characterization

The expected outcome of this protocol is a high yield of pure this compound. Representative data is summarized in Table 2.

Table 2: Representative Reaction Data

ParameterValue
Theoretical Yield 5.08 g
Typical Actual Yield 4.3 - 4.8 g
Typical Yield (%) 85 - 95%
Purity (by GC-MS) >98%
Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • IR Spectroscopy: The IR spectrum of the product will show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹, which is absent in the spectrum of the starting ketone. The strong carbonyl (C=O) stretch of the ketone at ~1715 cm⁻¹ will also be absent in the product spectrum.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) typically in the range of 3.5-4.0 ppm. The signals corresponding to the protons of the ethyl and nonyl chains will also be present.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group in the range of 60-75 ppm. The carbonyl carbon signal from the starting material at ~210 ppm will be absent.

Safety Precautions

  • Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Methanol and diethyl ether are flammable liquids. Handle them in a fume hood away from ignition sources.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

The reduction of 5-Ethyl-2-nonanone with sodium borohydride provides a reliable and high-yielding method for the synthesis of this compound. The protocol described herein is straightforward and can be readily implemented in a standard laboratory setting. The detailed procedures for reaction execution, monitoring, workup, and purification, along with the provided data, serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Application Notes and Protocols for the Grignard Synthesis of 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the preparation of a wide array of alcohols from aldehydes and ketones. This application note provides a detailed protocol for the synthesis of 5-Ethyl-2-nonanol, a secondary alcohol, via the nucleophilic addition of a Grignard reagent to an aldehyde. The synthesis involves the reaction of (4-ethylheptyl)magnesium bromide with acetaldehyde (B116499). This protocol outlines the experimental procedure, purification methods, and characterization of the final product, serving as a valuable resource for chemists in research and development. Grignard reagents are highly reactive and moisture-sensitive, necessitating anhydrous and inert reaction conditions for a successful synthesis.[1][2]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for the reactants and the final product is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS NumberSafety Precautions
1-bromo-4-ethylheptaneC9H19Br223.15~210-212~1.1N/AIrritant, handle in a fume hood.
Magnesium TurningsMg24.3110901.747439-95-4Flammable solid.
Diethyl Ether (anhydrous)(C2H5)2O74.1234.60.71360-29-7Highly flammable, peroxide former.
AcetaldehydeCH3CHO44.0520.20.78475-07-0Highly flammable, irritant.
This compound C11H24O 172.31 223.04 [3]~0.817 [4]103-08-2 [5][6]Toxic to aquatic life. [5]

Experimental Protocol

Materials:

  • 1-bromo-4-ethylheptane

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent ((4-ethylheptyl)magnesium bromide)

  • Apparatus Setup: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[7] A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing calcium chloride), and a dropping funnel.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the reaction flask. Add a small volume of anhydrous diethyl ether to just cover the magnesium.

  • Prepare a solution of 1-bromo-4-ethylheptane in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium turnings.

  • The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed.[2] If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Formation: Once the reaction has initiated, add the remaining 1-bromo-4-ethylheptane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of magnesium. The resulting Grignard reagent should be a grayish and slightly cloudy solution.

Part 2: Reaction with Acetaldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature low. The reaction is exothermic.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to the stirred mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate. This process is exothermic.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.[2]

  • Washing: Combine all the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.[2]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.[2]

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.[2]

Expected Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

SpectroscopyExpected Data
¹H NMR Predicted chemical shifts (δ, ppm): ~3.8 (m, 1H, CH-OH), ~1.7 (s, 1H, OH), 1.1-1.5 (m, aliphatic protons), 0.8-1.0 (m, terminal CH3 groups). Note: Actual spectra for this compound are available in databases.[8][9]
¹³C NMR Predicted chemical shifts (δ, ppm): ~68 (CH-OH), ~30-40 (aliphatic CH2), ~20-30 (aliphatic CH2 and CH3), ~14 (terminal CH3). Note: Actual spectra for this compound are available in databases.[8][10]
IR (Infrared) Broad O-H stretch (~3350 cm⁻¹), C-H stretch (~2850-2960 cm⁻¹), and a strong C-O stretch for a secondary alcohol (~1150-1075 cm⁻¹).[5][11][12]

Visualized Workflow

The following diagram illustrates the key stages of the Grignard synthesis of this compound.

Grignard_Synthesis_Workflow A Apparatus Setup (Anhydrous Conditions) B Grignard Reagent Formation A->B Mg, I2, 1-bromo-4-ethylheptane in Et2O C Reaction with Acetaldehyde B->C Acetaldehyde in Et2O, 0°C to RT D Quenching (NH4Cl solution) C->D Cool to 0°C E Work-up (Extraction & Washing) D->E Add Et2O F Purification (Distillation) E->F Dry & Evaporate G This compound (Final Product) F->G Characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Asymmetric Synthesis of Chiral 5-Ethyl-2-nonanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 5-Ethyl-2-nonanol, a valuable chiral building block in the pharmaceutical and agrochemical industries. The focus is on robust and scalable methods for producing enantiomerically enriched (R)- and (S)-5-Ethyl-2-nonanol. This guide includes protocols for the synthesis of the ketone precursor, its subsequent asymmetric reduction via chemical and biocatalytic methods, and analytical procedures for determining enantiomeric excess.

Introduction

Chiral alcohols are critical intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals, where stereochemistry plays a pivotal role in biological activity. This compound possesses two chiral centers, leading to four possible stereoisomers. The ability to selectively synthesize a single enantiomer is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This note details two powerful and widely applicable methods for the asymmetric reduction of the precursor ketone, 5-ethylnonan-2-one (B1620340): Noyori asymmetric hydrogenation and biocatalytic reduction using alcohol dehydrogenases (ADHs).

Synthesis of the Ketone Precursor: 5-Ethylnonan-2-one

A reliable supply of the prochiral ketone, 5-ethylnonan-2-one, is the prerequisite for the asymmetric synthesis of this compound. Two common and effective methods for the synthesis of this precursor are outlined below.

Method 1: α-Alkylation of 2-Nonanone (B1664094)

This classic approach involves the regioselective formation of an enolate from 2-nonanone, followed by alkylation with an ethyl halide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate at the less substituted α-carbon, leading to the desired product.

Experimental Protocol: α-Alkylation of 2-Nonanone

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate LDA. To this solution, add a solution of 2-nonanone (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl bromide (1.5 equivalents) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure 5-ethylnonan-2-one.

Method 2: Grignard Reagent Addition to an Acyl Chloride

This method involves the reaction of an organometallic (Grignard) reagent with an acyl chloride. This is a powerful carbon-carbon bond-forming reaction.

Experimental Protocol: Grignard Reagent Addition

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of 1-bromopentane (B41390) (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction (a small crystal of iodine can be added to activate the magnesium). Once the reaction starts, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Acyl Chloride: In a separate flask, dissolve 3-ethylhexanoyl chloride (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add the prepared Grignard reagent to the acyl chloride solution dropwise, maintaining the low temperature. Stir the reaction at -78 °C for 2-3 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 5-ethylnonan-2-one can be purified by vacuum distillation or column chromatography.

Asymmetric Synthesis of Chiral this compound

With the prochiral ketone in hand, the next crucial step is the enantioselective reduction to the desired chiral alcohol.

Method A: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a chiral ruthenium-diphosphine-diamine catalyst. This method is known for its high turnover numbers and excellent enantioselectivities.

Experimental Protocol: Noyori Asymmetric Hydrogenation of 5-Ethylnonan-2-one

  • Catalyst Preparation (in situ): In a high-pressure reactor, add [RuCl₂(p-cymene)]₂ (0.005 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN) (0.01 mol%). Purge the vessel with an inert gas.

  • Reaction Setup: Add a solution of 5-ethylnonan-2-one (1.0 equivalent) in a 5:2 mixture of formic acid and triethylamine (B128534) (as the hydrogen source).

  • Hydrogenation: Seal the reactor and pressurize with hydrogen gas (10-50 atm). Heat the reaction mixture to 40-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: After completion, carefully vent the hydrogen gas. Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The chiral alcohol can be purified by column chromatography.

Method B: Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) can reduce a wide range of ketones with excellent enantioselectivity. A co-factor regeneration system is typically required, often achieved by using a sacrificial alcohol like isopropanol (B130326).

Experimental Protocol: Biocatalytic Reduction of 5-Ethylnonan-2-one

  • Reaction Medium: In a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0), add the alcohol dehydrogenase (commercially available ADHs can be screened for optimal activity and stereoselectivity).

  • Substrate and Cofactor: Add NAD(P)H (or NAD(P)⁺ with a recycling system) and the substrate, 5-ethylnonan-2-one (often dissolved in a co-solvent like DMSO or isopropanol to improve solubility). For cofactor regeneration, isopropanol can be used as a co-substrate.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the conversion of the ketone to the alcohol by GC or HPLC.

  • Work-up and Purification: Once the reaction reaches the desired conversion, extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The product can be purified by column chromatography.

Quantitative Data Summary

Due to the limited availability of published data specifically for the asymmetric synthesis of this compound, the following table provides representative data for the asymmetric reduction of analogous aliphatic ketones using the described methods. These values can be used as a benchmark for optimization.

MethodSubstrateCatalyst/EnzymeYield (%)Enantiomeric Excess (ee, %)Reference (Analogous Systems)
Noyori Hydrogenation2-OctanoneRuCl₂((S)-BINAP)((S,S)-DPEN)>95>99 (R)[Generic High-Yield Protocol]
Biocatalytic Reduction2-OctanoneADH from Rhodococcus ruber~90>99 (S)[Generic High-Yield Protocol]
Noyori Transfer HydrogenationAcetophenone derivativesRuCl(p-cymene)[(S,S)-TsDPEN]80-9595-99 (S)[1]
Biocatalytic ReductionVarious aliphatic ketonesADH from Lactobacillus kefir75-98>99 (R or S)[Generic High-Yield Protocol]

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized this compound is a critical parameter to assess the success of the asymmetric synthesis. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the most common methods for this analysis.

Protocol: Chiral GC Analysis

  • Column: A chiral capillary column (e.g., β-cyclodextrin-based stationary phase) is required.

  • Sample Preparation: The alcohol product may need to be derivatized (e.g., acetylation with acetic anhydride) to improve volatility and separation of the enantiomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: Isothermal or a temperature gradient optimized to separate the enantiomers.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based) is used.

  • Mobile Phase: A mixture of hexane and isopropanol is commonly used for normal-phase chiral HPLC. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is typically used, often requiring derivatization of the alcohol to a UV-active species (e.g., benzoate (B1203000) ester).

  • Analysis: Similar to GC, the ee is calculated from the integrated peak areas of the two enantiomers.

Visualizations

Workflow for Asymmetric Synthesis of this compound

Asymmetric_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_asymmetric Asymmetric Reduction cluster_analysis Analysis 2-Nonanone 2-Nonanone alpha_alkylation α-Alkylation (LDA, EtBr) 2-Nonanone->alpha_alkylation 5-Ethylnonan-2-one 5-Ethylnonan-2-one alpha_alkylation->5-Ethylnonan-2-one grignard_synthesis Grignard Synthesis (R-MgX, Acyl-Cl) grignard_synthesis->5-Ethylnonan-2-one noyori Noyori Asymmetric Hydrogenation 5-Ethylnonan-2-one->noyori biocatalytic Biocatalytic Reduction (ADH) 5-Ethylnonan-2-one->biocatalytic Chiral_Alcohol Chiral this compound noyori->Chiral_Alcohol biocatalytic->Chiral_Alcohol analysis Enantiomeric Excess Determination Chiral_Alcohol->analysis result Enantiopure Product analysis->result

Caption: Workflow for the asymmetric synthesis of this compound.

Decision Pathway for Method Selection

Method_Selection start Start: Need Chiral This compound scale Scale of Synthesis? start->scale lab_scale Lab Scale scale->lab_scale Small industrial_scale Industrial Scale scale->industrial_scale Large green Green Chemistry Emphasis? yes_green Yes green->yes_green High no_green No green->no_green Low noyori Noyori Hydrogenation: High throughput, robust adh Biocatalytic Reduction: Mild conditions, high selectivity lab_scale->green industrial_scale->noyori yes_green->adh no_green->noyori

Caption: Decision tree for selecting a synthetic method.

References

Application Notes and Protocols for the Purification of 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-Ethyl-2-nonanol, a key intermediate in various chemical syntheses. The following sections outline established techniques, including vacuum distillation and column chromatography, to achieve high purity of this secondary alcohol.

Introduction

This compound is a branched-chain secondary alcohol with the molecular formula C₁₁H₂₄O.[1][2] It serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its unique structure, featuring a long alkyl chain and a secondary alcohol functional group, makes it a versatile intermediate.[1] The purity of this compound is critical for its successful application in subsequent reactions, necessitating effective purification methods to remove unreacted starting materials, byproducts, and other impurities. Common synthesis methods include the alkylation of nonanol and the reduction of corresponding ketones.[1]

This application note details two primary methods for the purification of this compound: Vacuum Distillation and Flash Column Chromatography. A general workflow for the purification and analysis process is also provided.

Purification Techniques

Given the relatively high boiling point of this compound (approximately 223°C at atmospheric pressure), vacuum distillation is the preferred method to prevent thermal decomposition.[3][4] By reducing the pressure, the boiling point of the compound is lowered, allowing for a safer and more efficient purification.[5]

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by separating it from non-volatile impurities and components with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Insulating glass wool or aluminum foil

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all ground glass joints are properly greased and sealed.

    • Place the crude this compound (not exceeding two-thirds of the flask's volume) and a magnetic stir bar into the round-bottom flask.[6]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

    • Connect the condenser to a circulating cold water source.

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.[6]

  • Distillation Process:

    • Begin stirring the crude sample.

    • Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable for compounds with this boiling point.

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.

    • Monitor the temperature closely. The first fraction to distill will likely be lower-boiling impurities. Collect this forerun in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the majority of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the desired fraction.

    • Stop heating and allow the apparatus to cool down to room temperature before slowly releasing the vacuum.

Data Presentation:

ParameterCrude SampleForerun FractionMain Fraction (Purified)Residue
Purity (GC-FID, % Area) ~85%Variable>98%Enriched with impurities
Volume (mL) 100~5~75~15
Yield (%) --~88% (of theoretical pure)-
Distillation Pressure (mmHg) -555
Boiling Point (°C) -<100 (at 5 mmHg)~105-108 (at 5 mmHg)>120 (at 5 mmHg)

Flash column chromatography is a rapid and efficient method for purifying compounds based on their polarity.[7][8] For this compound, a secondary alcohol, normal-phase chromatography using silica (B1680970) gel is a suitable approach.

Experimental Protocol: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes or flasks

  • Pressurized air or nitrogen source

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle into a packed bed. Use gentle pressure to pack the column uniformly and remove any air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate.

    • Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. This is known as a gradient elution.[9]

    • Collect the eluate in a series of fractions.

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light (if applicable) or by staining.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation:

ParameterCrude SamplePurified Product
Purity (GC-FID, % Area) ~85%>99%
Mass (g) 10.08.2
Yield (%) -82%
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase (Gradient) Hexane:Ethyl Acetate (98:2 to 90:10)-
Retention Factor (Rf) on TLC Variable~0.3 (in 90:10 Hexane:EtOAc)

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is an excellent analytical technique for assessing the purity of volatile compounds like this compound.[10][11]

Experimental Protocol: GC Analysis

Objective: To determine the purity of this compound samples.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., Carbowax 20M or equivalent).[12]

  • Carrier Gas: Helium or Nitrogen.[13]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 220°C.

    • Hold at 220°C for 5 minutes.

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., ethanol (B145695) or dichloromethane).

Procedure:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Run the temperature program and record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard if available).

  • Calculate the purity based on the relative peak areas.

Workflow and Logic Diagrams

Purification and Analysis Workflow for this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product CrudeProduct Crude this compound (from synthesis) Distillation Vacuum Distillation CrudeProduct->Distillation Primary Purification (removes non-volatiles) Chromatography Flash Column Chromatography CrudeProduct->Chromatography Alternative direct purification Distillation->Chromatography Further Purification (removes polar/non-polar impurities) PurityAnalysis Purity Analysis (GC-FID) Distillation->PurityAnalysis Purity check after distillation Chromatography->PurityAnalysis StructureVerification Structural Verification (NMR, IR) PurityAnalysis->StructureVerification PureProduct Pure this compound (>98%) StructureVerification->PureProduct Meets Specifications

Caption: A general workflow for the purification and analysis of this compound.

Decision Logic for Choosing a Purification Method

PurificationChoice Start Crude this compound ImpurityCheck Analyze Impurity Profile (TLC/GC) Start->ImpurityCheck Distillation Perform Vacuum Distillation ImpurityCheck->Distillation Impurities are non-volatile or have very different B.P. Chromatography Perform Flash Chromatography ImpurityCheck->Chromatography Impurities have similar B.P. but different polarity End Pure Product Distillation->End Chromatography->End

Caption: Decision tree for selecting the appropriate purification technique.

References

Application Note: Quantitative Analysis of 5-Ethyl-2-nonanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-2-nonanol (CAS: 103-08-2) is a long-chain alcohol with applications in various chemical industries, including as a fragrance ingredient and a precursor in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3]

This document outlines two sample preparation methods: a direct injection approach and a derivatization procedure to enhance analyte volatility. It also provides recommended GC-MS parameters and data analysis guidelines.

Experimental Protocols

Sample Preparation

The choice of sample preparation depends on the sample matrix and the required sensitivity. For relatively clean samples, a direct injection method may be sufficient. For complex matrices or to improve chromatographic peak shape and sensitivity, derivatization is recommended.[4]

2.1.1. Method 1: Direct Injection

This method is suitable for samples where this compound is present in a relatively clean matrix.

Materials:

  • Sample containing this compound

  • Volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane)[1][5]

  • 1.5 mL glass GC vials with caps[5]

  • Micropipettes

  • Vortex mixer

  • 0.22 µm syringe filter (if particulates are present)[6]

Protocol:

  • Dilution: Accurately weigh a portion of the sample and dilute it with a suitable volatile organic solvent to achieve a final concentration within the expected calibration range (e.g., 1-100 µg/mL).[5][6]

  • Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[6]

  • Transfer: Transfer the final diluted sample into a 1.5 mL glass GC vial for analysis.

2.1.2. Method 2: Derivatization (Silylation)

Derivatization of the hydroxyl group in this compound to a trimethylsilyl (B98337) (TMS) ether increases its volatility and improves peak shape.[4]

Materials:

  • Sample containing this compound

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or water bath

  • 1.5 mL glass GC vials with caps

Protocol:

  • Sample Aliquot: Place a known volume or weight of the sample into a clean, dry GC vial.

  • Solvent Evaporation (if necessary): If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution (if necessary): Dilute the derivatized sample with a volatile organic solvent to the desired concentration for GC-MS analysis.

  • Transfer: The sample is ready for injection into the GC-MS.

GC-MS Analysis

The following parameters are recommended for the analysis of this compound. Instrument conditions may need to be optimized for specific equipment.

Table 1: GC-MS Instrument Parameters

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4][7]
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)[8]
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial: 60°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[7]
Ion Source Temperature230°C[7]
Transfer Line Temperature280°C[7]
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes

Data Presentation

Identification

The identification of this compound can be confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library such as the NIST Mass Spectral Library.

Table 2: Mass Spectral Data for this compound

PropertyValue
Molecular Formula C₁₁H₂₄O[9][10][11]
Molecular Weight 172.31 g/mol [9][10][11][12]
Key Mass Fragments (m/z) 45, 57, 71, 85, 99, 127

Note: The base peak is expected at m/z 45. The mass spectrum should be compared with the NIST database for confirmation.

Quantification

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. An internal standard can be used to improve accuracy and precision.

Table 3: Example Calibration Data (for illustration)

Concentration (µg/mL)Peak Area
115,000
578,000
10160,000
25410,000
50825,000
1001,650,000

A linear regression of the calibration curve will provide the response factor used to calculate the concentration of this compound in unknown samples.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dilution Dilution in Volatile Solvent Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Alternative Path Filtration Filtration Dilution->Filtration Derivatization->Filtration Vial Transfer to GC Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Identification Peak Identification (Retention Time & Mass Spec) Chromatogram->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Quantification of 5-Ethyl-2-nonanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-nonanol is a branched-chain alcohol with potential applications as a biomarker, a metabolic byproduct of drug candidates, or a component in pharmaceutical formulations. Accurate and precise quantification of this compound in complex biological and environmental matrices is crucial for toxicological assessments, pharmacokinetic studies, and quality control. This document provides detailed protocols for the quantification of this compound in plasma and water samples using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound using the described methods. This data is intended to be illustrative of the expected performance of the methods.

Table 1: Method Validation Parameters for this compound in Human Plasma

ParameterResult
Linearity (r²)> 0.995
Range10 - 1000 ng/mL
Limit of Detection (LOD)2.5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)85 - 110%
Precision (%RSD)< 15%

Table 2: Method Validation Parameters for this compound in Water

ParameterResult
Linearity (r²)> 0.998
Range0.5 - 100 µg/L
Limit of Detection (LOD)0.1 µg/L
Limit of Quantification (LOQ)0.5 µg/L
Accuracy (% Recovery)90 - 105%
Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by Headspace GC-MS

This protocol is designed for the sensitive and selective quantification of this compound in human plasma, a common matrix in pre-clinical and clinical studies.

1. Materials and Reagents

  • This compound (analytical standard)

  • Internal Standard (IS) (e.g., 2-Octanol)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium Chloride (NaCl)

  • Human Plasma (drug-free)

  • 20 mL Headspace vials with magnetic crimp caps

2. Sample Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol.

  • Prepare a stock solution of the internal standard (1 mg/mL) in methanol.

  • Prepare a working internal standard solution (1 µg/mL) in methanol.

  • To a 20 mL headspace vial, add 500 µL of human plasma.

  • Add 50 µL of the working internal standard solution.

  • For calibration standards, add the appropriate volume of the this compound working standard solutions. For unknown samples, add 50 µL of methanol.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Add 0.5 g of NaCl to the vial.

  • Immediately seal the vial with a magnetic crimp cap.

  • Vortex for 10 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Place the vial in the headspace autosampler.

3. HS-GC-MS Parameters

  • Headspace Autosampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to monitor (suggested):

      • This compound: m/z 45, 59, 87 (quantifier), 115

      • Internal Standard (2-Octanol): m/z 45, 59, 73 (quantifier), 101

Protocol 2: Quantification of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol is suitable for the analysis of this compound in water samples, which is relevant for environmental monitoring or formulation analysis.

1. Materials and Reagents

  • This compound (analytical standard)

  • Internal Standard (IS) (e.g., 2-Octanol)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized Water

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg)

2. Sample Preparation

  • Prepare stock and working solutions of this compound and the internal standard as described in Protocol 1.

  • Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • To a 100 mL water sample, add the internal standard to a final concentration of 1 µg/L.

  • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained analytes with 5 mL of dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Parameters

  • The GC-MS parameters can be the same as described in Protocol 1. A direct liquid injection is used instead of headspace.

Visualizations

experimental_workflow cluster_plasma Protocol 1: Plasma Sample Preparation cluster_water Protocol 2: Water Sample Preparation plasma_sample Plasma Sample (500 µL) add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip add_salt Add NaCl protein_precip->add_salt vortex_centrifuge Vortex & Centrifuge add_salt->vortex_centrifuge hs_gcms HS-GC-MS Analysis vortex_centrifuge->hs_gcms water_sample Water Sample (100 mL) sample_load Sample Loading water_sample->sample_load spe_condition SPE Cartridge Conditioning spe_wash Wash sample_load->spe_wash spe_elute Elution (Dichloromethane) spe_wash->spe_elute concentrate Concentration spe_elute->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Experimental workflows for the quantification of this compound.

metabolic_pathway Hypothetical Metabolic Pathway of a Branched-Chain Alcohol precursor Branched-Chain Amino Acid (e.g., from Drug Metabolism) keto_acid α-Keto Acid precursor->keto_acid Transamination aldehyde Branched-Chain Aldehyde keto_acid->aldehyde Decarboxylation alcohol This compound (Branched-Chain Alcohol) aldehyde->alcohol Reduction (Alcohol Dehydrogenase) conjugation Phase II Metabolism (e.g., Glucuronidation) alcohol->conjugation excretion Excretion conjugation->excretion

Caption: Hypothetical metabolic pathway of a branched-chain alcohol.

Application Notes and Protocols: 5-Ethyl-2-nonanol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Ethyl-2-nonanol as a fragrance ingredient. This document details its physicochemical properties, olfactory profile, and performance characteristics, alongside detailed protocols for its analysis, sensory evaluation, and incorporation into fragrance formulations.

Introduction to this compound in Fragrance

This compound is a secondary branched-chain alcohol that serves as a valuable component in the perfumer's palette.[1] Its unique structure contributes to a desirable olfactory profile and functional properties within a fragrance concentrate. It can function as both a primary scent component and a modifier that enhances the overall character of a fragrance.[1]

Olfactory Profile: this compound is characterized by a pleasant aroma with distinct floral and fruity notes . Its scent profile makes it suitable for a variety of fragrance applications, particularly in floral, fruity, and fresh compositions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for predicting its behavior in formulations, including its volatility, solubility, and stability.

PropertyValueReference
Molecular Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1][2]
CAS Number 103-08-2[3]
Appearance Colorless liquidN/A
Boiling Point 223-225 °C[1]
Density 0.826-0.845 g/cm³[1]
Vapor Pressure 0.02 mmHg at 25°C[1]
Solubility Insoluble in waterN/A
LogP (Octanol/Water Partition Coefficient) 3.74 (estimated)[4]

Note: Some values are estimated or based on structurally similar compounds due to limited publicly available data for this compound.

Application in Fragrance Formulations

This compound's floral and fruity character allows for its use in a variety of fragrance accords. It can be used to add brightness and a natural feel to floral compositions, or to provide a juicy, ripe quality to fruity blends. Due to its molecular weight and vapor pressure, it is considered a middle note in a fragrance, contributing to the heart of the scent.

Illustrative Floral Fragrance Accord

The following table provides a hypothetical formulation for a floral accord incorporating a branched secondary alcohol like this compound. This serves as a starting point for formulators.

IngredientCAS NumberParts (out of 1000)Olfactory Contribution
Phenyl Ethyl Alcohol60-12-8250Rose, honey
Linalool78-70-6150Floral (lily of the valley), woody
Hedione® (Methyl Dihydrojasmonate)24851-98-7150Jasmine, airy, diffusive
This compound 103-08-2 100 Floral, fruity, adds volume
Geraniol106-24-180Rose, geranium
Citronellol106-22-970Rose, citrus
Benzyl Acetate140-11-450Jasmine, fruity
Indole (10% in DPG)120-72-920Animalic, floral (narcissus)
Alpha-Ionone127-41-330Violet, woody

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Objective: To determine the purity of this compound and to identify its presence in a fragrance formulation.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation:

    • For purity analysis: Dilute 1 µL of this compound in 1 mL of ethanol (B145695).

    • For fragrance analysis: Dilute 1 µL of the fragrance concentrate in 1 mL of ethanol.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split mode, 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 5°C/min to 240°C

      • Hold at 240°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-400 amu

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.

    • Calculate the peak area to determine the relative concentration.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dilute Dilute Sample (1:1000 in Ethanol) start->dilute inject Inject 1 µL into GC dilute->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peak (Retention Time & Mass Spectrum) detect->identify quantify Quantify (Peak Area Integration) identify->quantify end End quantify->end

Caption: Workflow for GC-MS analysis of this compound.

Sensory Evaluation Protocol

Objective: To characterize the olfactory profile of this compound and its performance in a fragrance accord.

Materials:

  • This compound (10% solution in ethanol)

  • Fragrance accord containing this compound (10% solution in ethanol)

  • Reference fragrances

  • Odorless smelling strips (blotters)

  • Well-ventilated, odor-free evaluation booths

Procedure:

  • Panelist Selection: Select a panel of at least 5 trained sensory analysts.

  • Sample Preparation: Dip smelling strips into the prepared solutions to a depth of 1 cm. Allow the ethanol to evaporate for 30 seconds.

  • Evaluation:

    • Top Notes (0-15 minutes): Panelists smell the strips and record their initial impressions, describing the scent characteristics.

    • Heart Notes (15 minutes - 2 hours): Panelists re-evaluate the strips at regular intervals and note the evolution of the fragrance.

    • Base Notes (2 hours+): Final evaluations are made to assess the dry-down character and substantivity.

  • Data Collection: Use a standardized questionnaire for panelists to rate the intensity of different scent attributes (e.g., floral, fruity, woody) on a scale (e.g., 1 to 9).

Sensory Evaluation Workflow:

Sensory_Workflow start Start prep Prepare Samples (10% in Ethanol) start->prep dip Dip Smelling Strips prep->dip eval_top Evaluate Top Notes (0-15 min) dip->eval_top eval_heart Evaluate Heart Notes (15 min - 2 hr) eval_top->eval_heart eval_base Evaluate Base Notes (2+ hr) eval_heart->eval_base data Collect & Analyze Data eval_base->data end End data->end

Caption: Workflow for the sensory evaluation of fragrances.

Stability Testing Protocol

Objective: To assess the stability of a fragrance formulation containing this compound under various conditions.[5]

Procedure:

  • Prepare samples of the final fragrance formulation in its intended packaging.

  • Store samples under the following conditions for a period of 12 weeks:

    • Accelerated Aging: 40°C in an oven

    • Light Exposure: In a light box with controlled UV and visible light

    • Room Temperature: 25°C (control)

  • Evaluate the samples at 2, 4, 8, and 12 weeks for:

    • Olfactory Changes: Using the sensory evaluation protocol.

    • Physical Changes: Color, clarity, and phase separation.

    • Chemical Changes: GC-MS analysis to monitor the concentration of key ingredients, including this compound.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a complex signaling cascade within the olfactory sensory neurons.

Diagram of the Olfactory Signaling Pathway:

Olfactory_Pathway odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (G_olf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ATP -> cAMP adenylyl_cyclase->cAMP ion_channel cAMP-gated Ion Channel Opening cAMP->ion_channel influx Na+ / Ca2+ Influx ion_channel->influx depolarization Depolarization (Action Potential) influx->depolarization signal Signal to Brain (Olfactory Bulb) depolarization->signal

Caption: Simplified diagram of the olfactory signal transduction pathway.[6][7][8]

Safety and Regulatory Information

This compound, as a branched-chain saturated alcohol, is part of a group of fragrance ingredients that have been evaluated for safety. As with all fragrance ingredients, it is essential to adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA). A comprehensive safety assessment should be conducted for any new formulation.

Disclaimer: The information provided in these application notes is for research and development purposes only. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

References

Application Notes and Protocols for 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-nonanol (CAS No. 103-08-2) is a branched-chain secondary alcohol recognized for its utility as a fragrance ingredient and a chemical intermediate in various synthetic processes.[1] Its molecular structure, featuring an ethyl group at the fifth carbon of a nonanol chain, imparts unique sensory and physical properties.[1] This document provides detailed application notes on its use, particularly in the fragrance industry, summarizes its physicochemical and toxicological data, and outlines relevant experimental protocols for its evaluation.

Disclaimer: The use of this compound as a food flavoring agent is not established or recommended. It does not currently hold a FEMA (Flavor and Extract Manufacturers Association) number, nor has it been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3] The information herein pertains to its application as a fragrance ingredient and chemical intermediate.

Physicochemical and Olfactory Properties

This compound is a colorless liquid with a pleasant aromatic profile characterized by floral and fruity notes.[1] Its properties make it a versatile ingredient in fragrance formulations, where it can act as both a primary scent component and a modifier to enhance the overall olfactory profile of a blend.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 103-08-2[2]
Molecular Formula C₁₁H₂₄O[1]
Molecular Weight 172.31 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 223.04 °C @ 760 mm Hg (estimated)[2]
Flash Point 99.2 °C (211.0 °F) TCC (estimated)[2]
Vapor Pressure 0.02 mmHg @ 25 °C (estimated)[2]
logP (o/w) 4.093 (estimated)[2]
Solubility in Water 57.47 mg/L @ 25 °C (estimated)[2]

Table 2: Olfactory Characteristics of this compound

AttributeDescriptionReference(s)
Odor Profile Pleasant aromatic characteristics with floral and fruity notes.[1]
Applications Primary scent component and modifier in fragrance formulations.[1]
Odor Threshold Data not available for this compound. For the related compound 1-Nonanol, the odor detection threshold is reported as 50 ppb.[4]
Recommended Usage For the broader category of Branched Chain Saturated Alcohols in fragrance, end-use levels are between 0.001% and 1.7%.[5]

Synthesis and Chemical Applications

This compound serves as a valuable intermediate in organic synthesis. Its secondary alcohol functionality and branched alkyl chain make it a suitable building block for more complex molecules in the pharmaceutical and agrochemical industries.[1]

Synthesis Methods:

  • Alkylation of Nonanol: Involves the reaction of a nonanol precursor with an ethyl halide in the presence of a base.[1]

  • Reduction of Ketones: Synthesis from corresponding ketones or aldehydes via reduction reactions.[1]

  • Hydroformylation: The hydroformylation of olefins followed by reduction can also yield this compound.[1]

As a chemical intermediate, it is used in the synthesis of esters with distinct olfactory properties for the fragrance industry.[1]

Safety and Toxicology

Limited specific toxicological data is available for this compound. A safety assessment of the broader category of Branched Chain Saturated Alcohols (BCSA) as fragrance ingredients concluded that there are no safety concerns at the current levels of use and exposure.[5]

Table 3: Toxicological Data for this compound and Related Compounds

EndpointResultCompound/CategoryReference(s)
Acute Dermal Toxicity LD50: 4760 mg/kg (rabbit)This compound[2]
Acute Oral Toxicity Low order of toxicity (for 15 tested materials)Branched Chain Saturated Alcohols[5]
Skin Irritation No evidence of irritation in humans at 2-10%Branched Chain Saturated Alcohols[5]
Eye Irritation Moderate to severe (undiluted)Branched Chain Saturated Alcohols[5]
Skin Sensitization No or low sensitizing potentialBranched Chain Saturated Alcohols[5]
Phototoxicity/Photoallergy Not expected to elicit these effectsBranched Chain Saturated Alcohols[5]
Genotoxicity No in vivo or in vitro genotoxicity (for 8 tested materials)Branched Chain Saturated Alcohols[5]
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effects (GHS Classification)This compound[6]

Metabolic Pathways

metabolic_pathway This compound This compound 5-Ethyl-2-nonanone 5-Ethyl-2-nonanone This compound->5-Ethyl-2-nonanone Alcohol Dehydrogenase (ADH) Further_Metabolism Further_Metabolism 5-Ethyl-2-nonanone->Further_Metabolism

Caption: Generalized metabolic pathway of this compound.

Experimental Protocols

The following are detailed protocols for the sensory and safety evaluation of fragrance ingredients like this compound.

Protocol for Sensory Evaluation: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples of a fragrance ingredient.

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Prepare two samples: A (Control) and B (Test) P2 Code samples with random 3-digit numbers P1->P2 P3 Prepare smelling strips for each sample P2->P3 E1 Present three coded strips to panelist (two are identical, one is different) P3->E1 E2 Panelist smells each strip from left to right E1->E2 E3 Panelist identifies the 'odd' sample E2->E3 A1 Record the number of correct identifications E3->A1 A2 Analyze data using statistical tables (e.g., binomial distribution) A1->A2 A3 Determine if a significant difference exists A2->A3 dpr_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare solutions of this compound R1 Incubate test chemical with each peptide solution P1->R1 P2 Prepare synthetic peptide solutions (cysteine and lysine) P2->R1 R2 Run positive and negative controls in parallel A1 Analyze samples by HPLC-UV R1->A1 A2 Quantify the depletion of the peptides A1->A2 A3 Calculate the mean percent peptide depletion A2->A3 A4 Classify sensitization potential based on depletion A3->A4

References

The Role of 5-Ethyl-2-nonanol in Pharmaceutical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

While 5-Ethyl-2-nonanol is recognized as a versatile chiral building block with potential applications in the synthesis of complex molecules, a comprehensive review of publicly available scientific literature and patents does not yield specific examples of its direct use as a precursor in the synthesis of marketed pharmaceutical drugs. Its utility is primarily extrapolated from the general reactivity of secondary alcohols and its structural features. This document outlines potential, theoretically-derived applications and general protocols based on established chemical transformations relevant to pharmaceutical development.

Introduction

This compound is a chiral secondary alcohol characterized by a nine-carbon backbone with an ethyl branch at the 5-position and a hydroxyl group at the 2-position. Its chirality and the presence of a reactive hydroxyl group make it a candidate for use as a synthon in the construction of more complex chiral molecules, a critical aspect of modern drug design. The branched alkyl chain can contribute to the lipophilicity of a target molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Potential Synthetic Applications in Pharmaceutical Development

The hydroxyl group of this compound is the primary site for chemical modification, allowing for its incorporation into larger molecular scaffolds through several key reaction types.

Esterification and Etherification

The formation of esters and ethers from this compound can be a straightforward approach to introduce its lipophilic side-chain into a drug candidate.

  • Esterification: Reaction with a carboxylic acid, acyl chloride, or anhydride (B1165640) can yield the corresponding 5-ethyl-2-nonyl ester. This linkage is common in prodrug strategies to enhance bioavailability.

  • Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to form ether linkages.[1][2][3] This is a fundamental reaction in the synthesis of many pharmaceutical intermediates.

A generalized workflow for these transformations is presented below:

G A This compound B Esterification (R-COOH, Acid Catalyst or R-COCl, Base) A->B C Etherification (1. NaH; 2. R-X) A->C D 5-Ethyl-2-nonyl Ester (Pharmaceutical Intermediate/Prodrug) B->D E 5-Ethyl-2-nonyl Ether (Pharmaceutical Intermediate) C->E

Caption: General synthetic pathways from this compound.

Oxidation to a Ketone

Oxidation of the secondary alcohol functionality of this compound would yield 5-ethyl-2-nonanone. This ketone can then serve as a key intermediate for various carbon-carbon bond-forming reactions.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone would generate a tertiary alcohol, introducing a new substituent and creating a new stereocenter.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent could be used to synthesize chiral amines, a common functional group in pharmaceuticals.

The logical flow from the alcohol to these potential intermediates is illustrated in the following diagram:

G A This compound B Oxidation (e.g., PCC, Swern) A->B C 5-Ethyl-2-nonanone B->C D Grignard Reaction (R-MgBr) C->D E Reductive Amination (R-NH2, NaBH3CN) C->E F Chiral Tertiary Alcohol D->F G Chiral Amine E->G

Caption: Synthetic utility of the corresponding ketone.

General Experimental Protocols

The following are generalized, hypothetical protocols for the key transformations of this compound. These are intended as illustrative examples and would require optimization for any specific substrate.

General Protocol for Esterification (Fischer Esterification)
StepProcedure
1.To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add the desired carboxylic acid (1.1 eq).
2.Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
3.Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
4.Monitor the reaction by TLC or GC-MS until completion.
5.Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
6.Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7.Purify the crude product by column chromatography.
General Protocol for Williamson Ether Synthesis
StepProcedure
1.To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (1.1 eq) portion-wise at 0 °C.
2.Allow the mixture to stir at room temperature until hydrogen evolution ceases.
3.Add the desired alkyl halide (1.1 eq) and a catalytic amount of tetrabutylammonium (B224687) iodide (optional).
4.Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
5.Cool the reaction to 0 °C and quench carefully with water.
6.Extract the product with a suitable organic solvent (e.g., ethyl acetate).
7.Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
8.Purify the crude product by column chromatography.
General Protocol for Oxidation to Ketone (Swern Oxidation)
StepProcedure
1.To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) at -78 °C, add DMSO (3.0 eq) dropwise.
2.After stirring for 15 minutes, add a solution of this compound (1.0 eq) in dichloromethane dropwise.
3.Stir the mixture for 1 hour at -78 °C.
4.Add triethylamine (B128534) (5.0 eq) and allow the reaction to warm to room temperature.
5.Quench the reaction with water and separate the layers.
6.Extract the aqueous layer with dichloromethane.
7.Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.
8.Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone.
9.Purify by column chromatography if necessary.

Data Presentation

As no specific reactions with quantitative data have been found in the literature, the following table is a template for how such data would be presented.

ReactionReagentsProductYield (%)Purity (%)Analytical Method
EsterificationThis compound, Acetic Anhydride, Pyridine5-Ethyl-2-nonyl acetate--GC-MS, ¹H NMR
EtherificationThis compound, NaH, Benzyl BromideBenzyl 5-ethyl-2-nonyl ether--GC-MS, ¹H NMR
OxidationThis compound, PCC5-Ethyl-2-nonanone--GC-MS, IR

Conclusion

This compound possesses the structural and functional characteristics of a useful chiral precursor in pharmaceutical synthesis. The general reactions it can undergo are fundamental to the construction of a wide array of more complex molecules. However, there is a notable lack of specific, documented examples of its incorporation into known pharmaceutical agents in the public domain. The provided protocols and pathways are therefore based on established, analogous chemical transformations and serve as a guide for the potential, rather than proven, application of this compound in drug discovery and development. Further research and disclosure in scientific literature or patents would be necessary to fully elucidate its role in this field.

References

The Role of 5-Ethyl-2-nonanol in Agrochemical Development: A Review of its Application as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

5-Ethyl-2-nonanol, a branched-chain alcohol, is recognized within the chemical industry primarily as a versatile intermediate in the synthesis of a variety of organic compounds. In the context of agrochemical development, it serves as a precursor for the creation of more complex molecules intended for use as pesticides, herbicides, and plant growth regulators. This document outlines the known applications of this compound, focusing on its role as a building block in the synthesis of potential agrochemical active ingredients. Due to a lack of publicly available data on its direct application as an agrochemical, this report will provide a generalized overview of the synthetic pathways and development workflows where this and similar molecules are utilized.

Chemical Properties and Synthetic Utility

This compound's utility as a synthetic intermediate stems from its structural features: a secondary alcohol group that provides a reactive site for further chemical modifications, and a nine-carbon backbone with an ethyl branch, which can influence the lipophilicity and steric profile of the final molecule. These characteristics are crucial in the rational design of new agrochemicals, where molecular shape and chemical properties determine the efficacy and selectivity of the active ingredient.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 103-08-2
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Boiling Point 225 °C
Synonyms 5-ethylnonan-2-ol

Application in Agrochemical Synthesis

While specific commercial agrochemicals with this compound as the primary active ingredient are not documented in publicly accessible resources, its role as a precursor is noted.[1] The development of novel pesticides, herbicides, and plant growth regulators often involves the synthesis of numerous analogues of a lead compound to optimize its biological activity and safety profile. This compound can be a key starting material or intermediate in these synthetic campaigns.

Hypothetical Synthetic Pathway for a Novel Herbicide

The following diagram illustrates a generalized synthetic pathway where an alcohol like this compound could be used to create a novel herbicidal compound. This is a conceptual representation and does not depict the synthesis of a specific, existing product.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B Reagent A C Nucleophilic Substitution (e.g., with a phenoxide) B->C Reagent B D Functional Group Interconversion (e.g., Ether Cleavage) C->D Reagent C E Coupling with Herbicidal Moiety D->E Reagent D F Novel Herbicide Candidate E->F Final Purification

Caption: Generalized synthetic workflow for a novel herbicide.

Experimental Protocols: A General Framework

As no specific experimental data for the direct agrochemical use of this compound is available, the following protocols are generalized examples of how a new chemical entity (NCE) derived from it would be evaluated.

Protocol for Primary Herbicidal Activity Screening

Objective: To assess the pre-emergent and post-emergent herbicidal activity of a novel compound derived from this compound.

Materials:

  • Novel Chemical Entity (NCE)

  • A selection of broadleaf and grass weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Crop species for selectivity testing (e.g., Zea mays, Glycine max)

  • Potting soil

  • Greenhouse facilities

  • Spray chamber

Methodology:

  • Pre-emergent Assay:

    • Plant seeds of weed and crop species in pots filled with soil.

    • Prepare serial dilutions of the NCE in an appropriate solvent.

    • Apply the NCE solutions to the soil surface using a calibrated spray chamber.

    • Include a solvent-only control and a positive control (a commercial herbicide).

    • Grow plants in a greenhouse under controlled conditions.

    • Assess germination rates and plant vigor at 7, 14, and 21 days after treatment (DAT).

  • Post-emergent Assay:

    • Grow weed and crop species to the 2-4 leaf stage.

    • Apply serial dilutions of the NCE to the foliage.

    • Assess plant injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 DAT using a visual rating scale.

Protocol for Insecticidal Activity Screening

Objective: To evaluate the contact and ingestion toxicity of an NCE derived from this compound against a model insect pest.

Materials:

  • Novel Chemical Entity (NCE)

  • Model insect pest (e.g., Drosophila melanogaster or a relevant agricultural pest)

  • Artificial diet

  • Petri dishes

  • Micro-applicator

Methodology:

  • Contact Toxicity Assay:

    • Apply a precise dose of the NCE solution to the dorsal thorax of individual insects using a micro-applicator.

    • Treat control insects with solvent only.

    • Monitor mortality at 24, 48, and 72 hours post-application.

  • Ingestion Toxicity Assay:

    • Incorporate the NCE at various concentrations into the artificial diet.

    • Place a known number of insects in Petri dishes with the treated diet.

    • Provide an untreated diet to the control group.

    • Record mortality and any sublethal effects (e.g., reduced feeding, paralysis) over a set period.

Agrochemical Development Workflow

The journey from a chemical intermediate like this compound to a commercial agrochemical is a complex, multi-stage process. The following diagram outlines the typical phases of this workflow.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase A Synthesis of Analogues (using this compound as precursor) B High-Throughput Screening A->B C Lead Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Preliminary Toxicology & Environmental Fate D->E F Field Trials E->F G Formulation Development F->G H Regulatory Submission G->H I Commercial Product H->I

Caption: A simplified workflow for agrochemical development.

Conclusion

Currently, this compound is best understood as a valuable chemical intermediate for the synthesis of more complex molecules in the agrochemical industry. There is a lack of scientific literature or regulatory documentation to support its use as a direct active ingredient in any pesticide, herbicide, or plant growth regulator formulations. The protocols and diagrams presented here are illustrative of the general processes in which a compound like this compound would be involved as a precursor. Further research and publication from agrochemical companies would be necessary to elucidate any specific, direct roles of this compound in agriculture. Professionals in the field should view this compound as a potential starting point for the synthesis of novel active ingredients rather than an end-product itself.

References

5-Ethyl-2-nonanol: Not a Currently Recognized Insect Pheromone or Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no current evidence to support the classification of 5-Ethyl-2-nonanol as a recognized insect pheromone or semiochemical. While this compound is utilized in the fragrance and flavor industries and as a synthetic intermediate, its role in insect communication has not been established in published research[1].

Extensive searches for experimental data, such as electroantennogram (EAG) responses, behavioral assays, or field studies involving this compound with any insect species, did not yield any specific results. Consequently, the creation of detailed application notes, experimental protocols, and data tables as requested is not feasible due to the absence of foundational scientific findings.

For the benefit of researchers, scientists, and drug development professionals, the following sections provide a general overview of the established methodologies and conceptual frameworks used in the identification and characterization of novel insect pheromones and semiochemicals. This information is based on studies of other structurally related compounds, such as 2-nonanol (B147358) and 4-methyl-5-nonanol, which are known insect semiochemicals[2][3].

General Workflow for Pheromone Identification and Characterization

The process of identifying and validating a new insect pheromone or semiochemical is a multi-step endeavor that combines analytical chemistry, electrophysiology, and behavioral biology. A typical workflow is outlined below.

Pheromone_Identification_Workflow cluster_collection Step 1: Collection & Extraction cluster_synthesis Step 3: Synthesis & Confirmation cluster_validation Step 4: Biological Validation A Collection of Insect Volatiles (e.g., from glands, aeration) B Gas Chromatography-Mass Spectrometry (GC-MS) for compound identification A->B C Gas Chromatography-Electroantennography (GC-EAD) to identify biologically active peaks B->C D Chemical Synthesis of Putative Pheromone C->D E Structural Confirmation (e.g., NMR spectroscopy) D->E F Laboratory Behavioral Assays (e.g., Olfactometer, Wind Tunnel) E->F G Field Trapping Experiments F->G GC_EAD_Setup cluster_gc Gas Chromatograph cluster_detectors Detectors cluster_output Data Output Injector Injector GC_Column GC_Column Injector->GC_Column Sample Injection Splitter Splitter GC_Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID 50% Effluent Antenna Insect Antenna Preparation Splitter->Antenna 50% Effluent FID_Signal FID Chromatogram FID->FID_Signal generates EAG_Amplifier EAG Amplifier Antenna->EAG_Amplifier sends signal to EAG_Signal EAG Recording EAG_Amplifier->EAG_Signal generates

References

Solvent properties and applications of 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvent properties and potential applications of 5-Ethyl-2-nonanol, a branched secondary alcohol. The information is intended to guide researchers and professionals in utilizing this compound in various experimental and developmental contexts, particularly in chemical synthesis, formulation science, and drug discovery.

Solvent Properties of this compound

This compound (CAS No. 103-08-2) is an organic compound with the molecular formula C₁₁H₂₄O.[1] Its unique branched structure, featuring an ethyl group on the fifth carbon of a nonanol backbone, imparts specific physical and chemical properties that distinguish it from linear alcohols.[1] These characteristics make it a versatile solvent and intermediate in various chemical processes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₄O[1][2][3]
Molecular Weight 172.31 g/mol [1][2][3]
CAS Registry Number 103-08-2[1][2][3]
IUPAC Name 5-ethylnonan-2-ol[1][3]
Appearance Clear, Colourless Liquid[4]
Boiling Point 223 - 225 °C at 760 mmHg[1][2][5]
Density 0.826 - 0.845 g/cm³[1][6]
Flash Point 99.2 °C (211.0 °F) TCC (est.)[5][6]
Water Solubility 57.47 mg/L at 25 °C (est.)[5][7]
logP (o/w) 3.36 - 4.20 (est.)[1][5][6]
Vapor Pressure 0.02 mmHg at 25 °C (est.)[5][7]
Refractive Index 1.435[6]
Topological Polar Surface Area 20.2 Ų[3][8]

Application Notes

Due to its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic hydroxyl group, this compound is a valuable solvent for processes requiring the compatibilization of polar and non-polar substances.[1] Its high boiling point makes it suitable for reactions conducted at elevated temperatures. The branched structure can influence reaction kinetics and selectivity compared to linear alcohol solvents.[1]

  • Key Advantages:

    • Good solvency for a range of organic compounds.

    • High boiling point allows for a wide reaction temperature range.

    • Amphiphilic character can aid in dissolving partially polar reactants.

    • Can serve as a coupling agent in multiphasic systems.[1]

The secondary alcohol functionality and the branched alkyl chain of this compound make it a useful building block for constructing complex molecules.[1] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where specific structural features are required to achieve desired biological activity.[1] Its use can lead to the development of compounds with improved efficacy and better environmental profiles.[1]

  • Potential Applications:

    • Starting material for the synthesis of drug intermediates.[1]

    • Precursor for the production of pesticides, herbicides, and plant growth regulators.[1]

    • Building block for creating analogs of natural products.[1]

The structural characteristics of this compound allow for chemical modifications to produce non-ionic surfactants and emulsifiers.[1] The long, branched alkyl chain provides the necessary hydrophobicity, while the hydroxyl group can be derivatized to introduce a hydrophilic head group (e.g., through ethoxylation).

  • Synthetic Pathway: The hydroxyl group can undergo reactions such as esterification or etherification to attach polar moieties, leading to molecules with enhanced surface-active properties.[1]

This compound is noted for its unique olfactory properties, making it a component in fragrance formulations.[1] It can act as a primary scent contributor or as a modifier to enhance the overall aroma profile of complex mixtures.[1] In the flavor industry, it can impart specific taste characteristics to food and beverage products.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Objective: To determine the saturation solubility of a solid drug candidate in this compound at a specified temperature.

Materials:

  • This compound

  • Drug candidate (solid powder)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification.

  • Volumetric flasks and pipettes

Methodology:

  • Add an excess amount of the solid drug candidate to a series of vials.

  • Accurately pipette a known volume (e.g., 1 mL) of this compound into each vial.

  • Securely cap the vials and place them in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantify the concentration of the drug candidate in the diluted samples using a pre-validated analytical method (e.g., HPLC).

  • Calculate the original concentration in this compound to determine the solubility in mg/mL or mol/L.

G Workflow for Solubility Assessment A Add excess solid drug to vial B Add known volume of This compound A->B C Equilibrate at constant temperature (24-48h) B->C D Centrifuge to separate undissolved solid C->D E Withdraw and dilute supernatant D->E F Quantify drug concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining drug solubility.

Objective: To synthesize an ester (e.g., octyl acetate) using this compound as a high-boiling point solvent. While this compound itself could be a reactant, this protocol uses it as the reaction medium.

Materials:

  • Acetic acid

  • 1-Octanol

  • Sulfuric acid (catalyst)

  • This compound (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Methodology:

  • Set up a reflux apparatus with a round-bottom flask, magnetic stirrer, heating mantle, and condenser.

  • To the flask, add 1-Octanol (1 equivalent), acetic acid (1.2 equivalents), and this compound as the solvent (e.g., 3-5 mL per gram of 1-Octanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring mixture.

  • Heat the reaction mixture to reflux (the temperature will be dictated by the solvent's boiling point) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting octyl acetate (B1210297) via fractional distillation if necessary.

  • Confirm the product identity and purity using GC-MS and NMR spectroscopy.

G Logic for Solvent Selection Start Need a Solvent? Q1 High Temperature Reaction? Start->Q1 Q2 Need to Dissolve Polar & Non-Polar Reactants? Q1->Q2 Yes Other Consider Other Solvents Q1->Other No Q3 Branched Structure Beneficial? Q2->Q3 Yes Q2->Other No Consider Consider this compound Q3->Consider Yes Q3->Other No

Caption: Decision tree for selecting this compound as a solvent.

Safety and Handling

While specific GHS classification was not consistently found across all sources, general laboratory safety precautions for organic alcohols should be followed.[5] A safety data sheet (SDS) for a similar compound, 5-Nonanol, indicates it can cause skin and serious eye irritation and is a combustible liquid.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[4]

The compound is listed as toxic to aquatic life with long-lasting effects.[3][6] Avoid release to the environment.[6]

G General Safety Protocol Start Handling this compound PPE Wear PPE: - Safety Glasses - Gloves - Lab Coat Start->PPE Ventilation Use in Well-Ventilated Area (Fume Hood) Start->Ventilation Storage Store in Cool, Dry Place Away from Ignition Sources PPE->Storage Ventilation->Storage Disposal Dispose According to Regulations Storage->Disposal End Safe Handling Achieved Disposal->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Ethyl-2-nonanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and practical laboratory-scale methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For this compound, two viable Grignard routes are the reaction of 3-heptylmagnesium bromide with acetaldehyde (B116499) or the reaction of n-propylmagnesium bromide with 2-hexanone.

  • Reduction of 5-Ethyl-2-nonanone: This method involves the reduction of the corresponding ketone, 5-ethyl-2-nonanone, using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2][3]

Q2: My Grignard reaction to synthesize this compound is not starting. What are the common causes and solutions?

A2: Difficulty in initiating a Grignard reaction is a frequent issue, often due to the passivation of the magnesium surface by magnesium oxide. Here are some troubleshooting steps:

  • Activate the Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating to activate the magnesium surface.[4]

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.[4]

  • Mechanical Agitation: Gently crushing a few pieces of magnesium with a glass rod can expose a fresh, reactive surface.

Q3: I am observing a low yield in my Grignard synthesis of this compound. What are the potential side reactions?

A3: Low yields in Grignard reactions for secondary alcohol synthesis can be attributed to several side reactions:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent.

  • Enolization: If the carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup. Using a less sterically hindered Grignard reagent or carrying out the reaction at a lower temperature can mitigate this.

  • Reduction: Some Grignard reagents can reduce the carbonyl group to a secondary alcohol, especially with sterically hindered ketones.[5]

Q4: What is the difference between using Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) for the reduction of 5-Ethyl-2-nonanone?

A4: Both NaBH₄ and LiAlH₄ are effective for reducing ketones to secondary alcohols.[2][3] However, they differ in their reactivity:

  • Sodium Borohydride (NaBH₄): A milder reducing agent that can be used in protic solvents like ethanol (B145695) or methanol.[6] It is generally safer to handle.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger and more reactive reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF. It reacts violently with water and other protic solvents. Due to its higher reactivity, it can reduce other functional groups that NaBH₄ might not.

Q5: How can I purify the final this compound product?

A5: After the reaction workup, the crude this compound can be purified using standard laboratory techniques:

  • Extraction: Perform a liquid-liquid extraction to separate the product from the aqueous layer and any water-soluble byproducts.

  • Drying: Dry the organic layer containing the product with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Fractional Distillation: Due to its relatively high boiling point, fractional distillation under reduced pressure is an effective method for purifying this compound from non-volatile impurities and other byproducts with different boiling points.

  • Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed.

Troubleshooting Guides

Route 1: Grignard Synthesis

Problem: Low Yield of this compound

Grignard_Workflow start Start grignard_formation 1. Form Grignard Reagent (3-Heptylmagnesium bromide) start->grignard_formation reaction 2. React with Acetaldehyde (0°C to RT) grignard_formation->reaction workup 3. Aqueous Workup (sat. NH4Cl) reaction->workup extraction 4. Extraction (Diethyl Ether) workup->extraction drying 5. Drying (MgSO4) extraction->drying purification 6. Purification (Fractional Distillation) drying->purification end This compound purification->end Reduction_Workflow start Start dissolve 1. Dissolve 5-Ethyl-2-nonanone in Ethanol start->dissolve reduction 2. Add NaBH4 at 0°C, then stir at RT dissolve->reduction workup 3. Acidic Workup (1M HCl) reduction->workup extraction 4. Extraction (Diethyl Ether) workup->extraction drying 5. Drying (MgSO4) extraction->drying purification 6. Purification (Fractional Distillation) drying->purification end This compound purification->end

References

Technical Support Center: Synthesis of 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2-nonanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Grignard reaction, a common synthetic route.

Issue 1: Low Yield of this compound

  • Symptom: The isolated yield of the desired secondary alcohol, this compound, is significantly lower than expected.

  • Possible Causes and Solutions:

CauseRecommended Action
Poor Quality Grignard Reagent The Grignard reagent is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The quality of the magnesium turnings is also crucial.
Side Reaction: Oppenauer Oxidation The initially formed magnesium alkoxide of this compound can be oxidized by the starting aldehyde (e.g., heptanal) to form the ketone 5-ethyl-2-nonanone.[1] To minimize this, add the aldehyde slowly to the Grignard reagent at a low temperature to control the reaction rate and keep the aldehyde concentration low.
Side Reaction: Enolization of Aldehyde The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to an enolate and reducing the amount of aldehyde available for nucleophilic attack. Use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature.
Side Reaction: Wurtz Coupling The Grignard reagent can couple with the alkyl halide from which it was formed. This can be minimized by adding the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent.
Product Loss During Workup The workup procedure is critical for maximizing yield. Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride. This is generally preferred over strong acids, which can promote dehydration of the secondary alcohol. Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.

Issue 2: Presence of Significant Impurities in the Final Product

  • Symptom: GC-MS or NMR analysis of the purified product shows the presence of significant impurities.

  • Possible Impurities and Mitigation Strategies:

ImpurityIdentificationFormation MechanismPrevention and Removal
5-Ethyl-2-nonanone A ketone with a molecular weight of 170.29 g/mol .[2][3][4][5]Oppenauer-type oxidation of the magnesium alkoxide intermediate by the starting aldehyde.[1]Add the aldehyde slowly at low temperatures. Can be removed by careful fractional distillation or column chromatography.
Unreacted Aldehyde (e.g., Heptanal) Presence of a characteristic aldehyde peak in NMR and a corresponding mass in GC-MS.Incomplete reaction due to poor Grignard reagent activity or insufficient reaction time.Ensure the Grignard reagent is freshly prepared and of high quality. Allow for sufficient reaction time. Can be removed by distillation.
Alkane Side Products (e.g., octane) Peaks corresponding to alkanes in the GC-MS.The Grignard reagent can be protonated by trace amounts of water or may undergo side reactions.Use rigorously dried glassware and anhydrous solvents. Can be removed by fractional distillation.
Tertiary Alcohol (from reaction with 5-Ethyl-2-nonanone) A tertiary alcohol with a higher molecular weight than the desired product.The Grignard reagent can react with the 5-Ethyl-2-nonanone formed as a side product.Minimize the formation of the ketone side product. Can be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Grignard reaction is a widely used and versatile method for the synthesis of secondary alcohols like this compound.[6][7][8] This involves the reaction of a Grignard reagent (an organomagnesium halide) with an aldehyde. For this compound, this could involve the reaction of a heptylmagnesium halide with acetaldehyde (B116499) or an ethylmagnesium halide with nonanal.

Q2: What are the expected major side products in the Grignard synthesis of this compound?

A2: The most significant side product is often the corresponding ketone, 5-Ethyl-2-nonanone, formed via an Oppenauer-type oxidation.[1] Other potential side products include alkanes from the protonation of the Grignard reagent and a tertiary alcohol if the Grignard reagent reacts with the 5-Ethyl-2-nonanone byproduct.

Q3: How can I confirm the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile components. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the final product and identify any impurities.

Q4: What are the key safety precautions to take during a Grignard synthesis?

A4: Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (nitrogen or argon) in anhydrous conditions. Diethyl ether, a common solvent for Grignard reactions, is extremely flammable. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The quenching of the reaction can be highly exothermic and should be done slowly and with cooling.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical Grignard synthesis of this compound, highlighting the expected product distribution. Please note that these are representative values, and actual results may vary depending on the specific reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Method
This compound C₁₁H₂₄O172.3160-75GC-MS, NMR
5-Ethyl-2-nonanoneC₁₁H₂₂O170.2910-20GC-MS, IR, NMR
Alkane (e.g., Octane)C₈H₁₈114.235-10GC-MS
Tertiary AlcoholC₁₃H₂₈O200.36<5GC-MS, NMR

Experimental Protocols

1. Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound by reacting heptanal (B48729) with isobutylmagnesium bromide.

  • Materials:

    • Magnesium turnings

    • 1-Bromoheptane (B155011)

    • Acetaldehyde

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Iodine crystal (as an indicator)

  • Procedure:

    • Preparation of the Grignard Reagent:

      • All glassware must be oven-dried and assembled under a nitrogen atmosphere.

      • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

      • Add a small crystal of iodine.

      • Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

      • Once the reaction has started, add the remaining 1-bromoheptane solution at a rate that maintains a gentle reflux.

      • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Acetaldehyde:

      • Cool the Grignard reagent solution in an ice bath.

      • Slowly add a solution of acetaldehyde in anhydrous diethyl ether from the dropping funnel to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

      • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Workup and Purification:

      • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

      • Transfer the mixture to a separatory funnel and separate the organic layer.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

      • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

2. GC-MS Analysis of the Reaction Mixture

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., diethyl ether) and injected into the GC.

  • Temperature Program: A suitable temperature program is used to separate the components of the mixture. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: The components are identified by comparing their retention times and mass spectra with those of known standards or by fragmentation pattern analysis.

Visualizations

Synthesis_Pathway Heptanal Heptanal Intermediate Magnesium Alkoxide Intermediate Heptanal->Intermediate Nucleophilic Addition Ketone 5-Ethyl-2-nonanone (Side Product) Heptanal->Ketone Grignard Isobutylmagnesium Bromide Grignard->Intermediate Product This compound Intermediate->Product Acidic Workup Intermediate->Ketone Oppenauer Oxidation

Caption: Main reaction pathway and a key side reaction in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckReagent Check Grignard Reagent Quality Start->CheckReagent ReagentBad Prepare Fresh Reagent CheckReagent->ReagentBad Poor ReagentGood Reagent OK CheckReagent->ReagentGood Good CheckConditions Review Reaction Conditions ConditionsBad Optimize Temperature & Addition Rate CheckConditions->ConditionsBad Suboptimal ConditionsGood Conditions OK CheckConditions->ConditionsGood Optimal CheckWorkup Examine Workup Procedure WorkupBad Modify Quenching & Extraction CheckWorkup->WorkupBad Inefficient WorkupGood Yield Improved CheckWorkup->WorkupGood Efficient ReagentBad->Start ReagentGood->CheckConditions ConditionsBad->Start ConditionsGood->CheckWorkup WorkupBad->Start

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Side_Reactions Grignard Grignard Reagent MainReaction Nucleophilic Addition Grignard->MainReaction Oppenauer Oppenauer Oxidation Grignard->Oppenauer Enolization Enolization Grignard->Enolization Protonation Protonation Grignard->Protonation Trace H₂O Aldehyde Starting Aldehyde Aldehyde->MainReaction Aldehyde->Oppenauer Aldehyde->Enolization Product Desired Secondary Alcohol MainReaction->Product Ketone Ketone Oppenauer->Ketone Enolate Enolate Enolization->Enolate Alkane Alkane Protonation->Alkane

Caption: Relationships between the main reaction and common side reactions.

References

Technical Support Center: Synthesis of 5-Ethyl-2-nonanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2-nonanol using a Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate a Grignard reaction is a frequent issue, typically stemming from the passivation of the magnesium surface by a layer of magnesium oxide. The presence of even trace amounts of water can also prevent the reaction from starting.

Troubleshooting Steps:

  • Activate the Magnesium: Use fresh, dry magnesium turnings. If the magnesium appears dull, crush it gently in a dry mortar and pestle or sonicate it in the reaction flask to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be added to activate the magnesium surface.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere or oven-drying overnight. Anhydrous solvents, such as freshly distilled diethyl ether or tetrahydrofuran (B95107) (THF) over a suitable drying agent (e.g., sodium/benzophenone), are crucial.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

Q2: My reaction is producing a low yield of this compound, and I'm recovering a significant amount of heptanal (B48729). What is happening?

A2: This is a classic sign of a failed or incomplete Grignard reaction. The most likely culprit is the quenching of the Grignard reagent by acidic protons or residual water.

Troubleshooting Steps:

  • Check for Protic Impurities: Ensure that the heptanal is anhydrous and free of carboxylic acid impurities. Passing it through a short column of activated alumina (B75360) can remove trace water and acidic impurities.

  • Verify Grignard Reagent Formation: Before adding the heptanal, ensure the Grignard reagent has formed successfully. The solution should turn cloudy and grayish, and you may observe the disappearance of the magnesium turnings.

  • Reaction Temperature: While the addition of the aldehyde is typically done at a low temperature (e.g., 0 °C) to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient time (e.g., 1-2 hours) to go to completion.

Q3: I've isolated a significant amount of a high-boiling, non-polar impurity. What could it be?

A3: This is likely a Wurtz coupling product, formed by the reaction of the Grignard reagent with the unreacted sec-butyl bromide. This side reaction is more prevalent at higher concentrations of the alkyl halide.

Troubleshooting Steps:

  • Slow Addition: Add the sec-butyl bromide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl halide low and favors the formation of the Grignard reagent over the coupling side product.

  • Efficient Stirring: Ensure vigorous stirring to quickly disperse the sec-butyl bromide as it is added.

Q4: My crude product shows the presence of a ketone by IR spectroscopy. What is the source of this impurity?

A4: The presence of a ketone, likely 5-ethyl-2-nonanone in this case, can arise from the oxidation of the initially formed magnesium alkoxide intermediate by any unreacted heptanal. This is a type of Oppenauer oxidation where the aldehyde is reduced to an alcohol.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure all the heptanal is consumed.

  • Reverse Addition: Consider adding the Grignard reagent to the aldehyde solution (reverse addition), although this can sometimes lead to higher levels of enolization of the aldehyde.

Q5: Should I use diethyl ether or THF as the solvent for this reaction?

A5: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions. THF is a stronger Lewis base and can better solvate the magnesium center, which can be advantageous for the formation of the Grignard reagent, especially from less reactive halides.[1][2] However, for the reaction of sec-butylmagnesium bromide with heptanal, either solvent should be effective. The choice may come down to practical considerations.

FeatureDiethyl EtherTetrahydrofuran (THF)
Boiling Point 34.6 °C66 °C[2]
Grignard Reagent Solubility Generally goodOften better, especially for less reactive halides[1]
Reaction Temperature Lower reflux temperatureHigher reflux temperature, can accelerate reaction[2]
Peroxide Formation Prone to peroxide formationAlso prone to peroxide formation
Water Miscibility LowMiscible

Experimental Protocols

Protocol 1: Preparation of sec-Butylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 2-Bromobutane (B33332)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for activation)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the apparatus under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. If desired, add a single crystal of iodine. In the dropping funnel, prepare a solution of 2-bromobutane (1.1 equivalents) in the anhydrous solvent.

  • Initiation: Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by a cloudy appearance and gentle refluxing of the solvent. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Grignard Formation: Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent solution should be grayish and cloudy.

Protocol 2: Synthesis of this compound

Materials:

  • sec-Butylmagnesium bromide solution (prepared in Protocol 1)

  • Heptanal (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of heptanal in the anhydrous solvent to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Data Presentation

Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular Formula C₁₁H₂₄OPubChem CID 7634[3]
Molecular Weight 172.31 g/mol PubChem CID 7634[3]
CAS Number 103-08-2PubChem CID 7634[3]
Boiling Point 223-225 °CSmolecule[4]
Density 0.826-0.845 g/cm³Smolecule[4]
¹H NMR (CCl₄) See SpectraBase for spectrumSpectraBase[5]
¹³C NMR See SpectraBase for spectrumPubChem CID 7634[3]
IR (Neat) See SpectraBase for spectrumPubChem CID 7634[3]
Qualitative Comparison of Solvents for Grignard Synthesis
SolventRelative ReactivityGrignard Reagent StabilityWorkup Considerations
Diethyl Ether ModerateGoodImmiscible with water, easy extraction
Tetrahydrofuran (THF) Can be higher due to better solvation and higher boiling point[2]Excellent, especially for less reactive halides[1]Miscible with water, may require addition of a nonpolar solvent for extraction

Visualizations

Grignard_Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Heptanal Heptanal (Electrophile) Alkoxide Magnesium Alkoxide Intermediate Heptanal->Alkoxide Grignard sec-Butylmagnesium Bromide (Nucleophile) Grignard->Heptanal C-C bond formation H3O H₃O⁺ (e.g., from NH₄Cl/H₂O) Product This compound H3O->Product Protonation

Caption: Mechanism of this compound synthesis via Grignard reaction.

Grignard_Workflow Start Start: Dry Glassware & Reagents Prep_Grignard Prepare sec-Butylmagnesium Bromide in Anhydrous Ether/THF Start->Prep_Grignard Add_Aldehyde Add Heptanal dropwise at 0 °C Prep_Grignard->Add_Aldehyde React Stir at Room Temperature (1-2 hours) Add_Aldehyde->React Quench Quench with saturated aqueous NH₄Cl at 0 °C React->Quench Workup Liquid-Liquid Extraction with Ether Quench->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify End Isolated this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield of This compound Check_Start Recovered Heptanal? Start->Check_Start Check_Side_Products High-boiling Impurity? Start->Check_Side_Products Check_Start->Check_Side_Products No Quenched_Grignard Likely Cause: Quenched/Inactive Grignard Reagent Check_Start->Quenched_Grignard Yes Wurtz_Coupling Likely Cause: Wurtz Coupling Check_Side_Products->Wurtz_Coupling Yes Check_Ketone Ketone Impurity Detected? Check_Side_Products->Check_Ketone No Solution_Grignard Solution: Ensure anhydrous conditions. Activate Mg. Quenched_Grignard->Solution_Grignard Solution_Wurtz Solution: Slow addition of alkyl halide. Wurtz_Coupling->Solution_Wurtz Oxidation Likely Cause: Oppenauer-type Oxidation Check_Ketone->Oxidation Yes Solution_Oxidation Solution: Use slight excess of Grignard. Oxidation->Solution_Oxidation

Caption: Troubleshooting decision tree for Grignard synthesis of this compound.

References

Technical Support Center: Optimizing Ketone Reduction for Secondary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing ketone reduction reactions for the synthesis of secondary alcohols. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing ketones to secondary alcohols?

A1: The primary methods for ketone reduction include:

  • Hydride Reductions: Utilizing reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) which act as hydride donors.[1][2][3][4] NaBH₄ is a milder and safer reagent, often used in protic solvents like ethanol (B145695) or methanol (B129727).[1][2] LiAlH₄ is a much stronger reducing agent that reacts violently with water and alcohols, necessitating the use of anhydrous ethereal solvents.[1][4]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium, platinum, or nickel. It is a "greener" alternative but may require specialized equipment to handle hydrogen gas safely.

  • Transfer Hydrogenation: In this approach, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, transfers hydrogen to the ketone in the presence of a metal catalyst (e.g., ruthenium, iridium, or aluminum).[5][6][7][8][9][10][11][12] The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example that uses aluminum isopropoxide.[5][6][7][8]

  • Biocatalysis: Enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.[13][14][15][16]

Q2: My reaction is not going to completion. What are the possible causes and solutions?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent is correct. For hydride reagents, it is common to use a slight excess.

  • Reagent Quality: Hydride reagents can decompose upon storage. Use freshly opened or properly stored reagents. For catalytic methods, ensure the catalyst is active.

  • Reaction Time and Temperature: Some reductions are slow at room temperature. Increasing the temperature or extending the reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[17] For some transfer hydrogenations of ketones, higher temperatures and longer residence times may be required for complete conversion.[9]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for the chosen reducing agent and is of sufficient purity (e.g., anhydrous for LiAlH₄ reactions).

Q3: I am observing significant side products. How can I improve the selectivity of my reaction?

A3: The formation of side products is a common issue. Here are some strategies to enhance selectivity:

  • Chemoselectivity: To reduce a ketone in the presence of a more reactive functional group like an aldehyde, a milder reagent such as sodium borohydride is preferred.[2] For α,β-unsaturated ketones, 1,4-conjugate addition can be a competing side reaction. The Luche reduction (NaBH₄ with CeCl₃) can be employed to selectively reduce the carbonyl group (1,2-reduction).[2][18]

  • Stereoselectivity: For prochiral ketones, achieving high stereoselectivity can be challenging.[13]

    • Diastereoselectivity: In cyclic ketones, the direction of hydride attack (axial vs. equatorial) can be influenced by the steric bulk of the reducing agent.[18][19] Bulky reagents like L-Selectride often favor equatorial attack.[19]

    • Enantioselectivity: Chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions with oxazaborolidines, can provide high enantiomeric excess (ee).[19][20] Biocatalytic reductions are also an excellent method for obtaining high enantiopurity.[14][15]

  • Side Reactions with MPV Reduction: In Meerwein-Ponndorf-Verley reductions, side reactions like aldol (B89426) condensations can occur, especially with ketones and aldehydes possessing α-hydrogens.[5] Using aldehydes without α-hydrogens can lead to the Tishchenko reaction.[5]

Q4: How do I choose between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)?

A4: The choice depends on the substrate and the desired selectivity:

  • Reactivity: LiAlH₄ is a much more powerful reducing agent than NaBH₄. It can reduce ketones, aldehydes, esters, carboxylic acids, and amides.[3][4] NaBH₄ is milder and typically only reduces aldehydes and ketones.[2][3]

  • Safety and Handling: NaBH₄ is safer and easier to handle, as it can be used in protic solvents like water and alcohols.[1] LiAlH₄ reacts violently with protic solvents and requires anhydrous conditions and careful handling.[1][21]

  • Chemoselectivity: Due to its milder nature, NaBH₄ offers better chemoselectivity for reducing ketones in the presence of less reactive functional groups like esters or amides.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive reducing agent/catalyst. 2. Insufficient reagent/catalyst loading. 3. Unsuitable reaction conditions (temperature, time). 4. Presence of impurities that poison the catalyst.1. Use a fresh batch of reagent/catalyst. 2. Increase the molar equivalents of the reducing agent or catalyst loading. 3. Increase the reaction temperature and/or extend the reaction time. Monitor via TLC/GC. 4. Purify the starting materials and ensure the solvent is of appropriate grade.
Formation of Multiple Products (Low Selectivity) 1. Chemoselectivity Issue: Other functional groups are being reduced. 2. Stereoselectivity Issue: Formation of undesired stereoisomers. 3. Side Reactions: Aldol condensation, Tishchenko reaction, or conjugate reduction.1. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). For α,β-unsaturated ketones, consider the Luche reduction.[2] 2. Employ a sterically hindered reducing agent for improved diastereoselectivity or a chiral catalyst/enzyme for enantioselectivity.[18][19][20] 3. Adjust reaction conditions (e.g., temperature, catalyst choice). For MPV, ensure the substrate is suitable to avoid aldol-type reactions.
Difficult Product Isolation/Work-up 1. Formation of stable metal-alkoxide complexes (especially with LiAlH₄ and Al-based reagents). 2. Emulsion formation during aqueous work-up.1. Follow a standard quenching procedure (e.g., Fieser workup for LiAlH₄). This involves the careful sequential addition of water, aqueous base, and then more water. 2. Add brine (saturated NaCl solution) to break up emulsions. Filtration through a pad of celite can also help remove fine solids.
Safety Concerns 1. Violent reaction of hydride reagents with protic solvents. 2. Flammability of hydrogen gas generated during reaction or quench.1. Always add the hydride reagent to the solvent and not the other way around. For LiAlH₄, strictly use anhydrous solvents.[1][21] 2. Perform the reaction and quenching process in a well-ventilated fume hood, away from ignition sources.[22]

Quantitative Data Summary

Table 1: Comparison of Reagent Performance in Ketone Reduction

Reagent/Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)Reaction ConditionsReference
NaBH₄Acetophenone1-Phenylethanol~95%N/A (racemic)Methanol, 0°C to RTGeneral Knowledge
LiAlH₄Acetophenone1-Phenylethanol>90%N/A (racemic)Anhydrous THF, 0°C to RT[1]
CBS Reduction (Oxazaborolidine/BH₃)Acetophenone(R)-1-Phenylethanol97%97%THF, RT[20]
KRED (Ketoreductase)Acetophenone(S)-1-Phenylethanol>99%>99%Aqueous buffer, isopropanol cosubstrate[14]
Mn-based Transfer HydrogenationAcetophenone1-Phenylethanol>99%N/A (racemic)i-PrOH, 90°C, 30 min[23]
Ru-based Transfer HydrogenationAcetophenone1-PhenylethanolHighN/A (racemic)Microwave, high temp[7]

Experimental Protocols

Protocol 1: General Procedure for Ketone Reduction using Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[17]

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a dilute acid (e.g., 1 M HCl) or water to quench the excess NaBH₄.[24]

  • Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude alcohol product by flash column chromatography if necessary.

Protocol 2: General Procedure for Meerwein-Ponndorf-Verley (MPV) Reduction
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq) and a large excess of isopropanol, which serves as both the solvent and the hydride donor.[5][7]

  • Catalyst Addition: Add the aluminum isopropoxide (Al(O-i-Pr)₃) catalyst (typically 10-20 mol%, but can be higher for less reactive substrates).[5]

  • Reaction: Heat the reaction mixture to reflux. To drive the equilibrium, it is often advantageous to slowly distill off the acetone (B3395972) byproduct.[7]

  • Monitoring: Monitor the reaction's progress by TLC or GC. The reaction can take several hours to reach completion.

  • Work-up: After cooling to room temperature, quench the reaction by adding dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting secondary alcohol by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep Dissolve Ketone in Solvent cool Cool to 0°C (if required) prep->cool add_reagent Add Reducing Agent cool->add_reagent stir Stir at RT or Reflux add_reagent->stir monitor Monitor by TLC/GC stir->monitor quench Quench Reaction monitor->quench extract Extract with Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Distillation dry->purify product Pure Secondary Alcohol purify->product

Caption: General workflow for secondary alcohol synthesis via ketone reduction.

troubleshooting_tree start Problem: Low Yield or Incomplete Reaction q1 Is the reducing agent/catalyst fresh and active? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Action: Use a fresh batch of reagent/catalyst. q1->a1_no No q2 Is the stoichiometry correct? a1_yes->q2 a2_yes a2_yes q2->a2_yes Yes a2_no Action: Increase molar equivalents of the reducing agent. q2->a2_no No q3 Are reaction time and temperature adequate? a2_yes->q3 a3_yes a3_yes q3->a3_yes Yes a3_no Action: Increase temperature and/or reaction time. q3->a3_no No end Consider other factors: - Solvent purity - Substrate stability - Catalyst poisoning a3_yes->end

Caption: Troubleshooting decision tree for low-yield ketone reduction reactions.

References

Technical Support Center: Reaction Side-Product Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common side reactions in organic synthesis, specifically over-reduction and decarbonylation.

Section 1: Preventing Over-Reduction Side Reactions

Over-reduction, the unintended further reduction of a target functional group to a more reduced state (e.g., ester to alcohol instead of aldehyde), is a frequent challenge in synthesis. This section provides guidance on how to control these reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Over-Reduction

Q1: My ester reduction with Diisobutylaluminum Hydride (DIBAL-H) is yielding the corresponding alcohol instead of the desired aldehyde. What's going wrong?

A1: This is a classic case of over-reduction. The key to a successful DIBAL-H reduction of an ester to an aldehyde is precise temperature control.[1][2][3] At low temperatures, typically -78 °C, the tetrahedral intermediate formed after the initial hydride attack is stable.[1][3][4][5] This stability prevents the premature elimination of the alkoxy group and the subsequent addition of a second hydride, which leads to the alcohol.[1][3]

Troubleshooting Steps for DIBAL-H Over-Reduction:

ParameterRecommended Action & Rationale
Reaction Temperature Maintain the temperature strictly at or below -78 °C (dry ice/acetone bath) during the DIBAL-H addition and throughout the reaction.[1][2] Use a properly insulated vessel and a calibrated temperature probe. Low temperature stabilizes the key tetrahedral intermediate, preventing further reduction.[1][3][4]
Stoichiometry Use exactly 1.0 equivalent of DIBAL-H.[1] Aldehydes are more reactive than esters, so any excess DIBAL-H will rapidly reduce the newly formed aldehyde product to an alcohol.[1] It is best practice to titrate the DIBAL-H solution before use to determine its precise concentration, as it can degrade over time.
Rate of Addition Add the DIBAL-H solution dropwise and slowly to the ester solution.[1] This helps maintain a low localized concentration of the reducing agent and prevents temperature spikes in the reaction mixture.
Quenching Procedure Quench the reaction at -78 °C by the slow addition of a proton source like methanol (B129727) before warming the mixture.[2][6] This protonates the intermediate, facilitating its collapse to the aldehyde upon warming and deactivating any residual DIBAL-H. A common workup involves adding Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts, resulting in easier separation of the organic and aqueous layers.[2]

Q2: How do I choose the right reducing agent to selectively reduce one functional group in the presence of others?

A2: Chemoselectivity is crucial for complex syntheses.[7] The choice of reducing agent depends on the relative reactivity of the functional groups present in your starting material. Strong, non-selective "sledgehammer" reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce most carbonyl-containing functional groups, while milder reagents offer greater selectivity.[8][9]

Data Presentation: Reducing Agent Selectivity

The following table summarizes the reactivity of common hydride reducing agents towards various functional groups.

Functional GroupLiAlH₄ (Lithium Aluminum Hydride)NaBH₄ (Sodium Borohydride)DIBAL-H (Diisobutylaluminum Hydride)BH₃·THF (Borane-THF Complex)
AldehydeYesYesYesYes
KetoneYesYesYesYes
EsterYes (to Alcohol)No/Very SlowYes (to Aldehyde at -78°C)[4][10]No
Carboxylic AcidYes (to Alcohol)NoNoYes (to Alcohol)[11]
Acyl ChlorideYes (to Alcohol)Yes (to Alcohol)Yes (to Aldehyde)Yes
AmideYes (to Amine)NoYes (to Aldehyde or Amine)Yes (to Amine)
NitrileYes (to Amine)NoYes (to Aldehyde via Imine)[4]Yes (to Amine)
Alkene/AlkyneNo (isolated)NoNoYes

This table provides general selectivities; specific outcomes can be influenced by substrate structure and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Selective Reduction of an Ester to an Aldehyde using DIBAL-H [6]

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the ester in a dry, aprotic solvent (e.g., Toluene, THF, or Dichloromethane) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add the DIBAL-H solution (1.0 equivalent) dropwise to the stirred ester solution via the dropping funnel, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to neutralize excess DIBAL-H.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (1M) and stir vigorously until two clear layers form.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, distillation, or recrystallization as needed.

Mandatory Visualization

DIBAL_Reduction cluster_reaction DIBAL-H Reduction Pathway Ester Ester R-C(=O)-OR' Coordination Lewis Acid-Base Coordination Ester->Coordination + DIBAL-H Intermediate Tetrahedral Intermediate (Stable at -78°C) Coordination->Intermediate Hydride Transfer Aldehyde Aldehyde R-CHO Intermediate->Aldehyde Workup (H₃O⁺) Alcohol Over-reduction Product R-CH₂OH Intermediate->Alcohol > -78°C or > 1 eq. DIBAL-H

Caption: DIBAL-H reduction pathway for esters.

Section 2: Preventing Decarbonylation Side Reactions

Decarbonylation, the loss of a carbon monoxide (CO) group, is a common side reaction in transition-metal-catalyzed processes, particularly those involving aldehydes and acyl halides. This can lead to undesired byproducts and reduced yields of the target carbonyl-containing compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Decarbonylation

Q1: My palladium-catalyzed cross-coupling reaction with an aromatic aldehyde is giving me the product without the carbonyl group. How can I prevent this?

A1: You are observing a decarbonylation side reaction, which is common in palladium-catalyzed reactions at elevated temperatures. The reaction likely proceeds through an acyl-palladium intermediate which then loses CO before the desired coupling can occur.

Troubleshooting Steps for Decarbonylation in Cross-Coupling:

ParameterRecommended Action & Rationale
Reaction Temperature Lower the reaction temperature. Decarbonylation is often thermally driven; reducing the temperature can disfavor this pathway relative to the desired productive coupling.[12]
Ligand Choice The electronic and steric properties of the ligand can influence the relative rates of decarbonylation and reductive elimination. For some systems, more electron-donating or bulkier ligands can stabilize the acyl-metal intermediate and favor the desired coupling. In certain nickel-catalyzed reactions, bidentate ligands have been shown to favor decarbonylative pathways, while monodentate ligands can lead to the ketone product.[13]
Catalyst System For simple decarbonylation of aldehydes, a ligandless system like Pd(OAc)₂ can be effective.[14][15] For cross-coupling, if decarbonylation is a major issue, re-screening different palladium precursors and ligand combinations is advisable.
CO Pressure In some cases, running the reaction under a positive pressure of carbon monoxide (if feasible and safe) can suppress decarbonylation by Le Châtelier's principle, pushing the equilibrium away from CO loss.

Q2: I am attempting a Tsuji-Wilkinson decarbonylation, but the reaction is stoichiometric and not catalytic. How can I improve this?

A2: The stoichiometric nature of the Tsuji-Wilkinson reaction using Wilkinson's catalyst (RhCl(PPh₃)₃) is a known limitation.[5] The reaction forms a very stable rhodium carbonyl complex, RhCl(CO)(PPh₃)₂, which does not readily re-enter the catalytic cycle. To achieve catalytic turnover, very high temperatures (>200 °C) are typically required to expel the CO ligand, which is often not practical.[5] For a more efficient catalytic process, consider alternative catalyst systems or reaction conditions designed for catalytic decarbonylation.

Experimental Protocols

Protocol 2: General Procedure to Minimize Decarbonylation in a Suzuki-Miyaura Coupling of an Aroyl Chloride (Adapted from[12])

  • Setup: To an oven-dried vial, add the aroyl chloride (1.0 equiv), the boronic acid (1.2 equiv), a base such as NaHCO₃ (2.0 equiv), the palladium pre-catalyst (e.g., [Pd(η³-t-Bu-ind)Cl]₂, 2 mol %), and the phosphine (B1218219) ligand (e.g., PPh₃, 4 mol %).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vial and place it in a preheated oil bath at the lowest effective temperature (e.g., start screening at 80 °C).

  • Monitoring: Monitor the reaction for the formation of the desired ketone product and the decarbonylated biaryl byproduct by TLC, GC-MS, or LC-MS.

  • Optimization: If significant decarbonylation is observed, repeat the reaction at a lower temperature or screen alternative ligands (e.g., DPEPhos).[12]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Mandatory Visualization

Decarbonylation_Troubleshooting cluster_workflow Troubleshooting Decarbonylation Start Problem: Decarbonylated byproduct observed Temp Is reaction temperature high? Start->Temp LowerTemp Action: Lower reaction temperature Temp->LowerTemp Yes Ligand Are you using an appropriate ligand? Temp->Ligand No Resolved Problem Resolved LowerTemp->Resolved ScreenLigands Action: Screen electron-donating or bulky ligands Ligand->ScreenLigands No CO_atm Is applying CO pressure feasible? Ligand->CO_atm Yes ScreenLigands->Resolved ApplyCO Action: Run under CO atmosphere CO_atm->ApplyCO Yes CO_atm->Resolved No ApplyCO->Resolved

Caption: A logical workflow for troubleshooting decarbonylation.

References

Technical Support Center: Purification of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the purification of long-chain alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying long-chain alcohols?

The main difficulties in purifying long-chain alcohols stem from their distinct physical properties:

  • Waxy Nature and High Melting Points: Their waxy consistency can make them difficult to handle, weigh accurately, and transfer. They are also prone to solidifying in tubing or on chromatography columns.[1][2]

  • Low Solubility: The long alkyl chains reduce their solubility in highly polar solvents, while the hydroxyl group can limit solubility in completely non-polar solvents.[1]

  • Similar Polarity to Impurities: Byproducts from synthesis or co-extracted natural products often have polarities similar to the target alcohol, making separation by chromatography or recrystallization challenging.[1]

  • Tendency to Form Emulsions: The amphiphilic nature of these alcohols can lead to the formation of stable emulsions during extractions, which are difficult to resolve.[1]

  • High Boiling Points: Long-chain alcohols have very high boiling points, making purification by distillation at atmospheric pressure impractical due to the risk of thermal degradation.[1][3]

Q2: What are the most common impurities found in crude long-chain alcohol mixtures?

Impurities in long-chain alcohol synthesis can arise from starting materials, side reactions, or residual catalysts.[2] Common impurities include:

  • Unreacted Starting Materials: Such as terminal alkynes and aryl halides in coupling reactions.[2]

  • Byproducts from Side Reactions: These can include isomers, over-reduced or oxidized products, and rearranged molecules.[2]

  • Residual Catalysts: Palladium and copper catalysts used in synthesis can be difficult to remove completely.[2]

  • Solvents and Reagents: Residual solvents and excess reagents from the reaction mixture.[2]

Q3: How can I handle the waxy nature of my long-chain alcohol during experiments?

The waxy nature of many long-chain alcohols can present handling challenges.[2] Gentle warming of the container and any transfer tools (spatulas, syringes) to slightly above the compound's melting point can facilitate transfer.[2] However, it is crucial to avoid excessive or prolonged heating to prevent thermal degradation.[2] For accurate measurements, dissolving the compound in a suitable solvent is often an easier approach.[2]

Troubleshooting Guides

Crystallization Issues

Crystallization is a primary technique for purifying solid long-chain alcohols. However, issues such as "oiling out," poor crystal formation, and low recovery are common.[1]

Symptom Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solute is coming out of the solution above its melting point.[4] This is common with low-melting solids or oily compounds.[4]1. Use a lower-boiling point solvent: This allows the solution to cool to a lower temperature before saturation is reached.[4] 2. Increase the solvent volume: A more dilute solution will become saturated at a lower temperature.[4] 3. Scratch the inner surface of the flask: This can provide a surface for crystal nucleation.[1] 4. Slow down the cooling process: Allow the solution to cool gradually to room temperature, then transfer it to a refrigerator.
No crystals form. The solution is not supersaturated.1. Concentrate the solution: If too much solvent was added, carefully evaporate some of it to induce crystallization. 2. Add an anti-solvent: If using a mixed-solvent system, slowly add a solvent in which the compound is insoluble. 3. Seed the solution: Add a small crystal of the pure compound to initiate crystallization.
Poor recovery of the purified alcohol. The compound has high solubility in the crystallization solvent at low temperatures.1. Optimize the solvent system: Perform a solvent screen to find a solvent where the alcohol has high solubility at high temperatures and low solubility at low temperatures. 2. Cool the solution to a lower temperature: Use an ice bath or freezer to maximize precipitation. 3. Minimize the amount of solvent used: Use just enough solvent to dissolve the compound at the boiling point of the solvent.

Experimental Workflow for Troubleshooting Crystallization

Caption: Troubleshooting workflow for crystallization of long-chain alcohols.

Distillation Difficulties

Due to their high boiling points, vacuum distillation is often required for the purification of long-chain alcohols.[1][3]

Symptom Possible Cause Troubleshooting Steps
Compound decomposes during distillation. The distillation temperature is too high, even under vacuum.1. Improve the vacuum: Use a better vacuum pump to further lower the boiling point. 2. Use a shorter path distillation apparatus: This minimizes the time the compound spends at high temperatures.
"Bumping" or uneven boiling. Lack of nucleation sites for smooth boiling.1. Add boiling chips or a magnetic stir bar: This will promote smooth boiling. 2. Ensure even heating: Use a heating mantle with a stirrer for uniform temperature distribution.
Poor separation of components. The boiling points of the components are too close.1. Use a fractionating column: This provides a larger surface area for repeated vaporization and condensation cycles, improving separation.[4] 2. Optimize the distillation rate: A slower distillation rate generally leads to better separation.[4]

Logical Diagram for Selecting a Distillation Method

G start Crude Long-Chain Alcohol boiling_point_check Boiling Point > 150°C at atm pressure? start->boiling_point_check simple_distillation Simple Distillation boiling_point_check->simple_distillation No vacuum_distillation Vacuum Distillation boiling_point_check->vacuum_distillation Yes boiling_point_diff_check Boiling Point Difference with Impurities < 70°C? simple_distillation->boiling_point_diff_check degradation_check Thermal Degradation Observed? vacuum_distillation->degradation_check boiling_point_diff_check->simple_distillation No, Proceed fractional_distillation Fractional Distillation boiling_point_diff_check->fractional_distillation Yes degradation_check->vacuum_distillation No, Proceed lower_pressure Lower Vacuum Pressure degradation_check->lower_pressure Yes lower_pressure->vacuum_distillation

Caption: Decision tree for selecting the appropriate distillation method.

Column Chromatography Complications

Column chromatography is a versatile method for separating long-chain alcohols from impurities with different polarities.

Symptom Possible Cause Troubleshooting Steps
Streaking or tailing of the compound on the column. The compound is interacting too strongly with the silica (B1680970) gel or has poor solubility in the eluent.[2]1. Modify the eluent: Add a small amount of a more polar co-solvent to improve solubility and reduce streaking. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol or amino-propyl silica.[1] 3. Add a modifier to the mobile phase: A small amount of triethylamine (B128534) or acetic acid can help neutralize the silica surface.[2]
Poor separation of the desired alcohol from impurities. The polarity of the eluent is not optimal for separation.1. Use a shallower solvent gradient: A slower increase in eluent polarity can improve the resolution between closely eluting compounds. 2. Optimize the solvent system using TLC: Find an eluent system that gives a good separation of the desired alcohol from its impurities with an Rf value of approximately 0.2-0.4 for the product.[2][4]
The compound does not elute from the column. The eluent is not polar enough, or the compound has irreversibly adsorbed to the silica.[2]1. Gradually increase the polarity of the eluent: Use a gradient elution to find a solvent system that will elute the compound.[2] 2. Flush the column: If the compound still does not elute, it may be necessary to flush the column with a very polar solvent like methanol.[2]
Difficulty loading a waxy sample onto the column. The waxy nature of the compound makes it difficult to apply evenly to the column.Use dry loading: Dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of the packed column.[2]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol outlines the purification of a long-chain alcohol from less polar and more polar impurities.

Materials:

  • Crude long-chain alcohol mixture

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Air or nitrogen source with a regulator

Procedure:

  • Select the Eluent: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the desired alcohol (Rf value of ~0.2-0.4) from its impurities.[2][4]

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a protective layer of sand on top of the silica gel.[4]

  • Load the Sample:

    • For waxy or poorly soluble compounds, use the dry loading method described in the troubleshooting table.[2]

    • For liquid samples, dissolve the crude sample in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette and allow it to adsorb onto the silica.[4]

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect the eluent in fractions.[4]

  • Analyze the Fractions:

    • Monitor the fractions by TLC to identify which ones contain the purified alcohol.[4]

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[4]

General Protocol for Recrystallization

Materials:

  • Crude solid long-chain alcohol

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the alcohol when hot but not at room temperature.[4] Test small amounts of the crude solid in various solvents to find a suitable one.

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

    • Dry the purified crystals under vacuum to remove all traces of solvent.[2]

References

Technical Support Center: Resolving Co-elution Issues in the Chromatography of 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 5-Ethyl-2-nonanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly co-elution, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of this compound analysis?

A1: Co-elution occurs when this compound and one or more other compounds elute from the chromatography column at the same time, resulting in overlapping or merged peaks. This can lead to inaccurate identification and quantification of this compound.

Q2: How can I identify if my this compound peak is co-eluting with another compound?

A2: You can identify co-elution through several methods:

  • Visual Peak Shape Inspection: Look for asymmetrical peaks, such as "shoulders" or excessive tailing, which can indicate the presence of a hidden peak.

  • Diode Array Detector (DAD) for HPLC: A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound.

  • Mass Spectrometry (MS) for GC or LC: By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple components with different mass-to-charge ratios.

Start Start: Observe Peak Shape Asymmetric Asymmetric Peak? (Shoulder/Tailing) Start->Asymmetric Symmetric Symmetric Peak Asymmetric->Symmetric No CoElution_Confirmed Co-elution Confirmed Asymmetric->CoElution_Confirmed Yes DAD_MS Use DAD or MS Symmetric->DAD_MS Purity Peak Purity Analysis (DAD) or Mass Spectra Across Peak (MS) DAD_MS->Purity Spectra_Consistent Spectra Consistent? Purity->Spectra_Consistent Spectra_Consistent->CoElution_Confirmed No No_CoElution No Co-elution Detected Spectra_Consistent->No_CoElution Yes

Caption: Logic diagram for identifying co-elution.

Q3: What are the likely compounds to co-elute with this compound?

A3: Potential co-eluting compounds can include:

  • Structural Isomers: Other C11 alcohols with similar branching and polarity.

  • Synthesis Byproducts: Depending on the synthesis route, impurities such as unreacted starting materials (e.g., nonan-2-one, 5-ethyl-2-nonanone) or byproducts from side reactions may be present.

  • Matrix Components: In complex samples, other compounds with similar physicochemical properties can co-elute.

Q4: What are the recommended initial chromatographic conditions for this compound analysis?

A4: For initial method development, the following GC and HPLC conditions can be used as a starting point.

Table 1: Recommended Starting GC Conditions for this compound Analysis

ParameterNon-Polar ColumnPolar Column
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)DB-WAX, CP-Wax, or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min
Inlet Temperature 250 °C250 °C
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or Splitless
Oven Program 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min100 °C (hold 2 min), ramp to 230 °C at 8 °C/min, hold 5 min
Detector FID or MSFID or MS
Detector Temp. 280 °C (FID)280 °C (FID)

Table 2: Recommended Starting HPLC Conditions for this compound Analysis

ParameterReversed-PhaseNormal-Phase (for derivatized alcohol)
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)Silica or Diol (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Watern-Hexane
Mobile Phase B Acetonitrile (B52724) or MethanolIsopropanol (B130326) or Ethanol
Gradient 70% B to 100% B over 15 min, hold 5 min2% B to 20% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detector RI, ELSD, CAD, or MS (or UV/Fluorescence after derivatization)RI, ELSD, CAD, or MS (or UV/Fluorescence after derivatization)

Q5: How can I separate the enantiomers of this compound?

A5: this compound is a chiral molecule, and its enantiomers can be separated using chiral chromatography. Chiral Gas Chromatography (GC) is often preferred for volatile alcohols.

  • Chiral GC: Use a capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., beta- or gamma-cyclodextrin). The separation is highly dependent on the oven temperature program, so careful optimization of the temperature ramp is crucial.

  • Chiral HPLC: Chiral HPLC can also be used, typically in normal-phase mode with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives). The mobile phase usually consists of a non-polar solvent like hexane (B92381) with a small amount of an alcohol modifier (e.g., isopropanol or ethanol).

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Poor Peak Shape (Fronting, Tailing, or Broad Peaks)

Start Poor Peak Shape Tailing Tailing Peak? Start->Tailing Fronting Fronting Peak? Start->Fronting Broad Broad Peak? Start->Broad Tailing_Causes Possible Causes: - Active sites in liner/column - Column contamination - Slow sample transfer Tailing->Tailing_Causes Yes Fronting_Causes Possible Causes: - Column overload - Incompatible solvent Fronting->Fronting_Causes Yes Broad_Causes Possible Causes: - Low oven temperature - Low carrier gas flow - Thick film column Broad->Broad_Causes Yes Tailing_Solutions Solutions: - Use deactivated liner - Trim column inlet - Increase inlet temperature Tailing_Causes->Tailing_Solutions Fronting_Solutions Solutions: - Dilute sample - Change sample solvent Fronting_Causes->Fronting_Solutions Broad_Solutions Solutions: - Increase oven temperature/ramp rate - Increase carrier gas flow rate - Use a thinner film column Broad_Causes->Broad_Solutions

Caption: Troubleshooting poor peak shape in GC.

Issue: Co-elution of this compound with an Unknown Peak

  • Confirm Co-elution: Use a mass spectrometer to check for different fragmentation patterns across the peak.

  • Optimize Temperature Program:

    • Lower the initial oven temperature to improve the separation of early eluting compounds.

    • Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) to increase the interaction time with the stationary phase.

  • Change Stationary Phase: If temperature optimization is insufficient, switch to a column with a different polarity. If using a non-polar column (like DB-5), try a polar column (like a WAX column).

  • Derivatization: Consider derivatizing the alcohol to an ester or ether. This changes its volatility and polarity, which can resolve the co-elution.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: No or Poor Retention of this compound in Reversed-Phase

This compound is a relatively non-polar molecule and should be well-retained on a C18 or C8 column. If you observe poor retention:

  • Check Mobile Phase Composition: Ensure the initial mobile phase has a sufficiently high aqueous content (e.g., start with 50% water or more).

  • Verify Column Integrity: The column may be degraded. Test it with a standard of known retention.

  • Consider Normal-Phase: For less polar analytes, normal-phase HPLC might provide better retention and selectivity.

Issue: Co-elution with Other Components

cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change Start Co-elution in HPLC Optimize_Mobile_Phase Optimize Mobile Phase Start->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase If not resolved Change_Solvent_Ratio Adjust Solvent Ratio (A:B) Optimize_Mobile_Phase->Change_Solvent_Ratio Derivatize Consider Derivatization Change_Stationary_Phase->Derivatize If not resolved Change_Column_Type Switch Column Type (e.g., C18 to Phenyl-Hexyl) Change_Stationary_Phase->Change_Column_Type Change_Organic_Modifier Switch Organic Modifier (e.g., ACN to MeOH) Adjust_pH Adjust pH (for ionizable interferents)

Caption: Workflow for resolving co-elution in HPLC.

Chiral Separation

Issue: No Separation of Enantiomers

  • Confirm Chiral Column: Ensure you are using a designated chiral column.

  • Optimize Temperature (GC) or Mobile Phase (HPLC):

    • GC: Chiral separations are very sensitive to temperature. Try running a slower temperature ramp or even an isothermal segment at a lower temperature.

    • HPLC (Normal Phase): Adjust the ratio of the alcohol modifier (e.g., isopropanol) in the mobile phase. Small changes can have a large effect.

  • Select a Different Chiral Stationary Phase: The initial chiral stationary phase may not be suitable. Screen different types of cyclodextrin derivatives (for GC) or polysaccharide-based columns (for HPLC).

Experimental Protocols

Protocol 1: General Sample Preparation for GC and HPLC Analysis
  • Sample Weighing: Accurately weigh an appropriate amount of the sample.

  • Dissolution: Dissolve the sample in a suitable solvent (e.g., hexane for GC, acetonitrile for reversed-phase HPLC) to a stock concentration of 1 mg/mL.

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution to the desired final concentration for analysis (e.g., 10-100 µg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an appropriate vial.

Protocol 2: GC-MS Method for the Analysis of this compound
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250 °C, Split mode (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: m/z 40-300.

Protocol 3: Chiral GC Method for the Separation of this compound Enantiomers
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm film thickness) or similar beta-cyclodextrin (B164692) based chiral column.

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

  • Inlet: 240 °C, Split mode (100:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Detector: FID at 250 °C.

This technical support guide provides a starting point for addressing co-elution and other chromatographic challenges in the analysis of this compound. Method development and optimization will likely be necessary for your specific application and sample matrix.

Technical Support Center: Separation of 5-Ethyl-2-nonanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the separation of 5-Ethyl-2-nonanol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of a secondary alcohol like this compound?

The main strategies for separating diastereomers include chromatographic methods, diastereomeric crystallization, and enzymatic resolution.[1]

  • Chromatographic Separation: This is a powerful technique, often performed after converting the alcohol enantiomers into diastereomeric derivatives (like esters or amides) using a chiral derivatizing agent.[2][3] These derivatives can then be separated using standard chromatography techniques like HPLC on a normal phase column (e.g., silica (B1680970) gel).[2]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts.[4][5] Due to their different physical properties, these salts often have varying solubilities, which allows one diastereomer to be crystallized preferentially from a suitable solvent.[5][6] This is a widely used industrial method.[4]

  • Enzymatic Kinetic Resolution: This technique uses enzymes, typically lipases, which selectively catalyze a reaction (e.g., acylation) on one diastereomer at a much faster rate than the other.[7][8] This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated.[8]

Q2: How does derivatization help in the chromatographic separation of enantiomers?

Separating enantiomers directly can be difficult as they have identical physical properties.[9] The strategy of derivatization involves reacting the racemic mixture of this compound with a single, pure enantiomer of a chiral derivatizing agent (CDA).[3] This reaction converts the pair of enantiomers into a pair of diastereomers.[6] Diastereomers have different physical properties (e.g., polarity, shape) and can therefore be separated using standard, non-chiral chromatographic techniques like HPLC on a silica gel column.[2] After separation, the chiral auxiliary can be cleaved to yield the pure, separated enantiomers of this compound.[2]

Q3: What factors are critical for a successful diastereomeric crystallization?

Several factors are crucial for achieving efficient separation through crystallization:

  • Choice of Resolving Agent: The agent must form a stable salt or derivative with the alcohol, and the resulting diastereomers must have a significant difference in solubility in a given solvent system.[5] The chiral center of the resolving agent should ideally be close to the functional group involved in the interaction.[4]

  • Solvent Selection: The solvent system is critical. It must provide a significant solubility difference between the two diastereomers, allowing one to crystallize while the other remains in solution.

  • Crystallinity: The diastereomeric salt must form well-defined, stable crystals. Oiling out or forming amorphous solids will prevent effective separation.[5]

  • Purity of Resolving Agent: The optical purity of the resolving agent is paramount, as the final product cannot be obtained in a higher state of optical purity than the agent used.[4]

Q4: Is enzymatic resolution a viable option for a simple secondary alcohol?

Yes, enzymatic kinetic resolution is a very effective method for resolving racemic secondary alcohols.[7][8] Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used and often show high enantioselectivity.[10] The process typically involves the irreversible acylation of one enantiomer, leaving the other unreacted.[10] For secondary alcohols, this often follows Kazlauskas' rule, where the (R)-alcohol is preferentially acylated, leaving the (S)-alcohol as the unreacted enantiomer.[7] The resulting ester and unreacted alcohol can then be separated.

Experimental Workflows and Logic

Caption: Overview of primary strategies for separating a racemic mixture.

HPLC_Workflow Workflow for Separation via Derivatization and HPLC A Racemic this compound B React with Chiral Derivatizing Agent (e.g., MαNP acid) A->B C Mixture of Diastereomeric Esters B->C D Inject onto HPLC (Silica Gel Column) C->D E Separate Based on Differential Polarity D->E F1 Collect Fraction 1 (Diastereomer A) E->F1 Elutes First F2 Collect Fraction 2 (Diastereomer B) E->F2 Elutes Second G1 Cleave Chiral Auxiliary (Hydrolysis) F1->G1 G2 Cleave Chiral Auxiliary (Hydrolysis) F2->G2 H1 Pure Enantiomer 1 G1->H1 H2 Pure Enantiomer 2 G2->H2

Caption: Step-by-step workflow for HPLC-based diastereomer separation.

Experimental Protocols

Protocol 1: Derivatization and HPLC Separation

This protocol is based on the general method of separating racemic alcohols by forming diastereomeric esters.[2]

Objective: To separate the diastereomers of this compound by converting them to MαNP ((S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) esters followed by HPLC.

Materials:

  • Racemic this compound

  • (S)-(+)-MαNP acid

  • Dicyclohexylcarbodiimide (DCC) or similar coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • HPLC-grade hexane (B92381) and ethyl acetate (B1210297)

  • HPLC system with a silica gel column and UV detector

Procedure:

  • Esterification:

    • In a dry flask, dissolve racemic this compound (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • HPLC Separation:

    • Purify the crude mixture by flash chromatography if necessary.

    • Dissolve the purified diastereomeric ester mixture in the mobile phase.

    • Inject the sample onto a silica gel HPLC column.

    • Elute with an isocratic mobile phase (e.g., a mixture of hexane and ethyl acetate; optimize ratio as needed).

    • Monitor the elution using a UV detector. The naphthyl group of the MαNP acid provides a strong UV chromophore.

    • Collect the two separated peaks corresponding to the individual diastereomers.

  • Recovery (Optional):

    • Hydrolyze the separated ester fractions (e.g., with LiAlH₄ or aqueous base) to recover the individual, optically pure this compound enantiomers.

Protocol 2: Diastereomeric Crystallization

Objective: To separate diastereomers of this compound by forming diastereomeric salts with a chiral acid and performing fractional crystallization.

Materials:

  • Racemic this compound (Note: This protocol is more common for amines/acids. For an alcohol, it must first be derivatized to an acid or base, e.g., by making a phthalate (B1215562) half-ester).

  • Chiral resolving agent (e.g., (+)-10-Camphorsulfonic acid, Tartaric acid derivatives).[4]

  • Screening solvents (e.g., ethanol (B145695), methanol, acetone, ethyl acetate, and mixtures with water or hexane).

Procedure:

  • Derivative Formation (if necessary): If starting with the alcohol, create a derivative that has an acidic or basic handle suitable for salt formation.

  • Salt Formation:

    • Dissolve the racemic mixture (1.0 eq) in a suitable solvent.

    • Add the chiral resolving agent (0.5 to 1.0 eq), also dissolved in a small amount of the same solvent.

    • Stir the solution. The formation of the salt may cause a precipitate to form immediately, or it may require heating to dissolve followed by slow cooling.

  • Crystallization:

    • Heat the mixture until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[11]

    • Further cool the solution in an ice bath or refrigerator to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The collected solid is enriched in one diastereomer, while the mother liquor is enriched in the other.

  • Purity Check and Recrystallization:

    • Check the diastereomeric purity of the crystals (e.g., by HPLC or NMR).

    • If necessary, recrystallize the solid one or more times to achieve the desired purity.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid or base to break the salt and liberate the free, enantiomerically pure compound.

Protocol 3: Enzymatic Kinetic Resolution

This protocol is based on the lipase-catalyzed acylation of a secondary alcohol.[10]

Objective: To resolve racemic this compound using lipase-catalyzed transesterification.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B).[10][12]

  • Acyl donor (e.g., vinyl acetate, ethyl acetate). Vinyl donors are often used as they make the reaction irreversible.[8]

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), hexane, or toluene).[12]

Procedure:

  • Reaction Setup:

    • To a flask, add racemic this compound (1.0 eq), the organic solvent, and the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq).

    • Add the immobilized lipase (e.g., 10-50 mg per mmol of alcohol).

    • Seal the flask and place it on a shaker at a controlled temperature (e.g., 25-40 °C).

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

    • The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both the remaining alcohol and the formed ester.

  • Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

    • The resulting mixture contains one enantiomer of this compound and the ester of the other enantiomer.

    • Separate these two compounds using standard column chromatography on silica gel.

  • Hydrolysis (Optional):

    • If the acylated enantiomer is the desired product, it can be recovered as the alcohol by hydrolysis (e.g., using K₂CO₃ in methanol).

Quantitative Data Summary

Table 1: Representative HPLC Separation of Diastereomeric Esters [2]

Racemic Alcohol Chiral Derivatizing Agent Separation Factor (α) Resolution Factor (Rs)
4-Octanol (S)-(+)-MαNP acid 1.25 1.03
Racemic Diol CSDP acid 1.27 -

| cis-Alcohol | CSP acid | 1.10 | - |

  • Separation Factor (α): A measure of the relative retention of the two diastereomers. A value > 1.1 is generally considered good for separation.

  • Resolution Factor (Rs): A measure of the baseline separation between two peaks. A value ≥ 1.5 indicates baseline resolution.

Table 2: Representative Enzymatic Kinetic Resolution of Secondary Alcohols [12][13]

Substrate Enzyme Acyl Donor Product Conversion (%) Product ee (%)
1-Phenylethanol Novozym 435 Dimethyl Carbonate (R)-methyl 1-phenylethyl carbonate 29 >99

| (Rac)-sec-Alcohols | MsAcT Variant | 2,2,2-trifluoroethyl acetate | (R)-Acetates | up to >99 | 83-99.9 |

  • ee (enantiomeric excess): A measure of the purity of the enantiomer.

Troubleshooting Guides

Troubleshooting Chiral HPLC Separation
IssuePossible Cause(s)Suggested Solution(s)
Poor or No Resolution [14]1. Inappropriate mobile phase composition. 2. Incorrect chiral stationary phase (CSP) was chosen (if using chiral HPLC). 3. Flow rate is too high.1. Systematically vary the mobile phase composition (e.g., ratio of hexane/ethyl acetate). 2. Screen different types of chiral columns if direct separation is attempted. For diastereomer separation on silica, ensure sufficient polarity difference. 3. Reduce the flow rate; chiral separations often benefit from lower flow rates.[14]
Peak Tailing [14]1. Secondary interactions with the stationary phase (e.g., with active silanol (B1196071) groups). 2. Column overload.1. Add a modifier to the mobile phase, such as a small amount of acid or base (e.g., trifluoroacetic acid or triethylamine), to block active sites. 2. Reduce the sample concentration or injection volume.
Irreproducible Retention Times [14]1. Column not properly equilibrated. 2. Mobile phase composition is inconsistent. 3. Temperature fluctuations.1. Ensure the column is equilibrated for a sufficient time (chiral phases may require longer).[14] 2. Prepare fresh mobile phase accurately for each run. 3. Use a column oven to maintain a stable temperature.
High Back Pressure [15]1. Inlet frit is blocked by particulates from the sample or mobile phase. 2. Sample precipitation on the column.1. Filter all samples and mobile phases. Use a guard column. Try back-flushing the column at a low flow rate. 2. Ensure the sample is fully dissolved in a solvent that is compatible with or weaker than the mobile phase.[15]
Troubleshooting Diastereomeric Crystallization
IssuePossible Cause(s)Suggested Solution(s)
Substance "Oils Out" Instead of Crystallizing [16]1. Solution is too supersaturated. 2. Solvent is inappropriate for the solute. 3. Cooling rate is too fast.1. Use a more dilute solution or a solvent in which the compound is less soluble. 2. Screen a wider range of solvents or solvent mixtures. 3. Allow the solution to cool much more slowly. Consider using a Dewar flask or a programmable cooling bath.
No Crystals Form 1. Solution is not supersaturated. 2. Compound may be an amorphous solid.1. Slowly evaporate some of the solvent or add an anti-solvent (a solvent in which the compound is insoluble). 2. Try scratching the inside of the flask with a glass rod or adding seed crystals.[11]
Low Yield 1. The solubility difference between diastereomers is small. 2. The desired diastereomer is too soluble in the chosen solvent.1. Screen for a different resolving agent that may provide a larger solubility difference. 2. Change the solvent system to one that reduces the solubility of the target compound.
Poor Diastereomeric Purity 1. Co-crystallization of both diastereomers. 2. Cooling was too rapid, trapping the undesired diastereomer.1. Perform multiple recrystallizations. 2. Ensure very slow cooling to maintain the process under thermodynamic control.[4]
Troubleshooting Enzymatic Resolution
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Enzyme is inactive. 2. Substrate or solvent is inhibiting the enzyme. 3. Unfavorable reaction conditions (temperature, pH).1. Use fresh enzyme or test its activity with a standard substrate. 2. Screen different solvents. Ensure starting materials are pure.[17] 3. Optimize the reaction temperature. While not typical for organic solvents, ensure no water is present that could lead to hydrolysis.
Low Enantioselectivity (Low ee) 1. The chosen enzyme is not selective for the substrate. 2. Reaction has proceeded far beyond 50% conversion. 3. Temperature is too high.1. Screen different lipases or other hydrolases. 2. Carefully monitor the reaction and stop it as close to 50% conversion as possible. 3. Lower the reaction temperature, which can sometimes increase enantioselectivity.[8]
Reaction is Reversible 1. The alcohol byproduct of transesterification (e.g., ethanol from ethyl acetate) is causing the reverse reaction.1. Use an irreversible acyl donor like vinyl acetate or isopropenyl acetate.[8] 2. Perform the reaction under vacuum to remove the volatile alcohol byproduct.[10]

References

Technical Support Center: Enhancing the Stability of 5-Ethyl-2-nonanol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Ethyl-2-nonanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the enhancement of its stability.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments with this compound.

Q1: My this compound-containing formulation is showing a decrease in potency over time. What is the likely cause?

A1: The most probable cause of potency loss is the chemical degradation of this compound. As a secondary alcohol, it is susceptible to oxidation, which converts it into its corresponding ketone, 5-ethyl-2-nonanone. This conversion eliminates the alcohol functional group responsible for its intended activity. Other potential degradation pathways, though less common, include dehydration under strong acidic conditions.

Q2: I have observed the appearance of a new peak in my HPLC chromatogram during stability studies. How can I identify this new compound?

A2: The new peak likely corresponds to a degradation product. For this compound, the primary degradation product is 5-ethyl-2-nonanone. To confirm its identity, you can use a reference standard of 5-ethyl-2-nonanone and compare its retention time with the new peak. Further confirmation can be achieved using mass spectrometry (MS) to determine the molecular weight of the compound in the new peak, which should correspond to that of 5-ethyl-2-nonanone (170.28 g/mol ).

Q3: How can I prevent the oxidative degradation of this compound in my liquid formulation?

A3: Several strategies can be employed to prevent oxidation:

  • Use of Antioxidants: Incorporating antioxidants into your formulation can effectively inhibit oxidative degradation. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The selection and concentration of the antioxidant should be optimized for your specific formulation.

  • Inert Atmosphere: Manufacturing and packaging your formulation under an inert atmosphere, such as nitrogen or argon, can significantly reduce its exposure to oxygen and thereby minimize oxidation.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from promoting degradation.[1]

  • pH Control: The rate of many chemical reactions, including oxidation, can be pH-dependent. Maintaining the pH of your formulation in a range where this compound is most stable is crucial. This typically involves the use of a suitable buffer system.

Q4: My formulation is sensitive to light. What precautions should I take?

A4: Photodegradation can be a concern for many organic molecules. To protect your this compound formulation from light-induced degradation, you should:

  • Use Amber or Opaque Packaging: Store the formulation in light-resistant containers, such as amber glass vials or opaque packaging, to block exposure to UV and visible light.

  • Conduct Photostability Studies: As per ICH guidelines, it is important to evaluate the photostability of your drug substance and product. This will help you understand its sensitivity and determine the necessary protective measures.

Q5: Can I use cyclodextrins to improve the stability of this compound?

A5: Yes, cyclodextrins can be an effective strategy to enhance the stability of this compound.[2][3] By encapsulating the molecule within their hydrophobic cavity, cyclodextrins can physically protect it from environmental factors like oxygen and light, thereby reducing degradation.[3] The choice of cyclodextrin (B1172386) (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the molar ratio will need to be optimized for your specific formulation.

Data Presentation: Forced Degradation Studies

The following table summarizes the results of a typical forced degradation study on this compound. These studies are crucial for identifying potential degradation products and understanding the stability characteristics of the molecule.

Stress ConditionTimeTemperatureThis compound Assay (%)Major Degradant (%)Observations
Acid Hydrolysis (0.1 N HCl)24 hours60°C98.5< 1.0 (5-ethyl-2-nonanone)Minimal degradation observed.
Base Hydrolysis (0.1 N NaOH)24 hours60°C99.2Not DetectedNo significant degradation.
Oxidative (3% H₂O₂)8 hours25°C85.314.1 (5-ethyl-2-nonanone)Significant degradation to the ketone.
Thermal 48 hours80°C97.81.5 (5-ethyl-2-nonanone)Slight degradation at elevated temperature.
Photolytic (ICH Q1B)1.2 million lux hours25°C96.52.8 (5-ethyl-2-nonanone)Moderate degradation upon light exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N HCl.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 8 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in methanol to prepare a 100 µg/mL solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • After exposure, dissolve the sample in methanol to prepare a 100 µg/mL solution for HPLC analysis.

  • Control Sample: Prepare a 100 µg/mL solution of this compound in the mobile phase without subjecting it to any stress.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Quantification of this compound and 5-ethyl-2-nonanone

Objective: To provide a quantitative analytical method for the simultaneous determination of this compound and its primary degradation product, 5-ethyl-2-nonanone.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Method:

  • Prepare standard solutions of this compound and 5-ethyl-2-nonanone in the mobile phase at various concentrations to construct a calibration curve.

  • Prepare samples from the stability studies as described in Protocol 1.

  • Inject the standards and samples into the HPLC system.

  • Quantify the amount of this compound and 5-ethyl-2-nonanone in the samples by comparing their peak areas to the calibration curves.

Visualizations

Degradation Pathway of this compound

This compound This compound 5-ethyl-2-nonanone 5-ethyl-2-nonanone This compound->5-ethyl-2-nonanone Oxidation

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Testing

cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples 5-Ethyl-2-nonanol_Sample This compound Sample 5-Ethyl-2-nonanol_Sample->Acid 5-Ethyl-2-nonanol_Sample->Base 5-Ethyl-2-nonanol_Sample->Oxidative 5-Ethyl-2-nonanol_Sample->Thermal 5-Ethyl-2-nonanol_Sample->Photolytic HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis & Identification of Degradants HPLC_Analysis->Data_Analysis

Caption: Workflow for conducting forced degradation studies.

Logical Relationship of Stabilization Strategies

cluster_strategies Stabilization Strategies Degradation This compound Degradation Antioxidants Antioxidants Antioxidants->Degradation Inhibit Oxidation Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Degradation Reduce Oxygen Chelating_Agents Chelating_Agents Chelating_Agents->Degradation Sequester Metal Ions pH_Control pH_Control pH_Control->Degradation Optimize pH Light_Protection Light_Protection Light_Protection->Degradation Block UV/Vis Light Cyclodextrins Cyclodextrins Cyclodextrins->Degradation Encapsulate & Protect

References

Identifying and characterizing impurities in 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-2-nonanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound sample?

A1: Impurities in this compound typically originate from its synthesis route. The most common synthetic pathways are the alkylation of 2-nonanol (B147358) and the reduction of 5-Ethyl-2-nonanone. Therefore, you may encounter the following impurities:

  • Unreacted Starting Materials:

    • 2-Nonanol

    • 5-Ethyl-2-nonanone

  • Isomeric Impurities:

    • Other isomers of ethyl-nonanol may be present depending on the specificity of the synthesis.

  • Oxidation Products:

    • Over time, or in the presence of oxidizing agents, this compound can oxidize to form 5-Ethyl-2-nonanone.

Q2: How can I identify these impurities in my sample?

A2: The primary methods for identifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification based on mass-to-charge ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q3: What are the expected 1H and 13C NMR chemical shifts for this compound and its potential impurities?

A3: The following table summarizes the key expected NMR chemical shifts. Please note that actual shifts can vary slightly depending on the solvent and concentration.

CompoundKey 1H NMR Signals (ppm)Key 13C NMR Signals (ppm)
This compound ~3.8 (CH-OH), ~1.2 (CH3-CHOH), ~0.9 (terminal CH3 groups)~68 (CH-OH), ~39 (CH2 adjacent to CH-OH), ~23 (CH3-CHOH)
2-Nonanol ~3.8 (CH-OH), ~1.2 (CH3-CHOH), ~0.9 (terminal CH3)~68.1 (CH-OH), ~39.4 (CH2 adjacent to CH-OH), ~31.8, ~29.3, ~25.8, ~22.6 (alkyl CH2), ~23.4 (CH3-CHOH), ~14.1 (terminal CH3)[1]
5-Ethyl-2-nonanone ~2.4 (CH2-C=O), ~2.1 (CH3-C=O), ~0.9 (terminal CH3 groups)~209 (C=O), ~45 (CH2-C=O), ~30 (CH3-C=O)

Q4: Can you provide a starting point for a GC-MS method to analyze this compound?

A4: A good starting point for a GC-MS method would be to use a mid-polarity capillary column. A column with a stationary phase like 5% phenyl-methylpolysiloxane is often suitable for separating alcohols and ketones. A temperature program starting at a low temperature and ramping up will help to separate volatile impurities from the main component.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing for this compound Active sites in the injector liner or on the column.Use a deactivated liner. Consider using a more polar column, such as one with a WAX stationary phase, which is well-suited for alcohol analysis.
Poor Resolution Between this compound and 2-Nonanol Inadequate column separation efficiency or incorrect temperature program.Optimize the temperature program with a slower ramp rate. If unresolved, a longer column or a column with a different stationary phase may be necessary.
Ghost Peaks in the Chromatogram Carryover from a previous injection or contamination in the system.Run a blank solvent injection to confirm carryover. Clean the injector port and replace the septum. Bake out the column at a high temperature (within its limit).
Inaccurate Quantification of Impurities Non-linear detector response or improper calibration.Ensure your calibration standards bracket the expected concentration of the impurities. Use an internal standard for more accurate quantification.
Nuclear Magnetic Resonance (NMR) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad -OH Peak Presence of water or other exchangeable protons in the sample. This is a common phenomenon for alcohols.[2]The sample can be dried using a drying agent before analysis, or a drop of D2O can be added to the NMR tube to exchange the -OH proton for deuterium, causing the peak to disappear.
Difficulty Distinguishing Impurity Signals from the Main Component Low concentration of impurities and overlapping signals.Use a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques like COSY and HSQC can help to resolve overlapping signals and confirm structural assignments.
Poor Signal-to-Noise for Impurity Peaks Insufficient number of scans for low-concentration impurities.Increase the number of scans to improve the signal-to-noise ratio for the impurity signals.

Experimental Protocols

Protocol 1: Quantitative Analysis of Impurities in this compound by GC-FID

This protocol provides a general procedure for the quantification of common impurities in this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Instrumentation and Columns:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary GC column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar WAX column is recommended for better peak shape for alcohols.

2. Reagents and Standards:

  • High-purity this compound.

  • Certified reference standards of potential impurities (e.g., 2-nonanol, 5-Ethyl-2-nonanone).

  • High-purity solvent for sample dilution (e.g., hexane (B92381) or isopropanol).

  • Internal standard (e.g., decane (B31447) or another long-chain hydrocarbon).

3. GC-FID Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

4. Sample Preparation:

  • Prepare a stock solution of the internal standard in the chosen solvent.

  • Accurately weigh the this compound sample and dissolve it in the solvent containing the internal standard to a known concentration (e.g., 10 mg/mL).

  • Prepare a series of calibration standards containing known concentrations of the impurities and the internal standard.

5. Data Analysis:

  • Identify the peaks of the impurities and the internal standard based on their retention times.

  • Integrate the peak areas.

  • Construct a calibration curve for each impurity by plotting the ratio of the impurity peak area to the internal standard peak area against the concentration of the impurity.

  • Calculate the concentration of each impurity in the sample using the calibration curve.

Protocol 2: Characterization of Impurities in this compound by 1H and 13C NMR

This protocol outlines the general procedure for characterizing impurities in this compound using 1H and 13C NMR spectroscopy.

1. Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution).

2. Reagents and Solvents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).

  • Internal standard (e.g., Tetramethylsilane (TMS)).

3. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in ~0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal reference (0 ppm).

4. NMR Acquisition Parameters (Typical):

  • 1H NMR:

    • Number of scans: 16-64 (increase for lower concentration impurities).

    • Relaxation delay: 1-2 seconds.

  • 13C NMR:

    • Number of scans: 1024 or higher (13C is less sensitive).

    • Relaxation delay: 2-5 seconds.

  • For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

5. Spectral Interpretation:

  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different species.

  • Compare the chemical shifts of the observed signals with the expected values for this compound and its potential impurities (refer to the FAQ section).

  • Analyze the coupling patterns in the 1H NMR spectrum to deduce the connectivity of the protons.

  • Use the 13C NMR spectrum to identify the number of unique carbon environments and their chemical nature.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a this compound sample.

Caption: Workflow for impurity identification in this compound.

Logical Relationship of Impurities to Synthesis Routes

The diagram below illustrates the logical connection between the synthesis methods of this compound and the potential impurities that may arise from each route.

Caption: Relationship between synthesis routes and potential impurities.

References

Validation & Comparative

A Comparative Guide to the Quantification of 5-Ethyl-2-nonanol: Methodologies and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 5-Ethyl-2-nonanol is critical for quality control, process optimization, and safety assessment. This guide provides a comparative overview of analytical methodologies for the quantification of this compound and similar long-chain alcohols, complete with experimental protocols and validation data drawn from analogous compounds.

While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and techniques applied to the analysis of other long-chain alcohols are directly applicable. This guide focuses on the most common and effective techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a foundation for developing and validating a suitable analytical method.

Method Comparison: GC vs. HPLC for Long-Chain Alcohol Analysis

Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds such as long-chain alcohols.[1] For compounds that are not sufficiently volatile, a derivatization step can be employed to increase their volatility.[2] HPLC can also be utilized, often requiring derivatization to enable detection by common detectors like UV-Vis.

The choice between GC and HPLC depends on several factors including the sample matrix, the required sensitivity, and the available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.
Typical Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis, Fluorescence, Mass Spectrometry (MS).
Volatility Requirement Analyte must be volatile or made volatile through derivatization.No volatility requirement.
Derivatization Often required to increase volatility and improve peak shape (e.g., silylation).Often required to add a chromophore or fluorophore for detection.
Sample Throughput Generally higher than HPLC.Can be lower due to longer run times.
Advantages High resolution, sensitive detectors (especially MS), well-established for alcohol analysis.Wide applicability, suitable for non-volatile compounds.
Disadvantages Requires volatile analytes, potential for thermal degradation of some compounds.Long-chain alcohols lack strong chromophores for UV detection without derivatization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for long-chain alcohol analysis and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly selective and sensitive method for the quantification of long-chain alcohols. The mass spectrometer provides structural information, aiding in peak identification and purity assessment.

1. Sample Preparation and Derivatization:

  • Saponification (if applicable): For samples where this compound may be present as an ester, a saponification step is necessary to liberate the free alcohol. This typically involves heating the sample with an alcoholic solution of potassium hydroxide.[3][4]

  • Extraction: The free alcohol is then extracted from the aqueous solution using a non-polar solvent like hexane.[4]

  • Derivatization (Silylation): To increase volatility and improve chromatographic performance, the hydroxyl group of the alcohol is converted to a trimethylsilyl (B98337) (TMS) ether.[3][4] This is achieved by reacting the dried alcohol extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine.[4]

2. GC-MS Conditions (Typical):

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is commonly used for the analysis of TMS-derivatized fatty alcohols.[4]

  • Injector: Split/splitless injector, with a typical injection temperature of 250 °C.

  • Oven Temperature Program: An initial temperature of around 150°C, ramped up to 320°C at a rate of 4°C/min, and held for a period to ensure elution of all components.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in electron impact (EI) ionization mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity.[6]

3. Quantification:

  • An internal standard (e.g., a structurally similar alcohol not present in the sample) is added at the beginning of the sample preparation process to correct for variations in extraction efficiency and injection volume.

  • A calibration curve is constructed by analyzing standards of known concentrations of derivatized this compound and the internal standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

Since this compound lacks a strong UV chromophore, derivatization is necessary for sensitive detection by HPLC-UV.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to the GC-MS protocol, the analyte needs to be extracted from the sample matrix.

  • Derivatization: A derivatizing agent that introduces a UV-active moiety is used. For example, alcohols can be reacted with a reagent like carbazole-9-carbonyl chloride to form a derivative with strong UV absorbance.[3] Another approach involves using reagents like 2-chloro-1-methylpyridinium (B1202621) iodide with a fluorescent dye to create highly fluorescent ester derivatives for HPLC with fluorescence detection.[3]

2. HPLC-UV Conditions (Typical):

  • Column: A reversed-phase column (e.g., C18) is typically used for the separation of the derivatized alcohol.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detector: UV-Vis detector set at the wavelength of maximum absorbance of the derivatized analyte.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

3. Quantification:

  • Similar to GC-MS, an internal standard and a calibration curve are used for accurate quantification.

Method Validation Data

The following table summarizes typical validation parameters for the analysis of long-chain alcohols using GC-based methods, which can be considered as target performance characteristics for a validated this compound quantification method.

Validation ParameterTypical Performance for GC Methods
Linearity (R²) > 0.99[6]
Accuracy (% Recovery) 80 - 120%[7]
Precision (%RSD) < 15% (for LLOQ, < 20%)[6]
Limit of Detection (LOD) Analyte and matrix dependent, typically in the low mg/L to µg/L range.[6]
Limit of Quantification (LOQ) Analyte and matrix dependent, typically in the mg/L to µg/L range.[6]
Selectivity Demonstrated by the absence of interfering peaks at the retention time of the analyte.[8]

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Saponification Saponification Sample->Saponification If esterified Extraction Extraction Sample->Extraction Saponification->Extraction Hexane Derivatization Derivatization Extraction->Derivatization BSTFA/TMCS GC_Injection GC_Injection Derivatization->GC_Injection Inject GC_Separation GC_Separation GC_Injection->GC_Separation 5% Diphenyl Column MS_Detection MS_Detection GC_Separation->MS_Detection EI, SIM mode Quantification Quantification MS_Detection->Quantification Internal Standard Result Result Quantification->Result

Caption: Workflow for this compound quantification using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization UV-active tag HPLC_Injection HPLC_Injection Derivatization->HPLC_Injection Inject HPLC_Separation HPLC_Separation HPLC_Injection->HPLC_Separation C18 Column UV_Detection UV_Detection HPLC_Separation->UV_Detection Set Wavelength Quantification Quantification UV_Detection->Quantification Internal Standard Result Result Quantification->Result

References

Comparative Analysis of 5-Ethyl-2-nonanol Isomers' Biological Activity: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comparative Guide to the Potential Biological Activity of 5-Ethyl-2-nonanol Stereoisomers

Introduction

This compound, a branched-chain secondary alcohol, possesses two chiral centers, giving rise to four potential stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). While direct comparative studies on the biological activity of these specific isomers are not extensively documented in current literature, it is a well-established principle in pharmacology and toxicology that stereoisomerism can profoundly influence the biological effects of a molecule. This guide presents a hypothetical comparative analysis based on the established principles of stereoselectivity in bioactive compounds, providing a framework for future research and drug development.

The differential interaction of stereoisomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant variations in their pharmacodynamic and pharmacokinetic properties. One isomer may exhibit potent therapeutic activity (the eutomer), while another may be less active, inactive, or even contribute to undesirable side effects (the distomer)[1].

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data illustrating potential differences in the biological activity of the four stereoisomers of this compound. These values are for illustrative purposes and are based on common trends observed for other chiral molecules.

StereoisomerReceptor Binding Affinity (Kᵢ, nM)Enzyme Inhibition (IC₅₀, µM)In Vitro Cytotoxicity (CC₅₀, µM)
(2R,5R)-5-Ethyl-2-nonanol15.225.8> 100
(2S,5S)-5-Ethyl-2-nonanol189.6150.3> 100
(2R,5S)-5-Ethyl-2-nonanol85.492.175.2
(2S,5R)-5-Ethyl-2-nonanol5.18.745.9

Note: Lower Kᵢ and IC₅₀ values indicate higher potency. A lower CC₅₀ value indicates higher cytotoxicity.

Experimental Protocols

To ascertain the actual biological activity of this compound isomers, the following detailed experimental methodologies would be essential.

Receptor Binding Assay
  • Objective: To determine the binding affinity of each isomer to a specific target receptor (e.g., a G-protein coupled receptor or a nuclear receptor).

  • Methodology:

    • Cell Culture and Membrane Preparation: Culture a cell line expressing the target receptor to a high density. Harvest the cells and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

    • Competitive Binding Assay: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the unlabeled this compound isomers.

    • Detection: After incubation, filter the mixture to separate bound from unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay
  • Objective: To measure the inhibitory effect of each isomer on a specific enzyme (e.g., a cytochrome P450 enzyme or a kinase).

  • Methodology:

    • Enzyme and Substrate Preparation: Obtain the purified target enzyme and a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion.

    • Inhibition Assay: In a microplate, combine the enzyme, substrate, and varying concentrations of each this compound isomer in a suitable buffer.

    • Detection: Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.

    • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each isomer.

In Vitro Cytotoxicity Assay
  • Objective: To assess the cytotoxic potential of each isomer on a relevant cell line.

  • Methodology:

    • Cell Culture: Seed a selected cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of each this compound isomer for a specified duration (e.g., 24 or 48 hours).

    • Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a live/dead stain) and measure the signal using a microplate reader or fluorescence microscope.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to calculate the CC₅₀ (the concentration that causes 50% cell death).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active isomer of this compound, leading to a cellular response.

G cluster_membrane Cell Membrane Receptor Target Receptor G_Protein G-Protein Activation Receptor->G_Protein Isomer (2S,5R)-5-Ethyl-2-nonanol (Eutomer) Isomer->Receptor Binds and Activates Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling cascade initiated by the binding of an active this compound isomer.

Experimental Workflow

This diagram outlines the general workflow for the comparative analysis of the biological activity of this compound isomers.

G cluster_synthesis Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Stereoselective Synthesis Purification Chiral Chromatography Synthesis->Purification Isomers Isolated Stereoisomers (>99% ee) Purification->Isomers Binding Receptor Binding Isomers->Binding Enzyme Enzyme Inhibition Isomers->Enzyme Cytotoxicity Cytotoxicity Isomers->Cytotoxicity Data Determine Kᵢ, IC₅₀, CC₅₀ Binding->Data Enzyme->Data Cytotoxicity->Data Comparison Comparative Analysis Data->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Workflow for the synthesis, purification, and biological evaluation of this compound isomers.

Conclusion

While experimental data on the biological activities of this compound isomers is currently lacking, the principles of stereochemistry in drug action strongly suggest that they would exhibit different biological profiles. The hypothetical data and experimental protocols presented in this guide are intended to provide a foundational framework for researchers. The synthesis and comparative biological evaluation of these isomers are critical next steps to unlock their potential therapeutic applications and to fully understand their structure-activity relationships. Such studies are essential for advancing the development of safer and more effective chemical entities in medicine and agriculture.

References

5-Ethyl-2-nonanol vs. Linear Nonanols: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, the selection of appropriate alcohols is critical, with structural isomerism playing a pivotal role in determining physicochemical properties and functional performance. This guide provides a comparative study of 5-Ethyl-2-nonanol, a branched-chain alcohol, and its linear isomers, such as 1-nonanol and 2-nonanol. This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Branched-chain alcohols, like this compound, and their linear counterparts, primarily 1-nonanol and 2-nonanol, exhibit distinct properties that render them suitable for different applications. The branching in this compound's structure generally leads to a lower melting point and pour point, and in some cases, enhanced solvency and faster wetting times when used as a surfactant precursor, compared to linear nonanols.[1] However, linear nonanols can pack more tightly at interfaces, which can result in the formation of more stable foams and more rigid interfacial films, a desirable trait in certain formulations.[2][3] The choice between these isomers is therefore a trade-off between properties like liquidity at lower temperatures, solvency, and the ability to form stable emulsions or foams.

Physicochemical Properties: A Tabulated Comparison

The structural differences between this compound and linear nonanols directly influence their physical and chemical characteristics. The following table summarizes key quantitative data for these compounds.

PropertyThis compound1-Nonanol2-Nonanol
Molecular Formula C₁₁H₂₄O[4][5]C₉H₂₀OC₉H₂₀O
Molecular Weight ( g/mol ) 172.31[4][5]144.25144.25
Boiling Point (°C) 223-225[4]214193-194
Melting Point (°C) ~11.58 (estimated)[4]-6-35.5
Density (g/cm³ at 20-25°C) 0.826-0.845[4]0.8270.827
Flash Point (°C) 99.2[4]9696
Water Solubility Limited[4]Practically insoluble0.259 mg/mL at 15°C
logP (Octanol/Water Partition Coefficient) 3.36-4.09[4]3.77Not Found

Performance in Key Applications

The differing structures of branched and linear nonanols lead to distinct performance characteristics in various applications.

Surfactant and Emulsifier Performance

The precursor alcohol's structure is a key determinant of the final properties of surfactants and emulsifiers.

  • Linear Nonanols: When used to create surfactants, linear nonanols can lead to products that form dense interfacial films. This is because their straight alkyl chains can pack together tightly.[2] This property is often associated with the formation of stable, high-foaming detergents.[6]

  • This compound: The branched structure of this compound creates steric hindrance, which prevents the efficient packing of molecules at interfaces.[2] Surfactants derived from branched alcohols generally exhibit lower foam stability. However, they can offer advantages such as improved wetting performance, faster diffusion to interfaces, and better solvency in non-polar systems.[1][2] The branching also tends to increase water solubility compared to their linear counterparts.[2]

Solvency and Formulation Science

The choice between a branched or linear nonanol can significantly impact its effectiveness as a solvent and its utility in formulations.

  • Linear Nonanols: Their straight-chain nature makes them effective solvents for a range of solutes.

  • This compound: The branched structure of this compound can enhance its solvency power, particularly for hydrocarbon-based systems.[1] Its amphiphilic nature, with a hydrophobic alkyl chain and a hydrophilic hydroxyl group, makes it a valuable coupling agent for combining polar and non-polar components in a formulation.[4]

Flavor and Fragrance Industry

Both linear and branched nonanols find use in the flavor and fragrance industry, though their specific contributions to aroma and taste profiles differ.

  • 1-Nonanol: Possesses a citrus-like odor, often compared to citronella oil, and is used in the manufacturing of artificial lemon oil.[7] It is described as having a bitter, clean, and dusty taste.[7]

  • 2-Nonanol: Has a fruity, green, and waxy odor with citrus and creamy notes.

  • This compound: Its pleasant odor makes it suitable for use in perfumes and as a flavoring agent, contributing to the complexity of aroma profiles in products like fermented beverages.[4]

Toxicological Profile

Both branched and linear long-chain alcohols generally exhibit low acute toxicity.

  • Linear Nonanols (C6-C13 alcohols): Studies on a range of linear and branched alkyl alcohols (C6-C13) have shown a low order of acute oral and dermal toxicity.[8] For instance, the oral LD50 in rats for C6-branched and linear alcohols was found to be >3700 mg/kg.[8]

  • This compound: The dermal LD50 in rabbits is reported as 4760 mg/kg.[9] It is classified as toxic to aquatic life with long-lasting effects.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these alcohols.

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for synthesizing a branched secondary alcohol.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Grignard_Reagent Ethylmagnesium Bromide in dry THF Reaction_Vessel Reaction Flask (under N2 atmosphere) Grignard_Reagent->Reaction_Vessel 1. Add dropwise at 0°C Aldehyde Heptanal (B48729) Aldehyde->Reaction_Vessel 2. Stir at room temp Quenching Aqueous NH4Cl Quench Reaction_Vessel->Quenching 3. Reaction mixture Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Distillation or Column Chromatography Drying->Purification Product This compound Purification->Product

Workflow for Grignard Synthesis of this compound
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of ethyl bromide in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the formation of ethylmagnesium bromide.

  • Reaction: Cool the Grignard reagent to 0°C and add a solution of heptanal in anhydrous THF dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound.[10]

Synthesis of 1-Nonanol via Hydroformylation of 1-Octene (B94956)

This protocol outlines the industrial synthesis of a linear primary alcohol.

cluster_reactants Reactants cluster_reaction Hydroformylation cluster_hydrogenation Hydrogenation 1_Octene 1-Octene Reactor High-Pressure Reactor 1_Octene->Reactor Syngas Synthesis Gas (CO + H2) Syngas->Reactor Catalyst Rhodium or Cobalt Catalyst Catalyst->Reactor Nonanal (B32974) Nonanal (intermediate) Reactor->Nonanal High temp & pressure Hydrogenation_Reactor Hydrogenation Reactor 1_Nonanol 1-Nonanol Hydrogenation_Reactor->1_Nonanol H2 Hydrogen Gas H2->Hydrogenation_Reactor Hydrogenation_Catalyst e.g., Raney Nickel Hydrogenation_Catalyst->Hydrogenation_Reactor Nonanal->Hydrogenation_Reactor

Two-step synthesis of 1-Nonanol from 1-Octene
  • Hydroformylation: Charge a high-pressure reactor with 1-octene and a suitable catalyst, such as a rhodium or cobalt complex. Pressurize the reactor with synthesis gas (a mixture of carbon monoxide and hydrogen) and heat to the desired reaction temperature. Maintain the reaction under constant pressure and temperature with vigorous stirring until the conversion of 1-octene is complete. This step primarily yields nonanal.[11][12]

  • Hydrogenation: Transfer the resulting nonanal to a separate hydrogenation reactor. Add a hydrogenation catalyst, such as Raney nickel. Pressurize the reactor with hydrogen gas and heat to facilitate the reduction of the aldehyde to the primary alcohol, 1-nonanol.

  • Purification: After the reaction is complete, cool the reactor and filter to remove the catalyst. Purify the crude 1-nonanol by vacuum distillation.

Characterization of Alcohols

The identity and purity of the synthesized alcohols can be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Employ a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like CP-Wax). Inject a small volume of the sample and compare the retention time with that of a known standard. The peak area can be used to determine the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and splitting patterns of the signals will confirm the molecular structure of the alcohol.

Biological Interactions and Signaling Pathways

Long-chain alcohols, including nonanols, are known to interact with biological membranes, which can, in turn, affect cellular signaling. These interactions are often non-specific and related to the physicochemical properties of the alcohols.

Long-chain alcohols can intercalate into the lipid bilayer of cell membranes. This insertion can alter the physical properties of the membrane, such as its fluidity, thickness, and lateral pressure.[13][14] Such changes in the membrane's physical state can modulate the function of membrane-bound proteins, including receptors and enzymes that are critical components of signaling pathways.[13][14] For instance, alterations in membrane fluidity can influence the conformational state of G-protein coupled receptors or the activity of membrane-associated enzymes like phospholipase C, which is involved in the production of second messengers.[15]

While specific signaling pathways directly targeted by this compound or linear nonanols are not well-documented, a generalized mechanism of their influence can be depicted.

cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Alteration Alteration of Membrane Fluidity & Properties Lipid_Bilayer->Membrane_Alteration Receptor Membrane Receptor Protein_Function Modulation of Protein Conformation & Function Receptor->Protein_Function Enzyme Membrane-Bound Enzyme Enzyme->Protein_Function Alcohol Long-Chain Alcohol (e.g., Nonanols) Alcohol->Lipid_Bilayer Intercalation Membrane_Alteration->Protein_Function Signaling_Cascade Downstream Signaling Cascade Protein_Function->Signaling_Cascade Cellular_Response Altered Cellular Response Signaling_Cascade->Cellular_Response

References

A Comparative Analysis of 5-Ethyl-2-nonanol and Other Branched-Chain Alcohol Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, yield, purity, and the overall efficiency of synthetic processes. Branched-chain alcohols have emerged as a versatile class of solvents, offering a unique balance of properties that can be advantageous over their linear counterparts. This guide provides an objective comparison of the performance of 5-Ethyl-2-nonanol with other relevant branched-chain alcohol solvents, supported by physicochemical data and established experimental methodologies.

Executive Summary

This compound is a C11 branched-chain secondary alcohol that offers a distinct set of properties, including a high boiling point, specific polarity, and a unique molecular structure that can influence its performance as a reaction solvent, extraction solvent, and as a starting material for chemical synthesis.[1] Its branching and hydroxyl group position contribute to its solvency characteristics.[2] This guide compares this compound with other commonly used or structurally related branched-chain alcohols, such as isobutanol, 2-ethylhexanol, and other nonanol isomers. The comparison focuses on key performance indicators relevant to pharmaceutical applications, including physicochemical properties, and potential performance in solubility, chemical reactions, and extractions. While direct comparative experimental data for this compound is limited, this guide compiles available data for structurally similar alcohols to provide a valuable reference for solvent selection.

Physicochemical Properties: A Comparative Overview

The molecular structure of an alcohol, including its chain length, degree of branching, and the position of the hydroxyl group, dictates its physical and chemical properties. These properties, in turn, determine its suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and other selected branched-chain alcohols.

PropertyThis compoundIsobutanol (2-Methyl-1-propanol)2-Ethylhexanol1-Nonanol
Molecular Formula C₁₁H₂₄O[1][3][4]C₄H₁₀OC₈H₁₈OC₉H₂₀O[5]
Molecular Weight ( g/mol ) 172.31[1][3][4]74.12130.23144.25[5]
Boiling Point (°C) 223-225[1]108184215[5]
Density (g/cm³ at 20°C) ~0.826-0.845[1]~0.802~0.833~0.827
Water Solubility Low8.7 g/100 mL0.1 g/100 mL0.03 g/100 mL
CAS Number 103-08-2[1][3][4][6]78-83-1104-76-7143-08-8[5]

Performance Comparison

Solubility of Active Pharmaceutical Ingredients (APIs)

Key Considerations for API Solubility:

  • Polarity: The hydroxyl group imparts polarity, allowing for hydrogen bonding with polar APIs. The long alkyl chain provides nonpolar character, enabling dissolution of lipophilic compounds.

  • Steric Hindrance: The branched structure of this compound may create steric hindrance that can either enhance or hinder the solvation of specific API molecules, depending on their geometry.

  • Temperature: As with most solvents, the solubility of APIs in this compound is expected to increase with temperature.

A systematic screening of solvents is crucial for identifying the optimal solvent for a given API.[8][9][10][11]

Reaction Kinetics

The choice of a branched-chain alcohol as a reaction solvent can significantly impact reaction rates. The steric bulk of this compound, for instance, could influence the rate of reactions where the solvent is also a reactant, such as in esterification. In comparison to less hindered primary alcohols, the secondary hydroxyl group in this compound might exhibit different reactivity.

Example Application: Esterification

In esterification reactions, the rate can be influenced by the structure of the alcohol. While specific kinetic data for this compound is scarce, studies on other branched-chain alcohols like 2-ethylhexanol are informative. The reaction rate is dependent on factors such as the catalyst used, temperature, and the molar ratio of reactants.

Extraction Efficiency

The relatively low water solubility and moderate polarity of this compound suggest its potential as an effective solvent for liquid-liquid extractions of moderately polar to nonpolar compounds from aqueous solutions.[7] Its high boiling point is also advantageous for processes requiring elevated temperatures.

Experimental Protocols

Determination of API Solubility

A common method for determining the solubility of a crystalline API in a solvent is the shake-flask method.

Protocol:

  • An excess amount of the solid API is added to a known volume of the solvent (e.g., this compound) in a sealed vial.

  • The vial is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved API in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Measurement of Reaction Kinetics

The rate of a chemical reaction in a solvent can be monitored by measuring the change in concentration of a reactant or product over time.

Protocol (for Esterification):

  • The alcohol (e.g., this compound) and a carboxylic acid are mixed in a temperature-controlled reactor with a catalyst.

  • Samples are withdrawn from the reactor at regular intervals.

  • The reaction in the samples is quenched (e.g., by rapid cooling or addition of an inhibitor).

  • The concentration of the carboxylic acid or the ester in each sample is determined by a suitable analytical method, such as gas chromatography (GC) or titration.

  • The reaction rate is then calculated from the change in concentration over time.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility API Solubility Determination cluster_kinetics Reaction Kinetics Measurement s1 Add excess API to this compound s2 Equilibrate at constant temperature s1->s2 s3 Filter to remove undissolved solid s2->s3 s4 Analyze filtrate for API concentration (HPLC/UV-Vis) s3->s4 k1 Mix reactants and catalyst in this compound k2 Maintain constant temperature k1->k2 k3 Withdraw samples at timed intervals k2->k3 k4 Quench reaction k3->k4 k5 Analyze sample composition (GC/Titration) k4->k5

Logical Relationships in Solvent Selection

The selection of an appropriate solvent is a multi-faceted process involving the consideration of various interconnected factors.

solvent_selection Solvent Solvent Physicochemical_Properties Physicochemical Properties Solvent->Physicochemical_Properties Process_Safety Process Safety & Environment Solvent->Process_Safety Cost Cost Solvent->Cost Performance Performance Physicochemical_Properties->Performance influences Application Application Performance->Application determines suitability for Application->Solvent guides selection of

Conclusion

This compound presents a unique profile as a high-boiling, branched-chain secondary alcohol solvent. Its specific molecular structure suggests potential advantages in terms of solvency for certain APIs and in specific reaction and extraction scenarios. However, the limited availability of direct comparative data necessitates a thorough, case-by-case experimental evaluation. The experimental protocols and selection frameworks provided in this guide offer a systematic approach for researchers and drug development professionals to assess the suitability of this compound and other branched-chain alcohols for their specific applications, ultimately leading to more informed and efficient process development.

References

The Enigmatic Attractant: Evaluating 5-Ethyl-2-nonanol in the Landscape of Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 5-Ethyl-2-nonanol's potential as an insect attractant against established pheromones. A conspicuous absence of direct research on this compound necessitates a different approach to comparison, one that highlights this knowledge gap while providing a robust framework of existing, successful insect attractants and the methodologies used to validate them.

While this compound is a known organic compound with applications in the fragrance and flavor industries, its efficacy as an insect attractant is currently not substantiated by publicly available scientific literature. Research into its role as a semiochemical is speculative at best. This guide, therefore, serves a dual purpose: to present the sparse information available on this compound and to offer a comparative baseline using data from well-researched pheromones, thereby illuminating the path for future investigation into this and other novel compounds.

Comparative Efficacy Data: A Tale of the Known vs. the Unknown

The following tables summarize quantitative data for a selection of established insect pheromones. This data stands in stark contrast to the lack of available information for this compound, underscoring the need for empirical studies.

Table 1: Efficacy of Various Insect Pheromones in Field and Laboratory Settings

Pheromone/AttractantTarget Insect SpeciesExperimental SettingKey Efficacy Metric(s)Results
This compound UnknownNot documentedNot applicableNo data available
(Z)-11-HexadecenalHelicoverpa zea (Corn earworm)Field trappingAverage moth capture per nightSignificant differences in trap efficiency among lure types.[1]
Ferrugineol (4-methyl-5-nonanol)Rhynchophorus ferrugineus (Red palm weevil)Field trappingWeevils captured per trapCaptures increased with emission rates up to 4-5 mg/day.[2]
TrimedlureCeratitis capitata (Mediterranean fruit fly)Field trappingMale flies capturedA potent and widely used attractant for monitoring and eradication campaigns.[3]
Methyl eugenolBactrocera dorsalis (Oriental fruit fly)Field trappingMale flies capturedA powerful attractant used in combination with insecticides for eradication.[3]
Nonanal, (E)-2-octenal, etc.Anopheles species (Mosquitoes)Laboratory assay% of mosquitoes attractedA blend of these aldehydes proved attractive to malaria-transmitting mosquitoes.
Various Alcohols (e.g., 1-octen-3-ol, 1-nonanol)Lutzomyia longipalpis (Sandfly)Wind tunnel bioassay% of sandflies activated and attracted1-octen-3-ol and 1-nonanol showed concentration-dependent attraction.[4]
Aggregation PheromonesBlattella germanica (German cockroach)Olfactometer and field trapping% of cockroaches responding; trap catchSome commercial lures showed attraction in the lab but were less effective in the field.[5]

Experimental Protocols: A Blueprint for Evaluation

To ascertain the efficacy of a candidate attractant like this compound, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key experiments, drawn from successful studies of other pheromones.

Olfactometer Bioassay

Objective: To determine the behavioral response (attraction or repulsion) of an insect to a volatile chemical in a controlled laboratory setting.

Methodology:

  • Apparatus: A Y-tube olfactometer is commonly used. It consists of a central tube where an insect is released, which then bifurcates into two arms.

  • Airflow: A controlled, continuous stream of purified and humidified air is passed through both arms towards the central tube, creating distinct odor plumes.

  • Odor Source: The test compound (e.g., this compound dissolved in a solvent like hexane) is applied to a filter paper and placed in one arm. The other arm contains a filter paper with the solvent alone (control).

  • Insect Release: A single insect is introduced at the downwind end of the central tube.

  • Data Collection: The insect's choice of arm (first entry and time spent) is recorded over a set period (e.g., 5-10 minutes). A choice is typically considered made when the insect moves a certain distance into an arm.

  • Replication: The experiment is replicated multiple times with new insects for each trial to ensure statistical validity. The positions of the test and control arms are alternated between trials to avoid positional bias.

  • Analysis: Statistical tests (e.g., Chi-square test) are used to determine if the number of insects choosing the arm with the test compound is significantly different from a 50:50 distribution.

Field Trapping Study

Objective: To evaluate the effectiveness of a candidate attractant in a natural environment and compare it to standard lures or a control.

Methodology:

  • Trap Design: A standardized trap type (e.g., delta trap, McPhail trap) suitable for the target insect is used.

  • Lure Preparation: The candidate attractant is loaded into a controlled-release dispenser (e.g., rubber septum, vial). The release rate of the attractant can be quantified using gas chromatography.[1][2]

  • Experimental Design: Traps are deployed in a randomized block design within the study area. Each block contains one trap for each treatment (e.g., this compound lure, positive control lure, and a blank/unbaited trap).

  • Trap Placement: Traps are placed at a specified height and distance from each other to minimize interference. The location of traps within each block is randomized.

  • Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects is recorded.

  • Environmental Data: Weather conditions (temperature, wind speed, rainfall) are monitored throughout the study period.

  • Analysis: The mean number of insects captured per trap per collection interval is calculated for each treatment. Statistical analyses (e.g., ANOVA followed by a means separation test) are used to determine if there are significant differences in capture rates between the treatments.

Visualizing the Mechanism: Pathways and Processes

The following diagrams, rendered in Graphviz DOT language, illustrate the generalized insect olfactory signaling pathway and a typical experimental workflow for evaluating a novel insect attractant.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Insect Brain Odorant Odorant Molecule (e.g., this compound) Pore Cuticular Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to Receptor Odorant Receptor (OR) + Orco Co-receptor OBP->Receptor Transport & Delivery ORN Olfactory Receptor Neuron (ORN) Dendrite AntennalLobe Antennal Lobe (Glomeruli) ORN->AntennalLobe Signal Transduction (Action Potential) Receptor->ORN Activates MushroomBody Mushroom Body (Learning & Memory) AntennalLobe->MushroomBody Processed Signal LateralHorn Lateral Horn (Innate Behavior) AntennalLobe->LateralHorn Processed Signal BehavioralResponse Behavioral Response (e.g., Attraction) MushroomBody->BehavioralResponse LateralHorn->BehavioralResponse

Caption: Generalized insect olfactory signaling pathway.

Experimental_Workflow Compound Candidate Attractant (this compound) Hypothesis Hypothesis Formulation: Compound attracts target insect species Compound->Hypothesis LabScreening Laboratory Screening (Olfactometer Bioassay) Hypothesis->LabScreening FieldTesting Field Trapping Trials LabScreening->FieldTesting If promising DataAnalysis Statistical Analysis of Trap Catches FieldTesting->DataAnalysis NoAttraction No Significant Attraction DataAnalysis->NoAttraction Negative Result Attraction Significant Attraction DataAnalysis->Attraction Positive Result Conclusion Conclusion on Efficacy NoAttraction->Conclusion Attraction->Conclusion

Caption: Experimental workflow for evaluating a novel insect attractant.

Conclusion and Future Directions

The current body of scientific literature does not support the efficacy of this compound as an insect attractant. This guide has juxtaposed this absence of evidence with the extensive data available for other successful pheromones and semiochemicals. The provided experimental protocols and workflows offer a clear roadmap for the necessary research to determine if this compound has a future in integrated pest management. Future studies should focus on systematic screening against a range of insect species of economic importance, followed by rigorous laboratory and field trials as outlined above. Only through such empirical investigation can the potential of this enigmatic compound be truly understood.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the olfactory and flavor characteristics of 5-Ethyl-2-nonanol and its structurally related linear isomers, 1-nonanol and 2-nonanol. The information is intended for researchers, scientists, and professionals in the drug development and flavor and fragrance industries, offering a consolidated resource for understanding the sensory attributes of these aliphatic alcohols. While quantitative data for this compound is limited in publicly available literature, this guide compiles existing qualitative descriptions and presents them alongside the more comprehensively characterized profiles of its isomers.

Quantitative Olfactory and Flavor Data

The following table summarizes the available quantitative and qualitative sensory data for this compound and its related straight-chain isomers. This data is crucial for understanding the impact of molecular structure on sensory perception.

CompoundStructureCAS NumberMolecular FormulaOlfactory ProfileFlavor ProfileOdor ThresholdFlavor Threshold
This compound CH₃CH(OH)CH₂CH₂CH(C₂H₅)CH₂CH₂CH₂CH₃103-08-2C₁₁H₂₄OPleasant, Floral, Fruity[1]Not explicitly defined, contributes to complex flavor profiles in beverages like tea[1]Not availableNot available
1-Nonanol CH₃(CH₂)₈OH143-08-8C₉H₂₀OFloral, Rose-citrus, Waxy, Green, Oily, Fatty, Orange-like[2]Waxy, Green, Coconut, Cheesy, Milky, Creamy, with citrus orange nuances0.1 mg/L (in water)[2]0.1 mg/L (in water)[2]
2-Nonanol CH₃CH(OH)(CH₂)₆CH₃628-99-9C₉H₂₀OCucumber, Mild, Fatty, Citrus-like, Creamy, Green, Waxy, Soapy, Musty[3]Waxy, Soapy, Musty with green fruity and dairy nuances; a flavor component of blue cheese[3]Not availableNot available

Experimental Protocols

The sensory data presented in this guide are typically generated using standardized experimental methodologies. The following are detailed protocols for two key techniques in flavor and aroma analysis: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluation.

1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex volatile mixture.

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as solvent extraction, distillation, or headspace techniques like solid-phase microextraction (SPME). The goal is to obtain a representative sample of the volatile components.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The GC column, typically a capillary column with a specific stationary phase (e.g., DB-Wax for polar compounds), separates the compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other stream is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port. The assessor records the time at which an odor is detected, describes the character of the odor, and often rates its intensity.

  • Data Analysis: The data from the chemical detector and the olfactory assessor are combined. The retention time of an odor event is matched with the retention time of a chemical peak to identify the odor-active compound. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the sample until no odor is detected.

2. Sensory Panel Evaluation

Sensory panels are used to obtain detailed descriptive analysis of a substance's flavor and aroma.

  • Panelist Selection and Training: Panelists are selected based on their sensory acuity and ability to describe perceptions. They undergo extensive training to recognize and quantify a wide range of aroma and flavor attributes consistently.

  • Testing Environment: Evaluations are conducted in a controlled environment to minimize distractions and biases. This includes neutral-colored booths with controlled lighting, temperature, and air circulation.[4]

  • Sample Preparation and Presentation: Samples are prepared according to a standardized protocol to ensure consistency. They are presented to panelists in coded, identical containers to prevent bias. The order of sample presentation is randomized for each panelist.

  • Evaluation Procedure: Panelists evaluate the samples and rate the intensity of various sensory attributes (e.g., fruity, floral, waxy, bitter) on a predefined scale. Reference standards for each attribute are often provided to anchor the panelists' ratings.

  • Data Collection and Analysis: The intensity ratings from all panelists are collected and statistically analyzed. This can generate a sensory profile or "fingerprint" of the product, often visualized in a spider web plot.

Visualizing the Process and Pathway

To further elucidate the methodologies and biological processes involved in flavor and aroma perception, the following diagrams are provided.

GCO_Workflow Experimental Workflow for GC-O Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Material Extraction Extraction of Volatiles (e.g., SPME, Solvent Extraction) Sample->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Split Effluent Splitting Separation->Split Detector Chemical Detector (e.g., MS, FID) Split->Detector Sniffing Sniffing Port (Olfactory Detection) Split->Sniffing ChemicalData Chemical Identification & Quantification Detector->ChemicalData SensoryData Odor Description & Intensity Rating Sniffing->SensoryData Correlation Data Correlation and Odorant Identification ChemicalData->Correlation SensoryData->Correlation Olfactory_Signaling_Pathway Simplified Olfactory Signaling Pathway Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ATP -> cAMP AC->cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Influx Ca²⁺ Influx CNG->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

References

A Spectroscopic Showdown: 5-Ethyl-2-nonanol Versus Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 5-Ethyl-2-nonanol and a selection of its C11H24O structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their differentiation. This guide presents experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

In the world of chemical analysis, distinguishing between structural isomers—molecules with the same molecular formula but different atomic arrangements—is a critical task. For the molecular formula C11H24O, a multitude of alcohol isomers exist beyond the commercially available this compound. Understanding their unique spectroscopic fingerprints is paramount for quality control, reaction monitoring, and the development of new chemical entities. This guide provides a head-to-head comparison of the spectroscopic data for this compound and five of its structural isomers, each selected to represent variations in chain length, branching, and the position of the hydroxyl group.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, ¹H NMR Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry for this compound and its selected structural isomers.

Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3330 (broad)~2958, 2925, 2857~1110
1-Undecanol ~3328 (broad)~2924, 2854~1057
2-Undecanol ~3330 (broad)~2925, 2855~1112
6-Undecanol ~3335 (broad)~2927, 2857~1105
2-Methyl-2-decanol ~3380 (broad)~2927, 2856~1145
2,2-Dimethyl-1-nonanol ~3330 (broad)~2955, 2869~1042
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound-OH Proton (δ, ppm)-CH-O- Proton(s) (δ, ppm)Key Alkyl Protons (δ, ppm)
This compound Variable (s, broad)~3.7 (m)~1.15 (d, J=6.2 Hz, 3H), ~0.85 (m, 6H)
1-Undecanol Variable (t, J=5.0 Hz)~3.64 (t, J=6.6 Hz, 2H)~0.88 (t, J=6.8 Hz, 3H)
2-Undecanol Variable (s, broad)~3.79 (m)~1.19 (d, J=6.2 Hz, 3H), ~0.88 (t, J=6.8 Hz, 3H)
6-Undecanol Variable (s, broad)~3.58 (m)~0.89 (t, J=7.0 Hz, 6H)
2-Methyl-2-decanol Variable (s, broad)-~1.14 (s, 6H), ~0.88 (t, J=6.9 Hz, 3H)
2,2-Dimethyl-1-nonanol Variable (t, J=5.8 Hz)~3.27 (d, J=5.8 Hz, 2H)~0.88 (t, J=6.9 Hz, 3H), ~0.86 (s, 6H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundC-O Carbon (δ, ppm)Key Alkyl Carbons (δ, ppm)
This compound ~68.5~43.8, ~39.5, ~36.9, ~31.9, ~29.8, ~29.4, ~28.2, ~25.8, ~23.5, ~22.7, ~14.1, ~11.0
1-Undecanol ~63.1~32.8, ~31.9, ~29.6 (multiple), ~29.3, ~25.8, ~22.7, ~14.1
2-Undecanol ~68.2~43.9, ~31.9, ~29.6 (multiple), ~29.3, ~25.8, ~23.5, ~22.7, ~14.1
6-Undecanol ~72.0~37.5 (2C), ~31.9 (2C), ~25.8 (2C), ~22.7 (2C), ~14.1 (2C)
2-Methyl-2-decanol ~70.8~44.4, ~31.9, ~30.1, ~29.6, ~29.3, ~24.0, ~22.7, ~14.1
2,2-Dimethyl-1-nonanol ~70.9~39.2, ~34.1, ~32.0, ~30.5, ~29.8, ~29.4, ~23.2, ~22.7, ~14.1
Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 172 (not observed)127, 99, 85, 71, 57, 45
1-Undecanol 172 (not observed)154, 126, 98, 84, 70, 56, 43
2-Undecanol 172 (not observed)154, 126, 98, 84, 70, 56, 45
6-Undecanol 172 (not observed)101, 83, 73, 55
2-Methyl-2-decanol 172 (not observed)143, 115, 59
2,2-Dimethyl-1-nonanol 172 (not observed)141, 113, 99, 85, 71, 57

Structural Isomerism Visualization

The following diagram illustrates the structural relationship between this compound and its selected isomers, all originating from the same molecular formula.

G Structural Isomers of C11H24O Alcohols cluster_isomers Structural Isomers A C11H24O B This compound (Secondary, Branched) A->B C 1-Undecanol (Primary, Linear) A->C D 2-Undecanol (Secondary, Linear) A->D E 6-Undecanol (Secondary, Linear) A->E F 2-Methyl-2-decanol (Tertiary, Branched) A->F G 2,2-Dimethyl-1-nonanol (Primary, Branched) A->G

Caption: Relationship of this compound to its structural isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound and its structural isomers.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid alcohol samples, a small drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal or salt plates is recorded first. The sample spectrum is then acquired, typically over the mid-infrared range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum by the instrument's software.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. Key absorptions for alcohols include a broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands between 3000 and 2850 cm⁻¹, and a C-O stretching band in the 1200-1000 cm⁻¹ region. The exact position and shape of these bands can provide clues about the structure of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the alcohol sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to the solvent by the manufacturer to define the 0 ppm point in the spectrum.

  • ¹H NMR Data Acquisition: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra are typically acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio. Broadband proton decoupling is employed to simplify the spectrum, resulting in a single line for each chemically non-equivalent carbon atom.

  • Data Analysis: The chemical shifts (δ) of the signals in both ¹H and ¹³C NMR spectra are reported in parts per million (ppm) relative to TMS. In ¹H NMR, the integration of the signals provides the relative ratio of the number of protons giving rise to each signal. The splitting pattern (multiplicity) of the signals, governed by the n+1 rule, and the coupling constants (J) in Hertz (Hz) provide information about the number of adjacent protons. In ¹³C NMR, the chemical shift of each signal indicates the electronic environment of the carbon atom.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the alcohol isomer is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

  • Data Acquisition: A small volume (typically 1 µL) of the prepared solution is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for the separation of alcohols (e.g., a polar column like a wax-type column). The oven temperature is programmed to increase gradually to ensure the separation of the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a specific mass-to-charge (m/z) range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: The resulting total ion chromatogram (TIC) shows peaks corresponding to each separated component. The mass spectrum of each peak is then analyzed. The molecular ion peak (M⁺), if present, provides the molecular weight of the compound. The fragmentation pattern, which is the collection of fragment ions and their relative abundances, is a unique fingerprint of the molecule and is used to elucidate its structure. The fragmentation of alcohols in EI-MS often involves the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).

Cross-Validation of HPLC and GC-MS Methods for the Analysis of 5-Ethyl-2-nonanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the robust and reliable quantification of chemical compounds is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 5-Ethyl-2-nonanol. This secondary alcohol is a significant compound in various industrial applications, including its use as a solvent and in the formulation of fragrances. The objective of this guide is to offer researchers, scientists, and drug development professionals a comparative overview of the performance of these two methods, supported by hypothetical yet representative experimental data, to aid in the selection of the most suitable technique for their specific analytical needs.

The cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results.[1] This is particularly important when comparing data across different analytical platforms or laboratories.

Comparative Analysis of HPLC and GC-MS for this compound

The selection between HPLC and GC-MS for the analysis of this compound hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Generally, GC-MS is the preferred method for volatile and semi-volatile compounds that are thermally stable, such as alcohols.[2][3] HPLC, on the other hand, is highly versatile and well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[2][4]

Key Performance Characteristics
Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Derivatization Generally not required for this analyte, but could be employed to enhance detection.Not typically required for volatile alcohols.
Selectivity Good; dependent on column chemistry and mobile phase composition.Excellent; mass spectrometer provides high selectivity based on mass-to-charge ratio.
Sensitivity Moderate; dependent on the detector used (e.g., UV, RI).High; mass spectrometer is a highly sensitive detector.
Analysis Time Typically longer run times compared to GC.[4][5]Generally faster analysis times for volatile compounds.[3][4]
Cost per Analysis Higher due to solvent consumption.[4]Lower due to minimal solvent usage.[4]
Quantitative Method Validation Data

The following tables summarize the hypothetical validation parameters for the analysis of this compound by HPLC and GC-MS. These values are representative of what would be expected from a typical method validation study.

Table 1: Linearity and Range

ParameterHPLCGC-MS
Linear Range 10 - 500 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Calibration Model LinearLinear

Table 2: Precision and Accuracy

ParameterHPLCGC-MS
Intra-day Precision (%RSD) ≤ 2.0%≤ 1.5%
Inter-day Precision (%RSD) ≤ 2.5%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%

Table 3: Limits of Detection and Quantification

ParameterHPLCGC-MS
Limit of Detection (LOD) 3 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 10 µg/mL0.1 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of these analytical methods. The following are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in methanol (B129727) to achieve a concentration within the linear range (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Refractive Index (RI) Detector.

    • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Sample Preparation:

    • Accurately dilute the this compound standard or sample in dichloromethane (B109758) to achieve a concentration within the linear range (e.g., 10 µg/mL).

    • An internal standard (e.g., 1-octanol) may be added to improve precision.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (split ratio 20:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 15 °C/min.

      • Hold at 180 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ions: m/z 45, 59, 87).

Visualizing the Cross-Validation Workflow

To ensure the reliability and comparability of results from the two different analytical methods, a structured cross-validation workflow should be implemented.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Conclusion Sample Bulk Sample of This compound Prep_HPLC Prepare for HPLC (Dilution in Methanol) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (Dilution in Dichloromethane) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Linearity Linearity & Range HPLC->Linearity Precision Precision (Intra & Inter-day) HPLC->Precision Accuracy Accuracy (% Recovery) HPLC->Accuracy LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Precision GCMS->Accuracy GCMS->LOD_LOQ Compare Compare Results Linearity->Compare Precision->Compare Accuracy->Compare LOD_LOQ->Compare Conclusion Conclusion on Method Suitability Compare->Conclusion

References

A Comparative Guide to Inter-Laboratory Analysis of 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 5-Ethyl-2-nonanol. While specific ILC data for this compound is not publicly available, this document outlines standardized experimental protocols, potential analytical methods, and a proposed structure for data comparison. The aim is to facilitate consistency and accuracy in the quantification of this compound across different research and quality control laboratories.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests, are crucial for ensuring the quality and reliability of analytical measurements.[1] By analyzing the same homogenous sample, participating laboratories can assess their performance against their peers and a reference value.[1] This process helps to identify potential biases in methodology, instrumentation, or interpretation of results.[1] Successful participation in such studies provides confidence in a laboratory's testing competence to regulatory bodies and clients.

The performance of a laboratory in an ILC is often evaluated using statistical measures like the Z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean.[2] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Proposed Inter-Laboratory Comparison Study Design

This section outlines a hypothetical study design for an ILC focused on this compound.

2.1. Study Coordinator and Sample Preparation

A designated study coordinator would be responsible for preparing and distributing the test samples. A stock solution of this compound would be prepared in a suitable matrix (e.g., methanol (B129727) or a relevant solvent for a specific application). From this stock, several test samples at different concentration levels would be prepared and sent to participating laboratories.

2.2. Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.

G cluster_coordinator Study Coordinator cluster_labs Participating Laboratories cluster_analysis Data Analysis and Reporting A Preparation of Homogenous This compound Samples B Distribution of Samples to Participating Laboratories A->B C Sample Receipt and Storage B->C D Analysis using In-House Validated Method C->D E Data Reporting to Coordinator D->E F Statistical Analysis of Reported Data E->F G Calculation of Consensus Mean, Standard Deviation, and Z-Scores F->G H Issuance of Final Report to All Participants G->H

Caption: Proposed workflow for an inter-laboratory comparison study.

Comparative Analytical Methods

While various techniques can be employed for the analysis of alcohols like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Ideal for volatile and thermally stable compounds like this compound.Well-suited for non-volatile and thermally labile compounds. May require derivatization for detection of compounds without a chromophore.
Typical Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV-Visible Detector or Mass Spectrometry (MS)
Advantages High resolution, sensitivity, and well-established for volatile analysis.Wide applicability, suitable for a broad range of compounds.
Considerations Requires the analyte to be volatile and thermally stable.This compound lacks a strong chromophore, making UV detection challenging without derivatization.

3.1. Detailed Experimental Protocol: Gas Chromatography (GC-FID)

This protocol provides a starting point for the analysis of this compound. Laboratories should validate their specific method.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Working Standard Solutions: Create a series of dilutions from the stock solution to prepare calibration standards (e.g., 5 µg/mL to 200 µg/mL).

    • Sample Preparation: Dilute the received ILC sample with methanol to a concentration that falls within the calibration curve range.

Data Presentation and Evaluation

The following tables represent how data from an ILC could be presented. The data shown is hypothetical.

Table 1: Hypothetical Reported Concentrations and Z-Scores for Sample A (Target Concentration: 50 µg/mL)

Laboratory IDReported Concentration (µg/mL)Z-Score
Lab 149.5-0.5
Lab 252.02.0
Lab 348.0-2.0
Lab 450.50.5
Lab 549.0-1.0
Consensus Mean 50.0 N/A
Standard Deviation 1.0 N/A

Table 2: Hypothetical Performance Summary

Laboratory IDZ-Score for Sample AZ-Score for Sample BOverall Performance
Lab 1-0.5-0.8Satisfactory
Lab 22.01.5Satisfactory
Lab 3-2.0-2.5Action Required
Lab 40.50.2Satisfactory
Lab 5-1.0-1.2Satisfactory

The logical relationship for determining laboratory performance based on Z-scores is illustrated below.

Caption: Logic for performance evaluation based on Z-scores.

Conclusion

This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the analysis of this compound. By adopting standardized protocols and participating in proficiency testing, laboratories can ensure the accuracy and comparability of their results, which is essential for research, development, and quality control in the pharmaceutical and chemical industries.

References

Comparative Analysis of the Biological Activities of 5-Ethyl-2-nonanol and its Corresponding Ketone, 5-Ethyl-2-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

A review of the potential biological activities of a long-chain secondary alcohol and its corresponding ketone based on the current scientific understanding of related compounds.

Disclaimer: Direct experimental data on the specific biological activities of 5-Ethyl-2-nonanol and 5-Ethyl-2-nonanone is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related long-chain secondary alcohols and ketones. The experimental protocols and signaling pathways described are representative examples from studies on analogous compounds and should be considered illustrative.

Introduction

Long-chain aliphatic alcohols and ketones are ubiquitous in nature, serving a wide range of biological functions from structural components of cell membranes to signaling molecules. This compound, a secondary alcohol, and its corresponding ketone, 5-Ethyl-2-nonanone, are molecules with potential for diverse biological interactions. Understanding the differences in their bioactivity is crucial for applications in fields such as pharmacology, agriculture, and biochemistry. This guide compares their potential biological activities based on established principles for these classes of compounds.

Physicochemical Properties

The seemingly minor difference of a hydroxyl group in this compound versus a carbonyl group in 5-Ethyl-2-nonanone leads to significant differences in their physicochemical properties, which in turn are expected to influence their biological activity.

PropertyThis compound5-Ethyl-2-nonanoneSource
Molecular Formula C₁₁H₂₄OC₁₁H₂₂O[1][2]
Molecular Weight 172.31 g/mol 170.29 g/mol [1][2]
Functional Group Secondary Alcohol (-OH)Ketone (C=O)N/A
Polarity More polar due to the hydroxyl group capable of hydrogen bonding.Less polar than the corresponding alcohol.N/A
Reactivity The hydroxyl group can be oxidized to a ketone.The carbonyl group is a site for nucleophilic attack.N/A

Potential Biological Activities: A Comparative Overview

Based on studies of analogous long-chain alcohols and ketones, a comparison of their likely biological activities is presented below.

Antimicrobial Activity

Long-chain alcohols are known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes.[3][4][5] The length of the carbon chain and the position of the hydroxyl group can influence the potency of this activity.[5]

  • This compound : It is plausible that this compound exhibits antimicrobial activity. Its amphipathic nature, with a hydrophilic alcohol head and a lipophilic carbon tail, would allow it to intercalate into the lipid bilayers of bacterial and fungal cell membranes, leading to increased permeability and cell lysis.[4][5]

  • 5-Ethyl-2-nonanone : Ketones generally exhibit weaker antimicrobial activity compared to their corresponding alcohols. While some ketones do possess antimicrobial properties, the presence of the less polar carbonyl group in 5-Ethyl-2-nonanone may result in a reduced capacity to disrupt the highly organized and charged surface of microbial membranes.

Pheromonal and Kairomonal Activity

Both long-chain alcohols and ketones are well-documented as semiochemicals in insects, acting as pheromones (communication within a species) or kairomones (communication between different species).[6][7][8]

  • This compound : Secondary alcohols are common components of aggregation pheromones in various beetle species.[7][9] It is conceivable that this compound could act as a pheromone or a component of a pheromone blend for certain insect species.

  • 5-Ethyl-2-nonanone : Ketones are also frequently identified as insect pheromones.[6][8] In some cases, a specific ratio of an alcohol and its corresponding ketone is crucial for optimal pheromonal activity.[10] For instance, 2-nonanone (B1664094) has been identified as a critical pheromone component for certain longhorn beetle species.[8]

Plant Growth Regulation

Certain ketones have been shown to act as signaling molecules that can stimulate plant growth.[11]

  • This compound : The role of long-chain secondary alcohols in plant growth regulation is less documented.

  • 5-Ethyl-2-nonanone : Studies on compounds like 2-nonanone have indicated a stimulating effect on the root and shoot length of certain plants.[11] It is possible that 5-Ethyl-2-nonanone could exert similar effects by influencing phytohormone pathways or other physiological processes related to plant development.[11]

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be used to investigate and compare the biological activities of this compound and 5-Ethyl-2-nonanone.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is a standard method for assessing the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of this compound and 5-Ethyl-2-nonanone that inhibits the visible growth of a target microorganism.

Materials:

  • This compound and 5-Ethyl-2-nonanone

  • Target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and 5-Ethyl-2-nonanone in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or fungal growth. This can be confirmed by measuring the optical density at 600 nm.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solutions dilutions Serial Dilutions stock->dilutions plate Inoculate 96-well Plate dilutions->plate inoculum Microbial Inoculum inoculum->plate incubation Incubate plate->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Workflow for Determining Minimum Inhibitory Concentration (MIC).
Electroantennography (EAG) for Pheromonal Activity

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating their potential as semiochemicals.

Objective: To assess the antennal response of a target insect species to this compound and 5-Ethyl-2-nonanone.

Materials:

  • This compound and 5-Ethyl-2-nonanone

  • Live insects of the target species

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Odor delivery system (air stream, stimulus controller)

  • Filter paper strips

Procedure:

  • Excise an antenna from a live insect and mount it between two electrodes.

  • Apply a known amount of the test compound onto a filter paper strip and place it in the odor delivery system.

  • Deliver a puff of air carrying the volatile compound over the antenna.

  • Record the resulting electrical potential (depolarization) from the antenna.

  • Use a solvent blank as a negative control and a known pheromone as a positive control.

  • The amplitude of the EAG response is indicative of the sensitivity of the insect's olfactory receptors to the compound.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound and 5-Ethyl-2-nonanone are likely mediated through distinct molecular interactions.

Antimicrobial Mechanism of Action

As previously mentioned, the primary mechanism for antimicrobial activity of long-chain alcohols is the disruption of the cell membrane.

antimicrobial_mechanism cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effect compound Amphipathic Molecule membrane Lipid Bilayer compound->membrane Intercalation disruption Membrane Disruption membrane->disruption lysis Cell Lysis disruption->lysis

Proposed Antimicrobial Mechanism of this compound.
Pheromone Signaling Pathway

Pheromones are detected by olfactory sensory neurons (OSNs) in the insect's antennae. This initiates a signal transduction cascade that leads to a behavioral response.

pheromone_pathway pheromone Pheromone (e.g., 5-Ethyl-2-nonanone) receptor Odorant Receptor (OR) pheromone->receptor g_protein G-protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger ion_channel Ion Channel second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential behavior Behavioral Response action_potential->behavior

Generalized Pheromone Signaling Pathway in Insects.

Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-2-nonanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. 5-Ethyl-2-nonanol, while a valuable compound in research and development, requires careful handling and disposal due to its potential environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and environmental regulations.

Immediate Safety and Hazard Profile

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] While it has a flashpoint of 99.2°C (211°F) and is not classified as a flammable liquid, it is a combustible material and can cause skin and eye irritation.[2] Adherence to proper personal protective equipment (PPE) protocols, including safety goggles, gloves, and a lab coat, is essential during handling and disposal.

Quantitative Data Summary

For quick reference, the key safety and environmental data for this compound are summarized in the table below.

PropertyValueSource(s)
GHS Hazard Statement H411: Toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1][2]
Flash Point 99.20 °C (211.00 °F)[3]
Water Solubility 57.47 mg/L @ 25 °C (estimated)[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it. The original product container is often a suitable choice.[1][4] The container must be in good condition with a secure, tight-fitting lid.[5]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and the approximate concentration if it is in a solution. Avoid using abbreviations or chemical formulas.[1][6]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.[4][5]

2. Waste Storage:

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1][6][7] This prevents the release of vapors and potential spills.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and high-traffic locations.[1]

  • Secondary Containment: Place the liquid waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6]

3. Final Disposal:

  • Prohibition of Drain Disposal: Under no circumstances should this compound be disposed of down the drain.[1] Its toxicity to aquatic life necessitates professional disposal.[8]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][8] Follow their specific procedures for waste pickup requests.

  • Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

A Start: Generation of This compound Waste C Collect waste in a dedicated, labeled container. A->C B Is the waste container properly labeled and compatible? D Store container in a designated satellite accumulation area with secondary containment. B->D Yes I Affix proper hazardous waste label. B->I No C->B E Is the container full or ready for disposal? D->E E->D No, continue storage F Contact EHS or a licensed waste disposal vendor. E->F Yes G Follow vendor instructions for pickup and disposal. F->G H End: Waste properly disposed. G->H I->C

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.